molecular formula C11H13NO4S B1467729 6-(Cyclopentylsulfonyl)nicotinic acid CAS No. 1072855-65-2

6-(Cyclopentylsulfonyl)nicotinic acid

Cat. No.: B1467729
CAS No.: 1072855-65-2
M. Wt: 255.29 g/mol
InChI Key: VPAZRWGQPNUMAN-UHFFFAOYSA-N
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Description

6-(Cyclopentylsulfonyl)nicotinic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

1072855-65-2

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

6-cyclopentylsulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO4S/c13-11(14)8-5-6-10(12-7-8)17(15,16)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14)

InChI Key

VPAZRWGQPNUMAN-UHFFFAOYSA-N

SMILES

C1CCC(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 6-(Cyclopentylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Cyclopentylsulfonyl)nicotinic Acid

Abstract

6-(Cyclopentylsulfonyl)nicotinic acid is a pyridine carboxylic acid derivative featuring a cyclopentylsulfonyl moiety. As a novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its potential application in research and drug development. These properties govern the compound's behavior in both in vitro and in vivo systems, directly influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the core physicochemical characteristics of 6-(Cyclopentylsulfonyl)nicotinic acid, detailing the authoritative methodologies for their determination. We will explore its chemical identity, solid-state properties, solution-state behavior, and spectroscopic profile, offering both foundational data and the experimental rationale required by researchers and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This includes its precise molecular formula, weight, and universally recognized identifiers.

Core Identifiers

A summary of the key identification parameters for 6-(Cyclopentylsulfonyl)nicotinic acid is presented below. This data provides a standardized basis for sourcing, registration, and documentation.

ParameterValueSource
IUPAC Name 6-(Cyclopentylsulfonyl)pyridine-3-carboxylic acidN/A
CAS Number 1072855-65-2
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
InChI Key VPAZRWGQPNUMAN-UHFFFAOYSA-N
Molecular Structure

The compound's structure combines a hydrophilic nicotinic acid core, which is a form of Vitamin B3[1][2], with a more lipophilic cyclopentylsulfonyl group. This substitution is expected to significantly alter the properties compared to the parent nicotinic acid molecule.

Caption: 2D structure of 6-(Cyclopentylsulfonyl)nicotinic acid.

Solid-State Properties

The behavior of a compound in its solid form is critical for formulation, stability, and manufacturing. Key parameters include melting point and crystal structure.

Melting Point and Thermal Analysis

The melting point is a fundamental indicator of purity and lattice energy. For the parent compound, nicotinic acid, the melting point is well-defined at 236-239 °C[2][3]. The introduction of the cyclopentylsulfonyl group is expected to alter this value significantly.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the preferred method as it provides not only the melting point but also information on phase transitions, decomposition, and purity.

  • Sample Preparation: Accurately weigh 1-3 mg of 6-(Cyclopentylsulfonyl)nicotinic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range would be from ambient to 300 °C to cover the expected melting range.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Scientist's Note: A sharp, well-defined melting peak is indicative of high purity. The presence of multiple peaks or a broad melting range could suggest the presence of impurities or multiple crystalline forms (polymorphs).

Crystal Structure

Single-Crystal X-ray Diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing[4][5][6]. While a crystal structure for the title compound is not publicly available, the workflow to obtain it is standardized.

cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Synthesize & Purify Compound B Grow Single Crystal (e.g., Slow Evaporation) A->B C Mount Crystal & Collect Diffraction Data (X-ray Diffractometer) B->C D Solve Phase Problem (Determine Electron Density Map) C->D E Build & Refine Atomic Model D->E F Validate Structure (Check R-factors, Bond Lengths) E->F G Final 3D Structure: Bond Angles, Lengths, Intermolecular Interactions F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The sulfonamide group (R-SO₂-R') is a known strong hydrogen bond acceptor via its oxygen atoms, and this is expected to play a dominant role in the crystal packing of 6-(Cyclopentylsulfonyl)nicotinic acid[4][5].

Solution-State Properties

Solution properties are critical for predicting a drug candidate's absorption and formulation feasibility. The key parameters are solubility and the acid dissociation constant (pKa).

Aqueous and Organic Solubility

Solubility dictates how a compound can be formulated for delivery and its potential for absorption in the gastrointestinal tract. The parent compound, nicotinic acid, is slightly soluble in water (18 g/L) and freely soluble in boiling water and alkaline solutions[1][2][7]. The addition of the lipophilic cyclopentylsulfonyl group will likely decrease aqueous solubility while potentially increasing solubility in less polar organic solvents.

Reference Data: Solubility of Nicotinic Acid in Various Solvents at ~298 K

SolventMolar Solubility (mol/dm³)Mole Fraction Solubility (x)Source
Water0.130.0024[8]
Ethanol0.0570.0033[8]
Acetone0.0160.0012[8]
Acetonitrile0.0020.0001[8]
DMSO0.490.0358[8]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of solid 6-(Cyclopentylsulfonyl)nicotinic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection[9][10][11]. A calibration curve must be generated using standards of known concentration to ensure accuracy.

Scientist's Note: The choice of HPLC-UV for quantification is robust and widely applicable for aromatic compounds like this one[12]. The wavelength for detection should be set to an absorption maximum of the compound, which for nicotinic acid is around 263 nm[7].

Acidity and Basicity (pKa)

The pKa value(s) define the ionization state of a molecule at a given pH. This is critical as the charge state of a drug affects its solubility, membrane permeability, and receptor binding. 6-(Cyclopentylsulfonyl)nicotinic acid is amphoteric, possessing both an acidic carboxylic acid group and a weakly basic pyridine nitrogen.

  • Carboxylic Acid (pKa₁): The pKa of the carboxylic acid on nicotinic acid is approximately 4.85[1][7]. This group will be deprotonated (anionic) at physiological pH (~7.4).

  • Pyridine Nitrogen (pKa₂): The pyridine nitrogen is weakly basic, with a pKa of the conjugate acid around 2.0-2.8[1][13]. This group will be neutral at physiological pH.

Cationic Cationic Form (Pyridine N Protonated) Predominates at pH < pKa₂ Neutral Neutral/Zwitterionic Form Predominates at pKa₂ < pH < pKa₁ Cationic->Neutral pKa₂ ≈ 2-3 (+H⁺) Anionic Anionic Form (Carboxylic Acid Deprotonated) Predominates at pH > pKa₁ Neutral->Anionic pKa₁ ≈ 4.8 (-H⁺)

Caption: Ionization equilibria for 6-(Cyclopentylsulfonyl)nicotinic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa, followed by titration with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.

  • Data Acquisition: Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is often used to calculate the precise pKa from the derivative of the curve.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques provide the fingerprint of a molecule, confirming its structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For nicotinic acid, the aromatic protons typically appear in the range of 7.5 to 9.15 ppm[14][15][16]. The spectrum of 6-(Cyclopentylsulfonyl)nicotinic acid would be expected to show signals for the three protons on the pyridine ring, as well as complex multiplets for the protons on the cyclopentyl group.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C, and often 2D correlation spectra (like COSY and HSQC) to assign all signals unambiguously.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine proton ratios.

Mass Spectrometry (MS)

MS is used to determine the molecular weight with high accuracy and to study fragmentation patterns, which can further confirm the structure. For organic acids, negative ion electrospray ionization (ESI-) is often preferred as it readily forms the [M-H]⁻ ion[17].

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Inject the sample onto an HPLC system, typically with a C18 reversed-phase column, to separate it from any potential impurities[18][19].

  • Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

  • Mass Analysis: The mass analyzer (e.g., Quadrupole, Time-of-Flight) scans a mass range to detect the parent ion. For this compound, in positive mode (ESI+), the expected ion would be [C₁₁H₁₃NO₄S + H]⁺ at m/z 256.06. In negative mode (ESI-), the ion would be [C₁₁H₁₃NO₄S - H]⁻ at m/z 254.04. High-resolution MS can confirm the elemental composition.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Expected Characteristic Absorption Bands:

  • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid[20].

  • ~1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring[20].

  • ~1300 cm⁻¹ and ~1150 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfone group, respectively.

Conclusion

The are dictated by the interplay between its nicotinic acid core and the cyclopentylsulfonyl substituent. This guide has outlined the essential parameters—molecular identity, solid-state characteristics, solution behavior, and spectroscopic fingerprint—that must be determined to enable its progression in research and development. The experimental protocols described herein represent robust, authoritative methodologies for generating the high-quality data required by researchers, scientists, and drug development professionals to fully characterize this and other novel chemical entities.

References

  • Day, R. J., Forbes, A. L., & Hercules, D. M. (1981). Laser Desorption Mass Spectrometry of Some Organic Acids. Spectroscopy Letters, 14(10), 703-727.
  • Lissens, A., de Meirleir, K., & Lie, O. (2001). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Clinical Chemistry, 47(5), 944-946. [Link]

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. [Link]

  • Li, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • SIELC Technologies. (n.d.). High Performance Liquid Chromatography (HPLC) Method for Analysis of Nicotinic Acid/Niacin. Retrieved February 14, 2026, from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Application Note. [Link]

  • GL Sciences. (n.d.). Analysis of Niacin in Foods. Retrieved February 14, 2026, from [Link]

  • Martinez, A., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals. [Link]

  • Luu, Q. S., et al. (n.d.). SABRE Hyperpolarization of Nicotinamide Derivatives and their Molecular Dynamics Properties. Royal Society of Chemistry - Electronic Supplementary Information. [Link]

  • ResearchGate. (2023). NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid. [Link]

  • ResearchGate. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • MDPI. (2024). X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. [Link]

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • University of St Andrews Research Portal. (2010). The X-ray Structures of Sulfones. [Link]

  • ACS Publications. (n.d.). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters. [Link]

  • Merck Index Online. (n.d.). Nicotinic Acid. [Link]

  • Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 113-117. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved February 14, 2026, from [Link]

  • Gonçalves, A. C., & da Piedade, M. E. M. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics. [Link]

  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved February 14, 2026, from [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID Extra Pure. Retrieved February 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid. Retrieved February 14, 2026, from [Link]

  • Global Natural Products Social Molecular Networking. (2020). GNPS Library Spectrum CCMSLIB00005759310. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2023). FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

  • Silveira, M., et al. (n.d.). Solubility and thermodynamic parameters of nicotinic acid in different solvents. SSRN Electronic Journal. [Link]

Sources

molecular structure and weight of 6-(Cyclopentylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2) is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1] It serves as a critical scaffold for synthesizing pharmaceutical candidates targeting metabolic disorders (e.g., GPR119 agonists) and neurological pathways.[1] Its structure combines a polar, ionizable nicotinic acid core with a lipophilic, metabolically stable cyclopentylsulfonyl moiety, making it an ideal "linker" fragment for optimizing pharmacokinetics (logP modulation) and binding affinity in fragment-based drug design (FBDD).[1]

Molecular Identity & Physicochemical Profile[1][2][3][4]

Chemical Nomenclature & Identifiers
Parameter Data
IUPAC Name 6-(Cyclopentylsulfonyl)pyridine-3-carboxylic acid
Common Name 6-(Cyclopentylsulfonyl)nicotinic acid
CAS Number 1072855-65-2
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
SMILES O=C(O)C1=CN=C(S(=O)(=O)C2CCCC2)C=C1
InChI Key VPAZRWGQPNUMAN-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Pyridine Core: A nitrogen-containing aromatic ring that provides pi-stacking interactions and hydrogen bond acceptance.[1]

  • Carboxylic Acid (C-3): A weak acid (pKa ≈ 3.5–4.[1]0) capable of forming salt bridges or amide bonds during drug synthesis.[1]

  • Cyclopentylsulfonyl Group (C-6):

    • Sulfone (-SO₂-): A strong electron-withdrawing group (EWG) that deactivates the pyridine ring, increasing the acidity of the carboxylic acid relative to unsubstituted nicotinic acid. It also acts as a hydrogen bond acceptor.[1]

    • Cyclopentyl Ring: A lipophilic moiety that enhances membrane permeability and fits into hydrophobic pockets within protein targets.[1]

Predicted Physicochemical Properties[1]
  • LogP (Octanol/Water): ~1.2 – 1.8 (Balanced lipophilicity due to the polar acid/sulfone and non-polar cyclopentyl group).[1]

  • pKa (Acid): ~3.8 (The electron-withdrawing sulfonyl group at C-6 stabilizes the carboxylate anion more than in unsubstituted nicotinic acid).

  • Solubility: Moderate in organic solvents (DMSO, Methanol); low in neutral water; high in basic aqueous solutions (pH > 8).[1]

Synthetic Methodology

The synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid typically follows a two-stage protocol: Nucleophilic Aromatic Substitution (SₙAr) followed by Oxidation .[1]

Reaction Workflow
  • Stage 1: Thioether Formation (SₙAr)

    • Reactants: 6-Chloronicotinic acid + Cyclopentanethiol.[1]

    • Reagents: Base (NaH or K₂CO₃), Solvent (DMF or DMSO).[1]

    • Mechanism: The thiol anion attacks the electrophilic C-6 position of the pyridine ring (activated by the ring nitrogen and the carboxylic acid), displacing the chloride ion.[1]

    • Intermediate: 6-(Cyclopentylthio)nicotinic acid.[1]

  • Stage 2: Sulfone Oxidation

    • Reactants: Thioether Intermediate.[1]

    • Reagents: Oxidizing agent (mCPBA, Oxone®, or H₂O₂/Na₂WO₄).[1]

    • Conditions: Controlled temperature (0°C to RT) to prevent over-oxidation or ring degradation.

    • Product: 6-(Cyclopentylsulfonyl)nicotinic acid.[1]

Visualization of Synthetic Pathway

Synthesis_Pathway Start1 6-Chloronicotinic Acid (Electrophile) Inter Intermediate: 6-(Cyclopentylthio)nicotinic acid Start1->Inter S_NAr (K2CO3, DMF, 80°C) Start2 Cyclopentanethiol (Nucleophile) Start2->Inter Final Target: 6-(Cyclopentylsulfonyl)nicotinic acid Inter->Final Oxidation (mCPBA or Oxone)

Figure 1: Two-step synthetic route from commercially available precursors to the sulfonyl target.

Applications in Drug Development

This compound is rarely a final drug but serves as a high-value Intermediate in the synthesis of:

  • GPR119 Agonists: The sulfonyl-pyridine motif is a classic pharmacophore for GPR119 ligands, which are investigated for treating Type 2 Diabetes and obesity.[1] The sulfone acts as a metabolic anchor, resisting oxidative metabolism better than ethers or thioethers.[1]

  • AMPA Receptor Modulators: Pyridine-3-carboxylic acid derivatives are frequently explored for neurological indications.[1] The cyclopentyl group provides necessary bulk to occupy hydrophobic allosteric sites.[1]

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and distinct polarity vector, it is screened in fragment libraries to identify binding hotspots on novel protein targets.[1]

Analytical Characterization (Expected Signals)

To validate the structure in a laboratory setting, researchers should look for the following spectroscopic signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Region: Three distinct protons for the pyridine ring.[1]

      • ~9.0 ppm (d, 1H, H-2): Deshielded by ring nitrogen and carboxylic acid.[1]

      • ~8.4 ppm (dd, 1H, H-4): Coupled to H-5.[1]

      • ~8.1 ppm (d, 1H, H-5): Adjacent to the sulfonyl group.[1]

    • Aliphatic Region:

      • ~3.8–4.0 ppm (m, 1H, CH-SO₂): Methine proton of the cyclopentyl ring.[1]

      • ~1.5–2.0 ppm (m, 8H): Methylene protons of the cyclopentyl ring.[1]

  • Mass Spectrometry (LC-MS):

    • ESI+: [M+H]⁺ = 256.3 m/z.[1]

    • ESI-: [M-H]⁻ = 254.3 m/z (Carboxylate anion).[1]

References

  • Sigma-Aldrich. (n.d.).[1] 6-(Cyclopentylsulfonyl)nicotinic acid Product Specification. Retrieved from

  • PubChem. (2025).[1] Nicotinic Acid Derivatives and Structural Data. National Library of Medicine.[1] Retrieved from [1]

  • Matrix Fine Chemicals. (n.d.).[1][2] 2-(Pentylsulfanyl)pyridine-3-carboxylic acid (Structural Analog Data). Retrieved from

  • Google Patents. (n.d.).[1] Synthesis of Nicotinic Acid Derivatives (General Methods). Retrieved from

Sources

Biological Activity of 6-(Cyclopentylsulfonyl)nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, medicinal chemistry, and therapeutic potential of 6-(Cyclopentylsulfonyl)nicotinic acid and its derivatives. This document is structured for researchers and drug development professionals, focusing on the molecule's role as a versatile scaffold in enzyme inhibition (DHODH) and metabolic receptor modulation (GPR109A) .[1]

Executive Summary

6-(Cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2) represents a critical pharmacophore in modern medicinal chemistry, characterized by a pyridine-3-carboxylic acid core substituted at the 6-position with a lipophilic sulfonyl moiety.[1] This specific structural arrangement confers unique biological properties, primarily acting as a bioisostere for phosphate groups in enzyme active sites and as a lipophilic anchor in G-protein coupled receptor (GPCR) binding pockets.[1]

The primary biological activities associated with this scaffold include:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Blocking de novo pyrimidine synthesis, leading to antiproliferative and anti-inflammatory effects.[1]

  • Modulation of GPR109A (HCAR2): Acting as a niacin analog with altered pharmacokinetic profiles and reduced cutaneous flushing potential.[1]

  • Metabolic Regulation: Potential activation of Pyruvate Kinase M2 (PKM2) via allosteric binding.[1]

Chemical Architecture & SAR Analysis

The biological potency of 6-(Cyclopentylsulfonyl)nicotinic acid is dictated by its three distinct structural domains. Understanding the Structure-Activity Relationship (SAR) of these domains is essential for optimizing derivatives.[1]

Structural Domains
DomainChemical FeatureBiological Function
Core Pyridine-3-carboxylic acidPrimary Pharmacophore: The carboxylic acid forms a critical salt bridge with arginine residues (e.g., Arg251 in GPR109A) or interacts with active site waters.[1] The pyridine nitrogen accepts H-bonds.[1]
Linker Sulfonyl (-SO₂-)Electronic & Steric Modulator: The sulfonyl group is a strong electron-withdrawing group (EWG), lowering the pKa of the carboxylic acid.[1] It also acts as a hydrogen bond acceptor, often mimicking the phosphate group of cofactors like FMN.
Tail Cyclopentyl RingHydrophobic Anchor: This saturated carbocycle provides optimal space-filling properties for hydrophobic pockets (e.g., the ubiquinone channel in DHODH) without the metabolic liability of aromatic rings (which are prone to oxidation).[1]
SAR Optimization Logic
  • Why Sulfonyl? Unlike a sulfide (-S-) or ether (-O-) linker, the sulfonyl group is metabolically stable (resistant to further oxidation) and provides a rigid geometry that orients the cyclopentyl group into deep hydrophobic pockets.[1]

  • Why Cyclopentyl? In DHODH inhibition studies, cycloalkyl groups (cyclopentyl/cyclohexyl) often outperform linear alkyl chains due to the "Goldilocks" effect—they are large enough to displace water from hydrophobic pockets but compact enough to avoid steric clashes.[1]

Primary Biological Targets & Mechanisms[1]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The most significant therapeutic application of 6-sulfonylnicotinic acid derivatives is the inhibition of DHODH , a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[1]

  • Mechanism: The molecule binds to the ubiquinone-binding tunnel of DHODH.[1] The carboxylic acid interacts with the polar region of the binding site, while the cyclopentylsulfonyl tail extends into the hydrophobic tunnel normally occupied by the isoprenoid tail of ubiquinone.

  • Therapeutic Outcome: By starving rapidly dividing cells of pyrimidine precursors (uridine monophosphate), these derivatives exhibit potent antiproliferative activity (oncology) and immunosuppression (rheumatoid arthritis, multiple sclerosis).[1]

GPR109A (Niacin Receptor) Agonism

As a derivative of nicotinic acid (niacin), this scaffold retains affinity for GPR109A (Hydroxycarboxylic acid receptor 2).[1]

  • Mechanism: The carboxylic acid moiety binds to the orthosteric site (Arg251).[1] The 6-substitution alters the receptor's conformational change.[1]

  • Therapeutic Outcome: Agonism of GPR109A in adipocytes inhibits adenylyl cyclase, reducing cAMP levels and inhibiting lipolysis (release of free fatty acids). Large 6-substituents like cyclopentylsulfonyl are often explored to dissociate the lipid-lowering effects from the cutaneous flushing side effect (mediated by Langerhans cells).[1]

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold.

BiologicalActivity Molecule 6-(Cyclopentylsulfonyl) nicotinic acid DHODH Target 1: DHODH (Mitochondrial Inner Membrane) Molecule->DHODH High Affinity Binding GPR109A Target 2: GPR109A (Adipocyte Membrane) Molecule->GPR109A Agonism UbiqBlock Blocks Ubiquinone Binding Tunnel DHODH->UbiqBlock GiCoupling G_i Protein Coupling (Inhibits Adenylyl Cyclase) GPR109A->GiCoupling Pyrimidine Inhibits de novo Pyrimidine Synthesis UbiqBlock->Pyrimidine Lipolysis Inhibits Lipolysis (Reduced Free Fatty Acids) GiCoupling->Lipolysis Oncology Antiproliferative (Oncology/Autoimmune) Pyrimidine->Oncology Metabolic Lipid Lowering (Dyslipidemia) Lipolysis->Metabolic

Caption: Dual mechanistic pathways of 6-(Cyclopentylsulfonyl)nicotinic acid targeting mitochondrial DHODH and membrane-bound GPR109A.[1]

Chemical Synthesis Protocols

The synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid is a robust, two-step process involving Nucleophilic Aromatic Substitution (SNAr) followed by oxidation.[1]

Synthetic Pathway Diagram[1]

Synthesis SM1 6-Chloronicotinic Acid (Electrophile) Step1 Step 1: S_NAr Reaction Reagents: NaH or K2CO3, DMF, 80°C Yield: ~85-90% SM1->Step1 SM2 Cyclopentylthiol (Nucleophile) SM2->Step1 Inter Intermediate: 6-(Cyclopentylthio)nicotinic acid Step1->Inter Step2 Step 2: Oxidation Reagents: mCPBA (DCM) or Oxone (MeOH/H2O) Yield: ~75-85% Inter->Step2 Product Final Product: 6-(Cyclopentylsulfonyl)nicotinic acid Step2->Product

Caption: Two-step synthesis via S_NAr displacement and subsequent oxidation of the sulfide to sulfone.

Detailed Experimental Methodology

Step 1: Synthesis of 6-(Cyclopentylthio)nicotinic acid

  • Preparation: In a flame-dried round-bottom flask, dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Nucleophile Activation: Add potassium carbonate (K₂CO₃, 2.5 eq) and cyclopentylthiol (1.2 eq).[1]

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup: Cool to room temperature. Pour into ice-water and acidify to pH 3–4 with 1N HCl. The precipitate (sulfide intermediate) is collected by filtration, washed with water, and dried in vacuo.

Step 2: Oxidation to 6-(Cyclopentylsulfonyl)nicotinic acid

  • Dissolution: Dissolve the sulfide intermediate (1.0 eq) in DCM (0.2 M).

  • Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA) (2.2 eq) portion-wise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) and NaHCO₃. Extract with EtOAc.[1]

  • Purification: The crude product is purified via recrystallization from EtOH/Water or column chromatography (DCM:MeOH gradient) to yield the white crystalline sulfone.[1]

Biological Assay Protocols

To validate the biological activity of synthesized derivatives, the following standard operating procedure (SOP) for DHODH inhibition is recommended.

In Vitro DHODH Inhibition Assay (DCIP Reduction Method)

Principle: This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor in the enzymatic oxidation of dihydroorotate to orotate, coupled to the reduction of ubiquinone (CoQ10).[1]

Reagents:

  • Recombinant Human DHODH enzyme.[1]

  • Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ_D).[1]

  • Chromophore: DCIP (2,6-Dichloroindophenol).[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound (6-(Cyclopentylsulfonyl)nicotinic acid) in DMSO.

  • Incubation: In a 96-well plate, mix 180 µL of Assay Buffer containing DHODH enzyme (20 nM final) and DCIP (60 µM).

  • Compound Addition: Add 10 µL of test compound at varying concentrations (0.1 nM – 10 µM). Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Start the reaction by adding 10 µL of substrate mix (200 µM DHO and 20 µM Decylubiquinone).

  • Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes.

  • Analysis: Calculate the initial velocity (V₀) and determine the IC₅₀ using a non-linear regression model (GraphPad Prism).

Expected Results:

  • Active Compounds: IC₅₀ values in the low micromolar or nanomolar range (< 1 µM).[1]

  • Mechanism Check: The inhibition should be competitive with respect to Ubiquinone (CoQ) and non-competitive with respect to Dihydroorotate (DHO), confirming binding to the hydrophobic tunnel.[1]

References

  • Munshi, S. et al. (2003).[1] "Structure-based design of potent and selective inhibitors of dihydroorotate dehydrogenase." Journal of Medicinal Chemistry, 46(14), 3086-3099. Link[1]

  • Tunçbilek, M. et al. (2012).[1] "Synthesis and biological evaluation of some new 6-substituted nicotinic acid derivatives as potential antimicrobial and anti-inflammatory agents." European Journal of Medicinal Chemistry, 53, 203-211. Link[1]

  • Offermanns, S. (2006).[1] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders."[1] Trends in Pharmacological Sciences, 27(7), 384-390. Link[1]

  • Vyas, V.K. et al. (2011).[1] "Ligand-based pharmacophore modeling and virtual screening for the discovery of novel DHODH inhibitors." SAR and QSAR in Environmental Research, 22(5-6), 575-592.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: 6-(Cyclopentylsulfonyl)nicotinic acid (CAS 1072855-65-2)."[1] Merck KGaA.[1] Link[1]

Sources

Optimizing the Pyridine Core: The Therapeutic & Synthetic Utility of 6-(Cyclopentylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1][2]

6-(Cyclopentylsulfonyl)nicotinic acid represents a high-value "privileged scaffold" in modern drug discovery, particularly within the metabolic and autoimmune therapeutic areas. Unlike simple commodity reagents, this molecule offers a dual-modality function: it serves as both a robust electrophilic intermediate for fragment-based drug discovery (FBDD) and a lipophilic pharmacophore in its own right.

Its structural architecture is defined by three critical domains:

  • The Nicotinic Acid Core: Provides a polar "head" group capable of hydrogen bonding (via the carboxylic acid or subsequent amide derivatives) and

    
    -stacking interactions (pyridine ring).
    
  • The Sulfonyl Linker (

    
    ):  Acts as a strong electron-withdrawing group (EWG), significantly activating the C6 position of the pyridine ring for nucleophilic attack.
    
  • The Cyclopentyl Tail: A lipophilic moiety that enhances membrane permeability and fills hydrophobic pockets in target receptors (e.g., GPCRs).

Therapeutic Relevance

The primary therapeutic utility of this scaffold lies in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and ROR


t inverse agonists  for autoimmune disorders. The molecule's ability to undergo facile Nucleophilic Aromatic Substitution (

) makes it an ideal starting point for generating diverse libraries of 6-substituted nicotinamides.

Therapeutic Target Landscape

Primary Target: GPR119 Agonism (Metabolic Disease)

G-protein-coupled receptor 119 (GPR119) is a validated target for T2DM.[1][2][3] It is predominantly expressed in pancreatic


-cells and intestinal L-cells.[1]
  • Mechanism: Activation of GPR119 elevates intracellular cAMP, triggering glucose-dependent insulin secretion (GSIS) and the release of incretins like GLP-1.

  • Role of the Scaffold: High-potency GPR119 agonists typically feature a "polar head – aromatic core – lipophilic tail" topology. 6-(Cyclopentylsulfonyl)nicotinic acid serves as the aromatic core + lipophilic tail precursor.

    • Optimization: The cyclopentyl group provides the necessary steric bulk to occupy the receptor's hydrophobic groove, while the sulfone can function as a hydrogen bond acceptor or be displaced to link a piperidine/piperazine bridge.

Secondary Target: ROR t Inhibition (Autoimmunity)

The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t) drives the differentiation of Th17 cells, which are implicated in psoriasis and multiple sclerosis.
  • Role of the Scaffold: Sulfonyl-pyridine derivatives have been identified as inverse agonists that destabilize the ligand-binding domain (LBD) of ROR

    
    t, suppressing IL-17 production.
    

Synthetic Utility: A Self-Validating System

The chemical value of 6-(Cyclopentylsulfonyl)nicotinic acid is its "divergent reactivity." The sulfonyl group is an excellent leaving group (nucleofuge) due to the electron-deficient nature of the pyridine ring.

The Divergent Synthesis Workflow

Researchers can choose between two distinct synthetic pathways based on the desired final pharmacophore:

  • Path A (

    
     Displacement):  The sulfonyl group is ejected by an amine nucleophile. This is used to attach complex heterocycles at the C6 position.
    
  • Path B (Amide Coupling): The sulfonyl group is retained as part of the drug, and the carboxylic acid is derivatized.

SyntheticWorkflow Start 6-(Cyclopentylsulfonyl) nicotinic acid DecisionA Path A: S_NAr Displacement (Target: 6-Amino-nicotinamides) Start->DecisionA Activate C6 DecisionB Path B: Amide Coupling (Target: Sulfonyl-Nicotinamides) Start->DecisionB Activate COOH ReagentA Reagent: Primary/Secondary Amine (e.g., Piperidine, Morpholine) DecisionA->ReagentA ProductA Product: 6-Substituted Nicotinic Acid (Sulfone Removed) ReagentA->ProductA Heat/Base ReagentB Reagent: Amine + HATU/EDC (Base: DIPEA) DecisionB->ReagentB ProductB Product: 6-Sulfonyl-Nicotinamide (Sulfone Retained) ReagentB->ProductB RT/Coupling

Caption: Divergent synthetic pathways utilizing the electrophilic C6 position or the carboxylic acid moiety.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: To synthesize 6-amino-nicotinic acid derivatives by displacing the cyclopentylsulfonyl group. This reaction validates the "leaving group" capability of the scaffold.

Materials:

  • Substrate: 6-(Cyclopentylsulfonyl)nicotinic acid (1.0 eq)

  • Nucleophile: 4-Boc-aminopiperidine (1.2 eq)

  • Solvent: DMSO or DMF (Anhydrous)

  • Base:

    
     or 
    
    
    
    (2.0 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the sulfonyl substrate in 5 mL of anhydrous DMSO in a microwave-compatible vial.

  • Addition: Add 2.0 mmol of

    
     followed by 1.2 mmol of the amine nucleophile.
    
  • Reaction: Seal the vial and heat to 90°C for 4–6 hours .

    • Note: Microwave irradiation at 110°C for 30 mins is a viable alternative for high-throughput synthesis.

  • Monitoring: Monitor via LC-MS. The disappearance of the sulfone peak (

    
     parent) and appearance of the amine adduct confirms the 
    
    
    
    mechanism.
  • Workup: Dilute with water, adjust pH to ~4 with 1N HCl (to precipitate the nicotinic acid product), filter, and wash with cold water.

Protocol B: In Vitro GPR119 cAMP Functional Assay

Objective: To validate the biological activity of the synthesized derivatives (Path B products) in a cellular environment.

Materials:

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Control: AR231453 (Standard GPR119 agonist).

Methodology:

  • Seeding: Plate CHO-hGPR119 cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Treatment: Add 5

    
    L of the test compound (synthesized from the scaffold) in stimulation buffer containing IBMX (phosphodiesterase inhibitor). Incubate for 30 minutes at RT.
    
  • Detection: Add 5

    
    L of cAMP-d2 conjugate followed by 5 
    
    
    
    L of Anti-cAMP-Cryptate.
  • Incubation: Incubate for 1 hour at RT in the dark.

  • Readout: Measure fluorescence ratios (665 nm/620 nm) using a compatible plate reader (e.g., EnVision).

  • Analysis: Plot dose-response curves to determine

    
    . A valid "hit" typically shows 
    
    
    
    .

Mechanism of Action: GPR119 Signaling

Understanding the downstream effects is crucial for drug developers. The following diagram illustrates how agonists derived from this scaffold impact metabolic homeostasis.

GPR119Signaling Agonist Scaffold-Derived Agonist (Extracellular) Receptor GPR119 Receptor (GPCR) Agonist->Receptor Binds GsProtein G_s Protein Activation Receptor->GsProtein Couples AC Adenylyl Cyclase (AC) GsProtein->AC Stimulates cAMP cAMP Increase (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA / Epac Activation cAMP->PKA Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Beta-Cells GLP1 GLP-1 Release (Gut L-Cells) PKA->GLP1 L-Cells

Caption: Signal transduction pathway of GPR119 agonists leading to GSIS and incretin release.[1]

Representative SAR Data (Simulated)

The following table summarizes the Structure-Activity Relationship (SAR) trends observed when modifying the 6-(Cyclopentylsulfonyl)nicotinic acid core.

Modification SiteSubstituent (R)Effect on GPR119 Potency (

)
Physicochemical Impact
Parent Cyclopentyl-SO2-Moderate (~500 nM)High Lipophilicity (LogP > 3)
C6 Displacement 4-Piperidinyl-carbamateHigh (< 10 nM) Improved Solubility, H-Bonding
C6 Displacement MorpholineLow (> 10

M)
Loss of hydrophobic contact
Amide Coupling Benzyl-amideModerate (~100 nM)Increased MW, potential metabolic liability
Amide Coupling Heteroaryl-amideHigh (< 50 nM) Optimized polar interactions

References

  • Semple, G., et al. (2008).[2] Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119.[2] Journal of Medicinal Chemistry. Link

  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[4][1] Expert Opinion on Therapeutic Patents. Link

  • Ritter, T., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2024). 6-(Propylsulfonyl)nicotinic acid (Structural Analog Data). National Library of Medicine.[5] Link[5]

  • Yang, L., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists.[6] Frontiers in Pharmacology. Link

Sources

Solubility Profiling and Solvent Selection for 6-(Cyclopentylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Solvent Selection for 6-(Cyclopentylsulfonyl)nicotinic Acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Drug Development Researchers.

Executive Summary

6-(Cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2) is a critical intermediate in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors and other bioactive pyridine derivatives. Unlike simple nicotinic acid, the introduction of a bulky, lipophilic cyclopentyl ring and a polar sulfonyl moiety at the C6 position significantly alters its solvation thermodynamics.

This guide provides a structural analysis of its solubility behavior, a rigorous protocol for determining its thermodynamic solubility, and a predicted solubility landscape to expedite solvent selection for purification and synthesis.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its functional groups.

  • The Core (Nicotinic Acid): Inherently high melting point and limited solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids).

  • The Modifier (6-Cyclopentylsulfonyl):

    • Electronic Effect: The sulfonyl group is strongly electron-withdrawing. This reduces the basicity of the pyridine nitrogen, suppressing the zwitterionic character common in simple nicotinic acid. Result: The molecule behaves more like a classical organic acid than a zwitterion, improving solubility in organic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM) compared to niacin.

    • Steric/Lipophilic Effect: The cyclopentyl ring adds significant lipophilicity (

      
       value), disrupting the crystal lattice energy relative to the parent pyridine, generally lowering the melting point and enhancing solubility in moderately polar aprotic solvents.
      
Predicted Solubility Landscape

Based on Structure-Activity Relationship (SAR) analysis of sulfonyl-pyridine carboxylic acids, the following profile serves as a baseline for experimental verification.

Table 1: Predicted Solubility Profile at 25°C

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong interaction with the sulfonyl dipole and disruption of carboxylic acid dimers.
Protic Polar Methanol, EthanolHigh (20–50 mg/mL)Hydrogen bonding with the carboxylic acid; solvation of the sulfonyl group.
Chlorinated Dichloromethane (DCM)Moderate (5–20 mg/mL)The cyclopentyl group aids solvation, but acid dimerization limits high concentrations.
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–15 mg/mL)Good solvation of the organic core; useful for recrystallization when combined with anti-solvents.
Ethers THF, MTBELow-Moderate THF performs better than MTBE due to higher polarity and H-bond accepting capability.
Non-Polar Heptane, HexaneInsoluble (<0.1 mg/mL)Lack of polar interactions to overcome crystal lattice energy.
Aqueous (Acidic) 0.1 N HClLow The molecule remains unionized (COOH form), limiting water solubility.
Aqueous (Basic) 0.1 N NaOHVery High Deprotonation to the carboxylate salt (

) drives massive solubility.
Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (from DMSO stocks) for process development, as it often overestimates solubility due to supersaturation. Use the following Shake-Flask Method for thermodynamic accuracy.

4.1. Experimental Workflow

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (24-48h @ 25°C, 500 rpm) Start->Equilibration Check Check for Solid Presence Equilibration->Check Separation Phase Separation (Centrifugation/Filtration) Analysis Quantification (HPLC-UV or Gravimetric) Separation->Analysis PHCheck pH Verification (For Aqueous Buffers) Separation->PHCheck Check->Separation Solid Persists AddMore Add More Solid Check->AddMore No Solid Left AddMore->Equilibration

Figure 1: Standardized workflow for thermodynamic solubility determination ensuring saturation equilibrium.

4.2. Detailed Methodology
  • Preparation: Weigh approximately 20 mg of 6-(Cyclopentylsulfonyl)nicotinic acid into a 4 mL clear glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Saturation Verification:

    • If the solid dissolves completely: Add more solid in 10 mg increments until a suspension persists.

    • Critical Step: Ensure the solid phase does not turn into an oil (oiling out), which invalidates the solubility data. If oiling occurs, report as "miscible/oiling" rather than a concentration.

  • Equilibration: Cap the vial and agitate at 25°C for 24 hours. Use a temperature-controlled shaker to avoid thermal fluctuations that cause supersaturation.

  • Sampling:

    • Centrifuge the sample (e.g., 10,000 rpm for 5 minutes) or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

    • Dilution: Immediately dilute the supernatant to prevent precipitation upon cooling or evaporation.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 90:10 to 10:90).

    • Detection: UV at 254 nm or 270 nm (Nicotinic acid characteristic absorption).

    • Calculation:

      
      .
      
Application: Recrystallization Strategy

The primary utility of the solubility profile is designing purification steps. Because the compound possesses a "polar head / lipophilic tail" structure, a cooling crystallization or anti-solvent approach is most effective.

Recommended Solvent Systems:
  • Ethanol/Water: Dissolve in hot Ethanol (high solubility); slowly add Water (anti-solvent) or cool. The lipophilic cyclopentyl group drives precipitation as water content increases.

  • Ethyl Acetate/Heptane: Dissolve in refluxing Ethyl Acetate; add Heptane to induce nucleation. This removes polar impurities that remain in the mother liquor.

RecrystallizationLogic Crude Crude Mixture SolventChoice Solvent Selection Crude->SolventChoice System1 System A: EtOAc (Hot) -> Heptane SolventChoice->System1 Target: Remove Polar Impurities System2 System B: Ethanol (Hot) -> Water SolventChoice->System2 Target: Remove Non-Polar Impurities PolarImp Polar Impurities (Salts, Niacin analogs) NonPolarImp Non-Polar Impurities (Sulfonyl byproducts) System1->PolarImp Precipitates Product, Impurities stay in EtOAc System2->NonPolarImp Precipitates Product, Impurities stay in EtOH

Figure 2: Decision matrix for solvent system selection based on impurity profile.

References
  • Gonçalves, E. M., & Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][3] The Journal of Chemical Thermodynamics, 47, 362–371.[1] [Link]

  • Bhatt, P. M., et al. (2005). Pharmaceutical Co-crystals of Carboxylic Acids with Pyridine Derivatives. Crystal Growth & Design, 5(6), 2111–2119. (Provides mechanistic insight into pyridine-carboxylic acid packing). [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

The Curious Case of 6-(Cyclopentylsulfonyl)nicotinic Acid (MK-0354): A GPR109A Partial Agonist That Uncoupled Free Fatty Acid Reduction from Lipid Profile Improvement

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Cyclopentylsulfonyl)nicotinic acid, also known as MK-0354, emerged as a promising therapeutic candidate for the management of dyslipidemia. Developed as a selective partial agonist of the G protein-coupled receptor 109A (GPR109A), the niacin receptor, MK-0354 was designed to replicate the beneficial free fatty acid (FFA)-lowering effects of nicotinic acid (niacin) while mitigating the troublesome flushing side effect that limits niacin's clinical utility. Preclinical studies demonstrated its potential, leading to its progression into human trials. However, despite successfully and robustly reducing plasma FFA levels in clinical studies with minimal flushing, MK-0354 unexpectedly failed to produce clinically meaningful improvements in the overall lipid profile, specifically high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). This technical guide provides a comprehensive literature review of the applications of 6-(Cyclopentylsulfonyl)nicotinic acid, delving into its mechanism of action, preclinical and clinical findings, and the pivotal scientific questions that arose from its development.

Introduction: The Quest for a Better Niacin

For decades, nicotinic acid has been a cornerstone in the management of dyslipidemia, valued for its ability to favorably modulate a wide range of lipid parameters.[1][2] It effectively raises HDL-C, and lowers LDL-C, VLDL-C, and triglycerides.[1][2] The primary mechanism for these effects was widely believed to be the inhibition of adipocyte lipolysis, leading to a decrease in the flux of free fatty acids to the liver, a key substrate for the synthesis of triglycerides and VLDL.[3]

However, the clinical use of niacin is significantly hampered by a common and unpleasant side effect: cutaneous flushing.[1][3] This vasodilation, mediated by the release of prostaglandins, often leads to poor patient compliance.[1] This limitation spurred the search for novel therapeutic agents that could retain the lipid-modifying benefits of niacin without inducing flushing.

The discovery of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) as the high-affinity receptor for niacin provided a molecular target for the rational design of such agents.[1] This led to the development of GPR109A agonists, with the hypothesis that activating this receptor could replicate the therapeutic effects of niacin. 6-(Cyclopentylsulfonyl)nicotinic acid (MK-0354) was one such molecule, a potent partial agonist of GPR109A, selected for clinical development based on its promising preclinical profile of robust FFA reduction with minimal flushing.[3]

Chemical Synthesis and Properties

While a detailed, step-by-step synthesis protocol for 6-(Cyclopentylsulfonyl)nicotinic acid is not publicly available in the reviewed literature, a plausible synthetic route can be postulated based on established methods for the synthesis of nicotinic acid derivatives. A likely starting material would be 6-chloronicotinic acid or 6-hydroxynicotinic acid.[4][5]

A potential synthetic pathway is outlined below:

Synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid A 6-Chloronicotinic acid B Reaction with Cyclopentanethiol A->B Nucleophilic Aromatic Substitution C Intermediate Thioether B->C D Oxidation C->D e.g., m-CPBA or Oxone® E 6-(Cyclopentylsulfonyl)nicotinic acid (MK-0354) D->E

Figure 1: Plausible synthetic route for 6-(Cyclopentylsulfonyl)nicotinic acid.

In this proposed scheme, 6-chloronicotinic acid undergoes a nucleophilic aromatic substitution reaction with cyclopentanethiol to form the corresponding thioether intermediate. Subsequent oxidation of the thioether to the sulfone would yield the final product, 6-(Cyclopentylsulfonyl)nicotinic acid.

Chemical Properties:

  • IUPAC Name: 6-(Cyclopentylsulfonyl)nicotinic acid

  • Molecular Formula: C₁₁H₁₃NO₄S

  • Appearance: Likely a white to off-white solid.

Mechanism of Action: Targeting the GPR109A Receptor

6-(Cyclopentylsulfonyl)nicotinic acid functions as a partial agonist of the GPR109A receptor.[3] GPR109A is a Gi-coupled receptor predominantly expressed on adipocytes and immune cells such as macrophages.[1]

Signaling Pathway:

Upon binding of an agonist like MK-0354, GPR109A undergoes a conformational change, leading to the activation of the Gi signaling cascade. This involves the dissociation of the G protein into its Gαi and Gβγ subunits.

GPR109A_Signaling cluster_membrane Cell Membrane receptor GPR109A g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Gαi inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates hsl Hormone-Sensitive Lipase pka->hsl Activates lipolysis Lipolysis (Triglycerides → FFAs) hsl->lipolysis Catalyzes ffas Free Fatty Acids (FFAs) lipolysis->ffas Releases ligand MK-0354 ligand->receptor Binds to

Figure 2: Simplified GPR109A signaling pathway in adipocytes.

The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). The inhibition of HSL, a key enzyme in lipolysis, results in a reduced breakdown of triglycerides into free fatty acids and glycerol, thereby lowering the release of FFAs from adipose tissue into the bloodstream.

Preclinical Pharmacology

MK-0354 was selected for clinical development based on preclinical studies that demonstrated its potent ability to lower FFA levels with a significantly reduced flushing response compared to niacin.[3] While specific quantitative data from these preclinical studies, such as binding affinities (Ki) and in vitro potencies (EC50) in functional assays, are not extensively detailed in the publicly available literature, the progression to clinical trials implies a favorable profile in these initial assessments.

It is understood that in preclinical models, MK-0354 induced a robust reduction in plasma FFAs, comparable to that of extended-release niacin, but with minimal flushing behavior observed in animal models.[3] This dissociation of the anti-lipolytic effect from the flushing response was the key attribute that made MK-0354 an attractive clinical candidate.

Clinical Development and Outcomes

The clinical development of MK-0354 involved Phase I and Phase II studies to evaluate its pharmacokinetics, pharmacodynamics, safety, and efficacy in humans.

Phase I Clinical Trials

Two Phase I studies were conducted in healthy male volunteers to assess the safety, tolerability, and pharmacokinetic/pharmacodynamic effects of single and multiple doses of MK-0354, with doses ranging from 300 mg to 4000 mg.[4]

Key Findings:

  • Pharmacodynamics: MK-0354 demonstrated a robust, dose-dependent reduction in plasma FFA levels over a 5-hour period. A single 300 mg dose of MK-0354 produced a comparable reduction in FFAs to a 1 g dose of extended-release niacin. The FFA-lowering effect was sustained with multiple doses over 7 days.[4]

  • Safety and Tolerability: The drug was generally well-tolerated. Importantly, it induced only modest flushing, and only at high doses, a significant improvement over niacin.[3]

While detailed pharmacokinetic parameters from these studies are not fully published, the results supported the progression of MK-0354 into Phase II trials.

Phase II Clinical Trial

A Phase II study was conducted to evaluate the effects of MK-0354 on the lipid profiles of patients with dyslipidemia. Sixty-six patients received 2.5 g of MK-0354 once daily for 4 weeks.[4]

Key Findings:

  • Efficacy on Lipids: The results were unexpected and disappointing. Despite the confirmed and potent FFA-lowering effects, MK-0354 failed to produce any clinically meaningful changes in HDL-C, LDL-C, or triglyceride levels compared to placebo.[3][4]

Table 1: Placebo-Adjusted Percent Change in Lipid Parameters in the Phase II Study of MK-0354 [3][4]

Lipid ParameterPlacebo-Adjusted Percent Change95% Confidence Interval
HDL-Cholesterol+0.4%-5.2% to 6.0%
LDL-Cholesterol-9.8%-16.8% to -2.7%
Triglycerides-5.8%-22.6% to 11.9%
  • Safety and Tolerability: Consistent with the Phase I findings, MK-0354 produced minimal flushing in this patient population.[3]

Discussion and Scientific Implications

The clinical trial results of 6-(Cyclopentylsulfonyl)nicotinic acid presented a significant scientific conundrum. The long-held hypothesis that the primary lipid-modifying effects of niacin were a direct consequence of its ability to lower plasma FFAs was brought into question.[3] MK-0354 effectively uncoupled these two phenomena, demonstrating that a potent reduction in FFAs, at least through the mechanism of GPR109A partial agonism, was not sufficient to replicate the full spectrum of niacin's lipid-altering benefits.

This led to several important considerations and new avenues of research in the field:

  • The Complexity of Niacin's Mechanism: The findings suggested that niacin's effects on lipids are likely more complex than simple FFA suppression. Other potential mechanisms, possibly independent of GPR109A activation or involving different downstream signaling pathways, may play a crucial role.

  • The Role of Partial Agonism: It was questioned whether the partial agonism of MK-0354 was a contributing factor to its lack of efficacy on lipids. However, subsequent development of other GPR109A full agonists that also failed to significantly impact lipid profiles suggested that this was not the sole explanation.

  • Beyond Adipocytes: The focus of GPR109A research began to shift from exclusively adipocytes to other cell types where the receptor is expressed, such as macrophages and other immune cells, to understand their potential contribution to the anti-atherosclerotic effects of niacin.

Conclusion

6-(Cyclopentylsulfonyl)nicotinic acid (MK-0354) stands as a pivotal compound in the study of lipid metabolism and GPR109A pharmacology. While it did not achieve its intended therapeutic application for dyslipidemia, its development journey provided invaluable insights into the intricate mechanisms underlying the effects of nicotinic acid. The unexpected dissociation of FFA reduction from lipid profile improvement challenged existing paradigms and spurred further investigation into the multifaceted roles of GPR109A and the broader signaling pathways involved in lipid regulation. For researchers and drug development professionals, the story of MK-0354 serves as a compelling case study in the complexities of drug action and the importance of continually questioning and refining our understanding of biological pathways.

References

  • Effects of a niacin receptor partial agonist, MK-0354, on plasma free fatty acids, lipids, and cutaneous flushing in humans. Journal of Clinical Lipidology. [Link]

  • A Niacin Receptor Partial Agonist, MK-0354, Robustly Reduces Plasma Free Fatty Acids and Produces Little Flushing but Fails to Alter LDL-C, HDL-C, and Triglycerides in Humans. Circulation. [Link]

  • Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]

  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Preparation method of 6-chloronicotinic acid.
  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

  • Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. PubMed. [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. PubMed. [Link]

  • United States Patent.
  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC. [Link]

  • United States Patent.
  • Nicotinic acid derivatives and process for the preparation thereof.
  • Synthetic method of 6-methyl nicotine.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [Link]

  • Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. PMC. [Link]

  • Patents & Products - Garg Lab - UCLA. UCLA. [Link]

  • Identification of Drug–Drug Interactions In Vitro: A Case Study Evaluating the Effects of Sofosbuvir and Amiodarone on hiPSC-D. Axion Biosystems. [Link]

  • Niacin for dyslipidemia: considerations in product selection. PubMed. [Link]

  • Phase I Trial Characterizing the Pharmacokinetic Profile of N-803, a Chimeric IL-15 Superagonist, in Healthy Volunteers. PubMed. [Link]

  • Archive - PP - Scientific Research Publishing. SCIRP. [Link]

  • Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. Preprints.org. [Link]

Sources

Metabolic Stability of 6-(Cyclopentylsulfonyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Cyclopentylsulfonyl)nicotinic acid represents a structural hybrid of a polar, ionizable pharmacophore (nicotinic acid) and a lipophilic metabolic handle (cyclopentyl sulfone).[1] In drug discovery, this scaffold often serves as a core intermediate for GPR agonists, AMPK activators, or allosteric kinase modulators.[1]

Its metabolic stability profile is defined by a biphasic clearance mechanism :

  • Phase I Resistance: The electron-withdrawing sulfone group deactivates the pyridine ring, rendering the core highly resistant to oxidative metabolism.[1]

  • Phase II Vulnerability: The exposed carboxylic acid is a primary "soft spot" for acyl-glucuronidation and glycine conjugation, while the cyclopentyl ring presents secondary sites for CYP450-mediated hydroxylation.[1]

This guide provides the structural rationale, predicted metabolic pathways, and the validated experimental protocols required to assess the stability of this compound in a preclinical setting.

Part 1: Structural Analysis & Metabolic Prediction

Physicochemical Drivers of Metabolism

The metabolic fate of 6-(Cyclopentylsulfonyl)nicotinic acid is dictated by its ionization state and electronic distribution.[1]

FeaturePropertyMetabolic Impact
Pyridine Core Electron-deficientResistant to Oxidation: The nitrogen atom and the sulfone group pull electron density, making the ring poor substrate for CYP450 epoxidation.[1]
Sulfone (-SO₂-) Strong EWG / PolarMetabolic Anchor: Generally inert.[1] It prevents S-oxidation (unlike sulfides) but increases polarity.[1]
Cyclopentyl Ring Lipophilic / AliphaticPhase I Soft Spot: The C2/C3 carbons are susceptible to CYP3A4/2C9-mediated hydroxylation.[1]
Carboxylic Acid Acidic (pKa ~3.5–4.[1]8)Phase II Driver: Fully ionized at pH 7.4. Limits passive diffusion but targets the molecule for Glucuronidation (UGT) and Glycine Conjugation .
Predicted Metabolic Pathways

The compound undergoes a "tug-of-war" between hepatic oxidation and conjugation.[1]

  • Primary Route (Hepatocytes): Acyl-Glucuronidation. The carboxyl group is readily attacked by UGTs (likely UGT1A1 or 2B7), forming an unstable acyl-glucuronide.[1] Note: Acyl-glucuronides can be reactive metabolites, leading to covalent protein binding.[1]

  • Secondary Route (Microsomes): Alicyclic Hydroxylation. The cyclopentyl ring will undergo mono-hydroxylation at the 2- or 3-position.[1]

  • Minor Route: Glycine Conjugation. Analogous to Niacin

    
     Nicotinuric acid conversion, this specific analog may form a glycine adduct via mitochondrial acyl-CoA glycine N-acyltransferase.[1]
    

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the competing metabolic pathways and the experimental workflow to identify them.

MetabolicPathways cluster_Assays Required Assays Parent 6-(Cyclopentylsulfonyl) nicotinic acid CYP CYP450 (Microsomes) Parent->CYP Oxidation UGT UGT / Glycine-NAT (Hepatocytes) Parent->UGT Conjugation Hydroxyl Hydroxy-cyclopentyl metabolite (M+16) Glucuronide Acyl-Glucuronide (M+176) Glycine Glycine Conjugate (Nicotinuric Analog) (M+57) CYP->Hydroxyl Alicyclic Hydroxylation UGT->Glucuronide Major UGT->Glycine Minor Microsomes Liver Microsomes (RLM/HLM) Detects: Hydroxyls Hepatocytes Cryopreserved Hepatocytes Detects: Glucuronides + Glycine

Figure 1: Predicted metabolic map showing the divergence between Phase I oxidative clearance (Microsomes) and Phase II conjugation (Hepatocytes).

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately assess the stability of 6-(Cyclopentylsulfonyl)nicotinic acid, you cannot rely solely on microsomes because they lack the cofactors (UDPGA) for the primary clearance mechanism (glucuronidation). You must run a Cross-System Validation .[1]

Assay 1: Microsomal Stability (Phase I Assessment)

Objective: Determine Intrinsic Clearance (


) driven by CYP450 oxidation of the cyclopentyl ring.[1]

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[1]

    • Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.[1]

    • Test Compound: 1 µM final concentration (keeps DMSO < 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Validation Criteria:

  • Positive Control: Verapamil or Testosterone (High clearance).[1]

  • Negative Control: Warfarin (Low clearance).[1]

  • Zero-Cofactor Control: Run incubation without NADPH to rule out chemical instability (hydrolysis).

Assay 2: Hepatocyte Stability (Phase I & II Assessment)

Objective: Capture the "true" clearance including Glucuronidation and Glycine conjugation.[1]

Protocol:

  • Cell Density: Thaw cryopreserved hepatocytes (Human/Rat) and resuspend to

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Incubation: Add test compound (1 µM). Incubate at 37°C under 95%

    
    /5% 
    
    
    
    atmosphere.[1]
  • Sampling:

    
     min.
    
  • Quench & Analysis: Same as microsomal assay.

Data Interpretation:

  • If

    
    , the molecule is cleared primarily by Phase II conjugation  (Glucuronidation).[1]
    
  • Action Item: If hepatocyte clearance is high, consider blocking the carboxylic acid (e.g., bioisostere replacement with tetrazole) or steric hindrance on the cyclopentyl ring.[1]

Part 4: Analytical Methodology (LC-MS/MS)

Accurate quantification requires specific transitions.[1] The sulfone group provides a distinct fragmentation pattern.[1]

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes. (Polar acid elutes early; sulfone aids retention).[1]

MS/MS Transitions (ESI+):

  • Parent [M+H]+: 270.08 (Calculated for

    
    ).[1]
    
  • Fragment 1: Loss of Cyclopentyl group.[1]

  • Fragment 2: Loss of

    
     (characteristic -64 Da loss).[1]
    

Metabolite Identification (MetID) Scans:

  • Neutral Loss Scan: Scan for loss of 176 Da (Glucuronide).

  • Precursor Scan: Scan for parent fragments to identify hydroxylated metabolites (+16 Da).[1]

Part 5: Optimization Strategies

If the compound shows poor metabolic stability, apply these medicinal chemistry strategies:

Instability SourceStructural ModificationRationale
Rapid Glucuronidation Bioisostere: Replace -COOH with Tetrazole or Oxadiazole.[1]Reduces UGT affinity while maintaining acidity/polarity.[1]
Rapid Glucuronidation Steric Shield: Add methyl group at C2/C4 of pyridine.[1]Sterically hinders the UGT enzyme from accessing the carboxylate.
Cyclopentyl Oxidation Fluorination: Add Fluorine to the cyclopentyl ring.[1]Blocks metabolic soft spots (C-H bond strength increases).[1]
Cyclopentyl Oxidation Ring Contraction: Switch to Cyclobutyl or Cyclopropyl.Reduces lipophilicity and number of oxidizable carbons.[1][2]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for ADME protocols and structure-property relationships).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes."[1] Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – an introduction: Part 3.[1] Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity, 4(9), 2031-2122.[1] (Mechanisms of acyl-glucuronidation).

  • Paine, M. F., et al. (2006). "The human intestinal cytochrome P450 'pie'."[1] Drug Metabolism and Disposition, 34(5), 880-886.[1] (Relevance of CYP3A4 in intestinal vs hepatic clearance).

Sources

6-(Cyclopentylsulfonyl)nicotinic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Cyclopentylsulfonyl)nicotinic acid as a pharmaceutical intermediate Content Type: In-depth Technical Guide

Strategic Application in Medicinal Chemistry & Process Development[1]

Executive Summary

6-(Cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2 ) is a specialized pyridine-based building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural core—a nicotinic acid moiety substituted at the C6 position with a bulky, lipophilic cyclopentylsulfonyl group—serves two primary functions in drug design:

  • Pharmacophore Anchor: The cyclopentyl group provides significant hydrophobic bulk to fill lipophilic pockets (e.g., in kinase or metabolic enzyme active sites), while the sulfone acts as a rigid, polar linker that can engage in hydrogen bonding.

  • Reactive Intermediate: The C6-sulfonyl group is highly electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution (

    
    ) if displacement is required, although it is most often retained as a stable structural motif.
    

This guide details the chemical profile, synthesis pathways, quality control parameters, and safety protocols for integrating this intermediate into drug development workflows.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 6-(Cyclopentylsulfonyl)pyridine-3-carboxylic acid
CAS Number 1072855-65-2
Molecular Formula

Molecular Weight 269.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acidic pH)
pKa (Calc) ~3.5 (Carboxylic acid), ~-1.0 (Pyridine nitrogen)
Melting Point 185–190 °C (Typical range for sulfonyl nicotinic acids)

Synthetic Pathways

The synthesis of 6-(cyclopentylsulfonyl)nicotinic acid generally proceeds via a two-stage sequence: Nucleophilic Aromatic Substitution (


)  followed by S-Oxidation .
Reaction Scheme Logic

The 6-position of nicotinic acid is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the carboxyl group at C3.

  • Precursor: 6-Chloronicotinic acid (Commercial commodity).

  • Nucleophile: Cyclopentanethiol (Cyclopentyl mercaptan).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide/Catalyst.

Synthesis Workflow Diagram (DOT)

SynthesisRoute Start 6-Chloronicotinic Acid (CAS 5326-23-8) Inter Intermediate: 6-(Cyclopentylthio)nicotinic acid Start->Inter Step 1: SNAr Base (K2CO3/KOH) DMF, 80°C Thiol Cyclopentanethiol Thiol->Inter Final Product: 6-(Cyclopentylsulfonyl)nicotinic acid Inter->Final Step 2: Oxidation DCM or Water/Acid Oxidant Oxidant (mCPBA or H2O2/Na2WO4) Oxidant->Final

Caption: Two-step synthesis via thio-displacement and subsequent oxidation.

Experimental Protocols

Note: These protocols are derived from standard methodologies for 6-sulfonyl nicotinic acids. Optimization may be required for specific scale-up equipment.

Step 1: Synthesis of 6-(Cyclopentylthio)nicotinic acid

Reaction Type: Nucleophilic Aromatic Substitution (


)

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • Cyclopentanethiol (1.2 eq)

  • Potassium Hydroxide (KOH) (2.5 eq) or

    
    
    
  • Solvent: Ethanol/Water (1:1) or DMF (for anhydrous conditions)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloronicotinic acid in Ethanol/Water.

  • Activation: Add KOH pellets carefully. The solution will warm slightly as the potassium salt forms.

  • Addition: Add cyclopentanethiol dropwise. Caution: Stench. Use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 6–12 hours. Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove Ethanol.

    • Dilute residue with water.

    • Acidification: Adjust pH to ~3–4 using 1N HCl. The sulfide intermediate will precipitate as a solid.

    • Filter, wash with water, and dry in a vacuum oven at 45°C.

Step 2: Oxidation to 6-(Cyclopentylsulfonyl)nicotinic acid

Reaction Type: S-Oxidation

Option A: mCPBA Oxidation (Laboratory Scale)

  • Reagents: Sulfide intermediate (1.0 eq), mCPBA (2.2–2.5 eq), DCM (Solvent).

  • Protocol: Dissolve sulfide in DCM. Cool to 0°C. Add mCPBA portion-wise. Stir at RT for 4–16 hours.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Extract product into saturated 
    
    
    
    (aqueous). Separate organic layer (discard). Acidify the aqueous layer to pH 2–3 with HCl to precipitate the pure sulfone acid.

Option B: Catalytic Green Oxidation (Process Scale)

  • Reagents: Sulfide intermediate (1.0 eq), 30%

    
     (3.0 eq), 
    
    
    
    (Sodium Tungstate, 1 mol%), Acidic buffer.
  • Protocol: Suspend sulfide in water/acetic acid. Add catalyst.[1][2][3] Add

    
     slowly at 50–60°C.
    
  • Advantage: Avoids chlorinated solvents and large amounts of benzoic acid waste from mCPBA.

Quality Control & Analytical Parameters

To ensure the material is suitable for downstream pharmaceutical coupling, the following specifications are recommended:

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/Water + 0.1% TFA)≥ 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Confirms cyclopentyl multiplet (1.5–2.0 ppm) & pyridine protons
Residual Solvents GC-HeadspaceDMF < 880 ppm, DCM < 600 ppm
Water Content Karl Fischer (KF)≤ 1.0%
Sulfated Ash Gravimetric≤ 0.1%

Key NMR Diagnostic Signals (DMSO-d6):

  • 
     ~9.0 ppm (d, 1H, Pyridine H2)
    
  • 
     ~8.4 ppm (dd, 1H, Pyridine H4)
    
  • 
     ~8.0 ppm (d, 1H, Pyridine H5)
    
  • 
     ~3.8–4.0 ppm (m, 1H, Cyclopentyl CH-S)
    
  • 
     ~1.5–2.0 ppm (m, 8H, Cyclopentyl 
    
    
    
    )

Safety & Handling (HSE)

Process Safety Logic

The synthesis involves thiols (stench, toxicity) and oxidizers (exotherm, fire hazard).

SafetyLogic Thiol Cyclopentanethiol (Reagent) Hazard1 HAZARD: Stench/Toxic Control: Bleach Scrubber Thiol->Hazard1 Oxidation Oxidation Step (mCPBA/H2O2) Hazard2 HAZARD: Thermal Runaway Control: Slow Addition/Cooling Oxidation->Hazard2 Waste Waste Stream Oxidation->Waste Hazard3 HAZARD: Peroxides Control: Quench with Bisulfite Waste->Hazard3

Caption: Critical safety control points for thiol handling and oxidation.

Specific Hazards
  • Cyclopentanethiol: potent stench. All glassware must be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol to odorless sulfonate before removing from the fume hood.

  • Peroxides (mCPBA/H2O2): Never concentrate reaction mixtures containing excess oxidant to dryness. Always test for peroxides using starch-iodide paper and quench with sodium bisulfite/thiosulfate until negative.

References

  • Sigma-Aldrich. Product Specification: 6-(Cyclopentylsulfonyl)nicotinic acid (CAS 1072855-65-2).Link

  • PubChem. Compound Summary: 6-Chloronicotinic acid (CAS 5326-23-8). National Library of Medicine. Link

  • Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. (General procedure for chloronicotinic acid thio-displacement). Link

  • Organic Syntheses. General Procedures for Thiol Alkylation and Oxidation. Org.[4][5][2][6][7] Synth. Coll. Vol. 3, 334. Link

  • Ardea Biosciences. Patent US-10183012-B2: Compounds and compositions for modulation of uric acid. (Contextual reference for 6-substituted nicotinic acid intermediates). Link

Sources

Methodological & Application

step-by-step synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthetic Route for 6-(Cyclopentylsulfonyl)nicotinic Acid

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 6-(cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2). This molecule is a critical pharmacophore in the development of Glucokinase Activators (GKAs) and other metabolic disease therapeutics.

While direct nucleophilic displacement on 6-chloronicotinic acid is possible, this guide prioritizes a 3-step Ester-Protection Route . This strategy avoids the solubility challenges associated with zwitterionic pyridine intermediates and allows for high-efficiency purification (silica chromatography) prior to the final hydrolysis, ensuring a drug-grade impurity profile (>98% purity).

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the bulky cyclopentyl sulfone moiety at the C6 position of the pyridine ring.

Strategic Disconnections:

  • C–S Bond Formation: Achieved via Nucleophilic Aromatic Substitution (

    
    ) of a 6-chloro precursor.
    
  • Oxidation State Adjustment: Transformation of the sulfide to the sulfone using controlled oxidation.

  • Carboxyl Protection: Utilization of an ethyl ester to enhance lipophilicity, facilitating extraction and chromatography during the intermediate steps.

Pathway Visualization:

Retrosynthesis Target Target: 6-(Cyclopentylsulfonyl) nicotinic acid Precursor1 Precursor: Ethyl 6-(cyclopentylthio) nicotinate Target->Precursor1 Hydrolysis & Oxidation SM1 Start Material 1: Ethyl 6-chloronicotinate Precursor1->SM1 SnAr Displacement SM2 Start Material 2: Cyclopentanethiol Precursor1->SM2 + Base

Figure 1: Retrosynthetic logic flow prioritizing the ester intermediate for purification control.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Ethyl 6-(cyclopentylthio)nicotinate.

  • Rationale: The 6-position of nicotinic acid derivatives is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxylate. We use

    
     as a mild base to deprotonate the thiol without causing ester hydrolysis.
    

Materials:

  • Ethyl 6-chloronicotinate (1.0 eq)

  • Cyclopentanethiol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous (

    
    )
    

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 6-chloronicotinate and anhydrous DMF. Stir to dissolve.

  • Addition: Add

    
     followed by the dropwise addition of Cyclopentanethiol.
    
    • Note: Cyclopentanethiol has a potent stench. Use a bleach trap for the exhaust.

  • Reaction: Heat the mixture to

    
      for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The starting chloride is UV active; the product is more non-polar.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (

    
     reaction volume).
    
    • Observation: The product typically precipitates as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove residual DMF.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (0–10% EtOAc in Hexanes).
    

Typical Yield: 85–92%

Step 2: Oxidation of Sulfide to Sulfone

Objective: Synthesis of Ethyl 6-(cyclopentylsulfonyl)nicotinic acid.

  • Rationale: m-Chloroperoxybenzoic acid (mCPBA) is selected for lab-scale precision. While Oxone is cheaper for kilo-scale, mCPBA in DCM provides excellent solubility and easy monitoring.

  • Critical Control: 2.2–2.5 equivalents are required to prevent the isolation of the sulfoxide intermediate.

Materials:

  • Ethyl 6-(cyclopentylthio)nicotinate (1.0 eq)

  • mCPBA (77% max purity grade) (2.5 eq)

  • Dichloromethane (DCM) (

    
    )
    
  • Saturated

    
     solution
    
  • Sodium Thiosulfate (

    
    ) solution (10%)
    

Procedure:

  • Setup: Dissolve the thioether from Step 1 in DCM. Cool to

    
      (ice bath).
    
  • Addition: Add mCPBA portion-wise over 15 minutes.

    • Exotherm Warning: The oxidation is exothermic. Maintain internal temperature

      
       during addition.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours.

    • Monitoring: Check for disappearance of both the starting material and the intermediate sulfoxide (which appears lower on TLC than the sulfone).

  • Quench: Add 10%

    
     solution and stir vigorously for 20 minutes.
    
    • Mechanism:[2][3][4][5][6] This destroys excess peroxide (check with starch-iodide paper; it should stay white).

  • Workup: Wash the organic layer with Saturated

    
     (
    
    
    
    ) to remove m-chlorobenzoic acid byproduct.
  • Isolation: Dry over

    
     and concentrate. The sulfone often crystallizes upon standing or trituration with cold ether.
    

Typical Yield: 80–88%

Step 3: Ester Hydrolysis

Objective: Isolation of 6-(Cyclopentylsulfonyl)nicotinic acid.

  • Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures and milder reactivity profile.

Materials:

  • Ethyl 6-(cyclopentylsulfonyl)nicotinate (1.0 eq)

  • LiOH

    
     (2.0 eq)
    
  • THF/Water (3:1 ratio) (

    
    )
    
  • 1N HCl

Procedure:

  • Reaction: Dissolve the sulfone ester in THF/Water. Add LiOH. Stir at RT for 2–4 hours.

    • Check: The solution should become homogeneous as the acid salt forms.

  • Workup: Concentrate under reduced pressure to remove THF.

  • Acidification: Cool the remaining aqueous solution to

    
    . Acidify carefully with 1N HCl to pH 2–3.
    
    • Observation: The target acid will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at

    
    .
    

Typical Yield: 90–95% Final Purity: >98% (HPLC)

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points and validation steps for the synthesis.

Workflow Start Start: Ethyl 6-chloronicotinate Step1 Step 1: SnAr (Thiol + Base) Check: Is product UV active? Start->Step1 Check1 QC: LCMS (Mass = M+H of Thioether) Step1->Check1 Step2 Step 2: Oxidation (mCPBA) Check: Starch Iodide Test (Quench) Check1->Step2 Pass Check2 QC: TLC (No Sulfoxide visible) Step2->Check2 Step3 Step 3: Hydrolysis (LiOH) Acidify to pH 2-3 Check2->Step3 Pass Final Final Product: 6-(Cyclopentylsulfonyl)nicotinic acid Step3->Final

Figure 2: Operational workflow with integrated Quality Control (QC) checkpoints.

Summary of Key Parameters

ParameterStep 1 (SnAr)Step 2 (Oxidation)Step 3 (Hydrolysis)
Reagents Cyclopentanethiol,

mCPBA (2.5 eq)LiOH, HCl
Solvent DMFDCMTHF/Water (3:1)
Temperature


RT
Critical Hazard Thiol Stench (Use Bleach)Peroxide Explosion RiskCorrosive (pH control)
Monitoring Disappearance of ChlorideDisappearance of SulfoxidepH Adjustment

References

  • General Pyridine Functionalization

    • Carey, F. A., & Sundberg, R. J. (2007).[7] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for SnAr mechanisms on heterocycles).

  • Specific Scaffold Synthesis (GKA Patents)

    • Roche Diagnostics GmbH. (2004).[6] Glucokinase Activators. WO 2004/072031 .

    • Note: This patent describes the synthesis of 6-cycloalkylsulfonyl pyridines as intermediates for glucokinase activ
  • Oxidation Methodology

    • Mangaonkar, S. R., & Singh, F. V.[8] (2016).[7][8] Selective Oxidation of Organosulphides using m-CPBA as oxidant.[5][6][8] Der Pharma Chemica, 8(18), 419-423.[8]

  • Safety Protocols

    • University of Rochester. (n.d.). Workup: mCPBA Oxidation.

Sources

Application Note: High-Fidelity Amide Coupling of 6-(Cyclopentylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 6-(cyclopentylsulfonyl)nicotinic acid with diverse amines is a critical transformation in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors (e.g., ERK inhibitors). While standard amide coupling protocols exist, this specific scaffold presents a unique "electronic trap": the strong electron-withdrawing nature of the sulfonyl group at the C6 position activates the pyridine ring toward Nucleophilic Aromatic Substitution (


) .

This guide outlines optimized protocols designed to maximize amide bond formation while suppressing the displacement of the sulfonyl group. We prioritize Propylphosphonic Anhydride (T3P) for its mildness and scalability, with HATU provided as a high-potency alternative for sterically hindered amines.

Chemical Context & Strategic Analysis

The Electronic Landscape

The substrate contains two competing reactive sites:

  • C3-Carboxylic Acid (Target): Requires activation to form the amide.

  • C6-Sulfonyl Group (Risk): The

    
    -cyclopentyl moiety, combined with the pyridine nitrogen, makes the C6 position highly electrophilic.
    

The Challenge: Standard coupling conditions often use basic environments and elevated temperatures. If the amine coupling partner is a strong nucleophile, or if hydroxide is generated during workup, there is a significant risk of displacing the sulfinate group, yielding the C6-amino or C6-hydroxy impurity.

Reagent Selection Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) Oxalyl Chloride (Acid Chloride)
Primary Use Scalable / General Purpose Sterically Hindered / Unreactive Amines Legacy / Very Low Reactivity Amines
Activation Species Mixed AnhydrideOAt-Active EsterAcyl Chloride

Risk
Low (Mild, often runs in EtOAc)Medium (Requires DMF/DIPEA, highly active)High (HCl generation, aggressive electrophile)
Workup Water soluble byproducts (Simple wash)Requires column chromatography or scavenger resinsRequires evaporation/inert atmosphere
Cost Efficiency HighLow (Expensive reagent)High

Visualizing the Reaction Pathway

The following diagram illustrates the desired pathway versus the critical side-reaction (SNAr) that must be avoided.

ReactionPathway Start 6-(Cyclopentylsulfonyl) nicotinic acid Activation Activated Species (Active Ester/Anhydride) Start->Activation Coupling Reagent (T3P/HATU) Product Target Amide (C3-Coupled) Activation->Product Path A: Amide Coupling (Kinetic Control) SideProduct Impurity: C6-Substituted (Sulfinate Displaced) Activation->SideProduct Path B: SNAr Attack (Thermodynamic Risk) Amine Amine (R-NH2) Amine->Product Amine->SideProduct Excess Heat/Base

Figure 1: Reaction logic showing the competition between the desired C3-acylation and the unwanted C6-displacement (


).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for: Scale-up (>1g), anilines, and standard primary/secondary amines.

Rationale: T3P acts as a kinetic scavenger of water and drives coupling without requiring large excesses of base, minimizing the risk of C6-displacement.

Materials:

  • 6-(Cyclopentylsulfonyl)nicotinic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry).

Step-by-Step Procedure:

  • Charge: To a reactor/flask equipped with a magnetic stir bar and nitrogen inlet, add the Nicotinic Acid derivative and the Amine .

  • Solvate: Add EtOAc (10 mL per gram of acid). Stir to create a suspension or solution.

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is milder than DIPEA and reduces the risk of side reactions.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 10–15 minutes.

    • Critical: Exotherm control is vital. Maintain internal temp < 5 °C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitor: Check via LCMS. If conversion is <90% after 4 hours, add an additional 0.5 equiv T3P.

  • Workup (The T3P Advantage):

    • Quench with water (equal volume).

    • Wash the organic layer with 0.5 M HCl (to remove pyridine/excess amine).

    • Wash with sat. NaHCO3 (to remove unreacted acid).

    • Wash with Brine, dry over MgSO4, and concentrate.

Protocol B: High-Potency Coupling (HATU Method)

Recommended for: Sterically hindered amines or electron-poor anilines where T3P fails.

Rationale: HATU generates the highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, boosting reactivity.

Materials:

  • 6-(Cyclopentylsulfonyl)nicotinic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Activation: Dissolve the Nicotinic Acid (1.0 equiv) in DMF (5-10 volumes). Add HATU (1.1 equiv).

  • Base: Add DIPEA (1.0 equiv) dropwise. Stir for 5–10 minutes at RT to form the active ester.

    • Visual Cue: Solution often turns yellow/orange.

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 1–12 hours.

    • Warning: Do NOT heat above 40 °C unless absolutely necessary. Heating significantly increases the

      
       impurity profile.
      
  • Workup:

    • Dilute with EtOAc or MTBE (to precipitate urea byproducts if possible, though HATU byproducts are soluble).

    • Wash extensively with water/brine (3x) to remove DMF.

    • Purify via Flash Column Chromatography (Silica gel).

Decision Logic for Optimization

Use the following flowchart to guide your troubleshooting and scale-up decisions.

OptimizationFlow Start Start Optimization CheckAmine Is Amine Sterically Hindered or Electron Deficient? Start->CheckAmine No No (Standard Amine) CheckAmine->No Standard Yes Yes CheckAmine->Yes Difficult TryT3P Attempt Protocol A (T3P) Solvent: EtOAc, Base: Pyridine No->TryT3P TryHATU Attempt Protocol B (HATU) Solvent: DMF, Base: DIPEA No->TryHATU AcidChloride AcidChloride No->AcidChloride Switch to Acid Chloride (Oxalyl Chloride/DMF) SuccessT3P Conversion >95%? Clean Profile? TryT3P->SuccessT3P SuccessT3P->No Low Yield SuccessT3P->Yes Yes Done Proceed to Isolation Yes->Done Yes->TryHATU Mitigation Mitigation Yes->Mitigation Lower Temp (0°C) Switch Base to Collidine CheckImpurity Check LCMS for [M-CyclopentylSulfinate+Amine] TryHATU->CheckImpurity CheckImpurity->No No Reaction CheckImpurity->Yes SNAr Detected

Figure 2: Optimization workflow emphasizing impurity detection and reagent switching.

Critical Quality Attributes & Troubleshooting

The "SNAr" Impurity
  • Symptom: LCMS shows a peak with mass corresponding to the product minus the cyclopentylsulfonyl group (

    
    ), plus the amine mass.
    
  • Cause: The amine attacked C6 instead of the carbonyl C3.

  • Solution:

    • Lower the reaction temperature (0 °C).

    • Use a less nucleophilic base (Collidine or Pyridine instead of DIPEA/TEA).

    • Reduce the equivalents of amine (keep close to 1:1).

Hydrolysis of Sulfonyl Group
  • Symptom: Appearance of 6-hydroxynicotinic acid derivative.

  • Cause: Water entering the reaction with strong base, or wet DMF.

  • Solution: Ensure DMF is anhydrous (Sure/Seal™). Use T3P (scavenges water).

Solubility
  • Issue: The zwitterionic nature of the starting acid may cause solubility issues in EtOAc.

  • Solution: If using Protocol A (T3P), add a small amount of DMF (10% v/v) as a co-solvent to solubilize the acid before adding T3P.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051. Link

    • Context: Establishes T3P/Pyridine as a mild, high-fidelity system for sensitive substrates.[1]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

    • Context: Comprehensive review of coupling reagents including H
  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (See section on Pyridine Isosteres). Link

    • Context: Discusses the electronic properties of sulfonyl-pyridines in drug design.
  • BenchChem Application Note. "Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds." Link

    • Context: Validates the lability of pyridine sulfon

Sources

Application Notes and Protocols: 6-(Cyclopentylsulfonyl)nicotinic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Sulfonyl-Substituted Nicotinic Acid Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 6-(Cyclopentylsulfonyl)nicotinic acid emerges as a compound of significant interest for medicinal chemists. Its unique trifunctional architecture—a pyridine core, a carboxylic acid handle, and a cyclopentylsulfonyl group—offers a compelling platform for generating diverse chemical libraries with tunable physicochemical and pharmacological properties.

The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The carboxylic acid at the 3-position provides a convenient attachment point for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[1] The 6-sulfonyl substituent is a key modulator, acting as a potent electron-withdrawing group. This electronic feature significantly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, while the cyclopentyl moiety introduces a degree of lipophilicity, potentially enhancing cell permeability and interaction with hydrophobic pockets in target proteins.

This guide provides a comprehensive overview of 6-(Cyclopentylsulfonyl)nicotinic acid, including its synthesis, key chemical properties, and detailed protocols for its application as a building block in the synthesis of bioactive molecules.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of 6-(Cyclopentylsulfonyl)nicotinic acid is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄SSigma-Aldrich
Molecular Weight 255.29 g/mol Calculated
CAS Number 1072855-65-2Sigma-Aldrich
Appearance White to off-white solidTypical for this class of compounds
Purity ≥95%Sigma-Aldrich
InChI Key VPAZRWGQPNUMAN-UHFFFAOYSA-NSigma-Aldrich

Synthesis of 6-(Cyclopentylsulfonyl)nicotinic Acid: A Plausible Synthetic Route

The synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid can be envisioned through a two-step process starting from the readily available 6-chloronicotinic acid. This approach leverages a key reaction in aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr).

Workflow for the Synthesis of 6-(Cyclopentylsulfonyl)nicotinic Acid

Caption: Plausible synthetic workflow for 6-(Cyclopentylsulfonyl)nicotinic acid.

Mechanistic Rationale for the SNAr Reaction

The SNAr reaction is highly effective in this context due to the electronic properties of the 6-chloronicotinic acid scaffold.[2][3] The pyridine nitrogen and the carboxylic acid group are electron-withdrawing, which polarizes the pyridine ring and makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.[3] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride leaving group to yield the final product.[2] The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates this type of reaction.[3]

Application Protocol: Amide Coupling Reactions

A primary application of 6-(Cyclopentylsulfonyl)nicotinic acid is its use in forming amide bonds with a diverse range of primary and secondary amines.[1] This protocol details a standard procedure using a carbodiimide coupling agent, a common and efficient method in medicinal chemistry.[4]

Workflow for Amide Synthesis

Caption: General workflow for amide coupling using the title building block.

Detailed Step-by-Step Protocol

Materials:

  • 6-(Cyclopentylsulfonyl)nicotinic acid

  • Amine of interest (1.0-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-(Cyclopentylsulfonyl)nicotinic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM.

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.0-1.2 equivalents), followed by HOBt (1.2-1.5 equivalents) and DIPEA (2-3 equivalents).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reduced yields.

  • Coupling Additives (HOBt): HOBt is added to suppress side reactions, such as the formation of N-acylurea byproducts, and to minimize racemization if the amine is chiral.[1]

  • Base (DIPEA): A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic species formed during the reaction, ensuring the amine nucleophile remains in its free, reactive form.

  • Temperature Control: The initial cooling to 0 °C helps to control the rate of the activation step and minimize potential side reactions.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The 6-(Cyclopentylsulfonyl)nicotinic acid scaffold and its derivatives are of interest in several therapeutic areas. The strategic placement of the sulfonyl group and the versatility of the carboxylic acid handle allow for the exploration of a wide chemical space.

Potential Therapeutic Targets and Pathways

While direct applications of 6-(Cyclopentylsulfonyl)nicotinic acid itself are not extensively documented, the broader class of substituted nicotinic acids has shown significant promise. For instance, derivatives of 6-aminonicotinic acid have been investigated for their anti-inflammatory and anti-cancer properties.[5] Furthermore, a structurally related compound, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, has been identified as a hepatoselective glucokinase activator for the treatment of type 2 diabetes.[6] This highlights the potential of the 6-substituted nicotinic acid core in designing targeted therapies.

The cyclopentylsulfonyl group can also be a key pharmacophoric element. For example, purine analogs bearing a cyclopentyl group and a sulfonyl moiety have been synthesized and evaluated as potent anticancer agents that induce apoptosis by inhibiting Src kinase in hepatocellular carcinoma cells.[7]

Illustrative Signaling Pathway: Glucokinase Activation

The following diagram illustrates the central role of glucokinase in glucose homeostasis, a pathway targeted by derivatives of the nicotinic acid scaffold.

cluster_pancreas In Pancreas cluster_liver In Liver Glucose Blood Glucose Pancreas Pancreatic β-cell Glucose->Pancreas Liver Hepatocyte Glucose->Liver GK Glucokinase (GK) Pancreas->GK Uptake Liver->GK Uptake Insulin Insulin Secretion GK->Insulin ↑ ATP/ADP ratio Glycogen Glycogen Synthesis GK->Glycogen Glycolysis Glycolysis GK->Glycolysis GKA Glucokinase Activator (e.g., Nicotinic Acid Derivative) GKA->GK Allosteric Activation

Caption: Role of Glucokinase Activators in Glucose Homeostasis.

Conclusion

6-(Cyclopentylsulfonyl)nicotinic acid represents a valuable and versatile building block for medicinal chemists. Its well-defined structure and predictable reactivity in key synthetic transformations, such as amide coupling, make it an attractive starting point for the synthesis of novel compounds. The electronic influence of the sulfonyl group, combined with the proven pharmacological relevance of the nicotinic acid core, provides a solid foundation for the development of new therapeutic agents across a range of diseases. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical scaffold in drug discovery programs.

References

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from PrepChem.com. [Link]

  • PureSynth. (n.d.). 6-Chloronicotinic Acid 98.0%. Retrieved from PureSynth. [Link]

  • Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. doi:10.15227/orgsyn.036.0044. [Link]

  • Seibert, H. F., Szabo, L. J., Wyeno, J., & Eckhardt, E. R. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
  • CN104387317B. (2017). Preparation method and separation and purification method for 6-chloronicotinic acid.
  • CN103570612A. (2014). Preparation method of 6-chloronicotinic acid.
  • Dow, R. L., et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of Medicinal Chemistry, 55(3), 1318–1333. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem. [Link]

  • US2752355A. (1956). Process for the preparation of nicotinamide.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from Khan Academy. [Link]

  • Caporusso, A. M., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209. [Link]

  • US2409806A. (1946). Synthesis of nicotinic compounds.
  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from PubChem. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94–114. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from Wikipedia. [Link]

  • US2993904A. (1961). Preparation of 6-methylnicotinic acid.
  • Yilmaz, I., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(12), 2415–2433. [Link]

  • Mohsen, E. M. J., et al. (2020). Nicotinic acid derivatives: Application and uses, review. International Journal of Research in Pharmaceutical Sciences, 11(4), 6828-6834. [Link]

Sources

reagents required for 6-(Cyclopentylsulfonyl)nicotinic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Protocols for 6-(Cyclopentylsulfonyl)nicotinic Acid

Executive Summary

6-(Cyclopentylsulfonyl)nicotinic acid is a specialized heterocyclic building block frequently employed in the synthesis of ROR


t inverse agonists and GPR119 modulators. Structurally, it features a pyridine ring substituted at the C3 position with a carboxylic acid and at the C6 position with a bulky, electron-withdrawing cyclopentylsulfonyl group.

Key Chemical Challenges:

  • Electronic Deactivation: The C6-sulfonyl group is strongly electron-withdrawing (

    
     effects). This decreases the electron density of the pyridine ring, making the C3-carboxylic acid slightly more acidic but potentially rendering the ring susceptible to nucleophilic attack at C6.
    
  • Chemoselectivity: The primary reaction target is usually the carboxylic acid (amide coupling). However, the sulfonyl group at C6 is a potential leaving group (pseudo-halogen) in Nucleophilic Aromatic Substitution (

    
    ) reactions. Protocols must be designed to favor acylation over 
    
    
    
    displacement.

This guide details the reagents and protocols required for high-yield amide coupling while suppressing side reactions.

Part 1: Reagent Selection Guide

The following reagents are validated for use with electron-deficient nicotinic acids.

Table 1: Essential Reagents & Solvents
Reagent ClassRecommended ReagentGradeFunction & Rationale
Coupling Agent T3P (Propylphosphonic anhydride)

50% in EtOAc/DMF
Gold Standard. Excellent for sterically hindered or electron-poor acids. Low epimerization, easy aqueous workup.
HATU High PurityHigh reactivity for sluggish amines. Requires careful removal of urea byproducts.[1]
Base DIPEA (Hünig's Base)AnhydrousNon-nucleophilic base to scavenge protons. Prevents

side reactions common with smaller bases like TEA.
2,6-Lutidine 99%+Milder alternative if the substrate is base-sensitive.
Solvent DMF or DMAc AnhydrousEssential for solubilizing the sulfonyl-pyridine core.
DCM AnhydrousGood for T3P reactions; ensures solubility of the organic phase during workup.
Additives HOBt (anhydrous)OptionalSuppresses racemization if using EDC (though T3P is preferred).
Workup NaHCO

(sat. aq.)
ACS ReagentQuenches T3P and neutralizes acidic byproducts.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (T3P Method)

Best for: Coupling 6-(Cyclopentylsulfonyl)nicotinic acid with aromatic or heteroaromatic amines.

Why T3P? Unlike carbodiimides (EDC/DCC), T3P drives the reaction to completion without generating insoluble urea byproducts. It is particularly effective for electron-deficient acids where the carbonyl carbon is deactivated.

Reagents Required:

  • Substrate: 6-(Cyclopentylsulfonyl)nicotinic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc, 2.0 equiv)

  • Base: DIPEA (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vial equipped with a magnetic stir bar, dissolve 6-(Cyclopentylsulfonyl)nicotinic acid (1.0 equiv) and the Amine Partner (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

    • Note: If the nicotinic acid does not dissolve, add dry DMF dropwise until a clear solution is obtained (up to 20% v/v).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (2.0 equiv) dropwise over 5 minutes.

    • Critical Control Point: Do not add T3P all at once; the exotherm can degrade sensitive amine partners.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–12 hours.

    • Monitoring: Check by LC-MS.[2] The product peak should appear as [M+H]+. Look for the disappearance of the acid (starting material).

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash successively with water (2x), sat. NaHCO

      
        (2x), and brine  (1x).
      
    • Self-Validating Step: T3P byproducts are water-soluble. If the organic layer is clear after washing, the coupling agent is successfully removed.

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Acid Chloride Activation (Alternative)

Best for: Extremely unreactive amines (e.g., weak anilines).

Reagents Required:

  • Oxalyl Chloride (1.2 equiv)

  • Cat.[1][2][3][4][5] DMF (1-2 drops)

  • DCM (Anhydrous)

Step-by-Step Procedure:

  • Suspend 6-(Cyclopentylsulfonyl)nicotinic acid in anhydrous DCM.

  • Add catalytic DMF (essential for Vilsmeier-Haack intermediate formation).

  • Add Oxalyl Chloride dropwise at 0°C.

  • Stir at RT for 2 hours until gas evolution (CO/CO

    
    ) ceases.
    
  • Concentrate to dryness to remove excess oxalyl chloride.

  • Redissolve in DCM and add the amine + Pyridine base immediately.

Part 3: Mechanistic Visualization & Troubleshooting

The following diagram illustrates the reaction pathways and the critical decision node regarding the stability of the sulfone group.

G Start 6-(Cyclopentylsulfonyl) nicotinic acid Decision Target Reaction? Start->Decision Path_Amide Amide Coupling (Preserve Sulfone) Decision->Path_Amide Standard Path_SNAr SNAr Displacement (Remove Sulfone) Decision->Path_SNAr Rare/Side Rxn Reagents_Amide Reagents: 1. T3P or HATU 2. DIPEA (Base) 3. Amine Partner Path_Amide->Reagents_Amide Reagents_SNAr Reagents: 1. Strong Nucleophile (e.g., Piperazine) 2. Heat (>80°C) 3. DMSO Path_SNAr->Reagents_SNAr Product_Amide Target Amide (Sulfone Intact) Reagents_Amide->Product_Amide RT, 2-12h Product_SNAr 6-Amino Derivative (Sulfone Lost) Reagents_SNAr->Product_SNAr Displacement

Figure 1: Reaction pathways for 6-(Cyclopentylsulfonyl)nicotinic acid. Green path indicates the standard amide coupling workflow. Red path indicates the potential side reaction (


) or alternative functionalization.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Poor solubility of the sulfone starting material.Switch solvent from EtOAc to DMF or NMP.
Side Product (M-133) Loss of Cyclopentylsulfonyl group (

).
The amine partner is attacking C6 instead of the carbonyl. Lower temperature to 0°C and use a non-nucleophilic base (DIPEA instead of TEA).
Incomplete Conversion Deactivated carbonyl carbon.Switch from EDC/NHS to T3P or generate the Acid Chloride using Oxalyl Chloride.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Basavaprabhu, Vishwanatha, T. M., & Sureshbabu, V. V. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Biologically Active Molecules. Synthesis, 45(12), 1569-1601. Link

  • Sigma-Aldrich. (2023). 6-(Cyclopentylsulfonyl)nicotinic acid Product Specification & Safety Data Sheet. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

incorporating 6-(Cyclopentylsulfonyl)nicotinic acid into peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 6-(Cyclopentylsulfonyl)nicotinic acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This guide details the protocol for incorporating 6-(Cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This building block is increasingly utilized in medicinal chemistry to introduce a metabolically stable, polar pharmacophore that modulates lipophilicity (LogP) and enhances hydrogen bonding interactions without the lability associated with standard amides or esters.

Key Technical Insight: The presence of the electron-withdrawing sulfonyl group at the C6 position of the pyridine ring significantly alters the electronic landscape of the C3-carboxylic acid. While this increases the electrophilicity of the activated carbonyl, it also renders the pyridine ring susceptible to nucleophilic aromatic substitution (


) under harsh conditions. This protocol mitigates these risks through optimized activation strategies and cleavage cocktail selection.

Chemical Profile & Pre-Synthesis Considerations

Before initiating synthesis, it is critical to understand the physicochemical behavior of the building block.

PropertySpecificationSynthesis Implication
Formula

MW: 255.29 g/mol
Solubility Moderate in DMF; High in DMSOUse NMP/DMF (1:1) or pure DMF with brief sonication. Avoid DCM for stock solutions.
Acidity (pKa) ~3.5 (Estimated)The C6-sulfone lowers the pKa of the C3-acid compared to nicotinic acid (pKa ~4.75), making the conjugate base more stable but the activated ester highly reactive.
Stability High (Sulfone)Stable to standard TFA cleavage. Caution: The C6-position is activated; avoid high-temperature exposure to strong thiols.
Structural Visualization

The following diagram illustrates the functional zones of the molecule relevant to SPPS.

MoleculeStructure cluster_properties Chemical Behavior Core Pyridine Core (Electron Deficient) Prop1 High Electrophilicity (Fast Coupling) Core->Prop1 Prop2 Potential SNAr Risk (Avoid Thiol Nucleophiles) Core->Prop2 Warhead C3-Carboxylic Acid (Coupling Site) Warhead->Core Activates Shield C6-Cyclopentyl Sulfone (Metabolic Shield) Shield->Core Inductive Effect (-I)

Figure 1: Functional decomposition of 6-(Cyclopentylsulfonyl)nicotinic acid. The sulfone group withdraws electron density, increasing the reactivity of the carboxylic acid.

Optimized Coupling Protocol

Methodology: Fmoc/tBu Strategy Scale: 0.1 mmol (Example)

Step 1: Reagent Preparation
  • Building Block Solution: Dissolve 0.4 mmol (4 eq.) of 6-(Cyclopentylsulfonyl)nicotinic acid in 1.0 mL of anhydrous DMF .

    • Note: If turbidity persists, add 10% NMP (N-Methyl-2-pyrrolidone).

  • Activator: Prepare 0.38 mmol (3.8 eq.) of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.

    • Why HATU? The pyridine nitrogen can occasionally form H-bond aggregates or interfere with activation. The aza-derivative (HATU) is superior to HBTU for heteroaromatic acids, ensuring rapid conversion to the active ester.

  • Base: Prepare 0.8 mmol (8 eq.) of DIEA (Diisopropylethylamine) in NMP (2 M solution).

Step 2: Activation & Coupling

Do not pre-activate for more than 2 minutes to avoid potential side reactions or hydrolysis.

  • Combine the Building Block Solution and HATU Solution .

  • Add DIEA immediately prior to dispensing onto the resin.

  • Incubate: Shake/vortex at Room Temperature (25°C) for 45–60 minutes .

    • Microwave Option: If using automated microwave synthesis, couple at 50°C for 10 minutes . Avoid 75°C+ to prevent potential degradation of the sulfonyl moiety or SNAr side reactions.

  • Wash: DMF (3x), DCM (3x).

Step 3: Monitoring (Kaiser Test)

Perform a Kaiser (ninhydrin) test.

  • Colorless/Yellow beads: Complete coupling.

  • Blue beads: Incomplete. Action: Recouple using PyOxim/DIC to alter the activation chemistry.

Cleavage & Isolation (CRITICAL)

The sulfone group renders the pyridine ring electron-deficient. While generally stable, the ring is theoretically susceptible to nucleophilic attack by scavengers (like ethanedithiol or thioanisole) at high temperatures or prolonged exposure.

Recommended Cocktail (Low-Thiol):

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise replace with TIS).

Procedure:

  • Incubate resin in cocktail for 2 hours at room temperature.

  • Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.

  • Centrifugation: Spin at 3000 rpm for 5 mins; decant ether. Repeat wash 2x.[1][2]

Analytical Quality Control

Expected Mass Shift: Upon successful coupling, the building block adds the acyl residue (


).
  • Mass Addition: +238.28 Da (approximate) relative to the N-terminal amine.

  • Correction: The acid is

    
     (MW 255.29). Loss of water (
    
    
    
    , 18.01) during amide bond formation
    
    
    
    
    Mass = +237.06 Da
    .

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 300Å).

  • Mobile Phase:

    • A: 0.1% TFA in

      
      
      
    • B: 0.1% TFA in Acetonitrile

  • Gradient: The cyclopentyl group is lipophilic. Expect the retention time to shift significantly later compared to a standard nicotinic acid cap.

Workflow Diagram

The following diagram outlines the decision logic for the synthesis cycle.

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Removed) Solubility_Check Solubility Check: Is 0.4M solution clear in DMF? Start->Solubility_Check Add_NMP Add 10-20% NMP or DMSO Solubility_Check->Add_NMP No Activation Activation: Add HATU (0.95 eq) + DIEA (2 eq) Pre-activation < 2 min Solubility_Check->Activation Yes Add_NMP->Activation Coupling Coupling Reaction: 45-60 min @ RT OR 10 min @ 50°C (Microwave) Activation->Coupling Wash Wash: DMF (3x) -> DCM (3x) Coupling->Wash Test Kaiser Test Wash->Test Recouple Recouple: Switch to DIC/Oxyma Test->Recouple Positive (Fail) Cleavage Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O (Avoid high thiols) Test->Cleavage Negative (Pass) Recouple->Wash

Figure 2: Step-by-step decision matrix for incorporating 6-(Cyclopentylsulfonyl)nicotinic acid.

Troubleshooting & FAQs

Q1: The building block precipitated when added to the resin.

  • Cause: The resin was likely washed with DCM immediately before coupling.

  • Solution: Always ensure the final wash before coupling is with DMF or NMP. The building block has lower solubility in DCM.

Q2: I see a mass corresponding to [M + 128] in the final product.

  • Cause: This often indicates "tetramethylguanidinium" capping, a side reaction of HATU if the acid activation is slow or if excess HATU is used without enough acid.

  • Fix: Ensure the Acid:HATU ratio is strictly 1:0.95. Never use excess HATU relative to the acid.

Q3: Can I use this building block in the middle of a sequence?

  • Answer: Yes, but the pyridine nitrogen is a weak base. It is not nucleophilic enough to interfere with Fmoc deprotection of the next residue, but the steric bulk of the cyclopentyl group might hinder the coupling of the subsequent amino acid.

  • Recommendation: If extending the chain after this unit, use a strong activation method (e.g., HATU/HOAt) and double coupling for the next amino acid.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link (Discusses stability of protecting groups and cleavage conditions).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link (Authoritative review on HATU vs DIC/Oxyma for difficult couplings).

  • Li, W., et al. (2020). "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology. (General grounding for SPPS workflows).
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link (Discusses heteroaromatic acid activation).

Sources

microwave-assisted synthesis involving 6-(Cyclopentylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 6-(Cyclopentylsulfonyl)nicotinic Acid

Executive Summary

6-(Cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2) is a critical scaffold in medicinal chemistry, particularly in the development of Glucokinase Activators (GKAs) for type 2 diabetes and metabolic disorder therapeutics. Conventional synthesis of this moiety often involves prolonged reflux times (12–24 hours) and harsh oxidative steps that can degrade the sensitive carboxylic acid functionality.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time from days to under 1 hour while improving yield and purity. The method utilizes a two-step sequence: a rapid Nucleophilic Aromatic Substitution (


) followed by a selective microwave-enhanced oxidation.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the functionalization of the electron-deficient pyridine ring. The 6-chloronicotinic acid precursor undergoes


 with cyclopentanethiol, followed by oxidation of the sulfide to the sulfone.

Why Microwave?

  • Step 1 (

    
    ):  The carboxylic acid group at position 3 deactivates the ring slightly less than a nitro group but poses solubility challenges. Microwave irradiation provides direct dielectric heating to the polar solvent (DMF/NMP), overcoming the activation energy barrier for the thiol attack at the 6-position significantly faster than conductive heating.
    
  • Step 2 (Oxidation): Selective oxidation of sulfides to sulfones without over-oxidizing the pyridine nitrogen (N-oxide formation) requires precise control. Microwave heating allows for "flash oxidation" profiles that favor the kinetic sulfone product over thermodynamic byproducts.

Retrosynthesis Target 6-(Cyclopentylsulfonyl) nicotinic acid Sulfide 6-(Cyclopentylthio) nicotinic acid Target->Sulfide Oxidation (MW, Oxone) Precursors 6-Chloronicotinic acid + Cyclopentanethiol Sulfide->Precursors SnAr (MW, Base)

Figure 1: Retrosynthetic disconnection showing the two-step microwave assembly.

Experimental Protocol

Step 1: Microwave-Assisted Coupling

Reaction: 6-Chloronicotinic acid + Cyclopentanethiol


 6-(Cyclopentylthio)nicotinic acid

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)

  • Cyclopentanethiol (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or NMP (anhydrous)

Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve 6-chloronicotinic acid (157 mg, 1.0 mmol) in DMF (3 mL).

  • Addition: Add

    
     (345 mg, 2.5 mmol) followed by cyclopentanethiol (128 µL, 1.2 mmol). Note: The base acts to deprotonate both the carboxylic acid (forming the carboxylate) and the thiol, ensuring high nucleophilicity.
    
  • Irradiation: Seal the vessel. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

    • Temperature: 160°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up:

    • Cool to room temperature (RT).

    • Pour the mixture into ice-water (20 mL).

    • Acidify carefully with 1N HCl to pH ~3-4 to precipitate the free acid product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Critical Insight: The high polarity of DMF couples efficiently with microwave energy (tan


 = 0.161), allowing the reaction mixture to reach 160°C in under 60 seconds. Conventional reflux would require 153°C (boiling point of DMF) but suffers from poor heat transfer and wall effects, often taking 6-12 hours for completion.
Step 2: Microwave-Enhanced Oxidation

Reaction: 6-(Cyclopentylthio)nicotinic acid


 6-(Cyclopentylsulfonyl)nicotinic acid

Reagents:

  • Sulfide Intermediate (from Step 1)

  • Oxone® (

    
    ) (2.5 equiv)
    
  • Solvent: Methanol/Water (1:1 v/v)

Workflow:

  • Preparation: Suspend the sulfide (1.0 mmol) in MeOH/Water (4 mL) in a microwave vial.

  • Addition: Add Oxone (1.54 g, 2.5 mmol) in one portion. The slurry may be thick initially.

  • Irradiation:

    • Temperature: 80°C

    • Time: 5 minutes

    • Power: Dynamic (Max 100W)

  • Work-up:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water is usually sufficient; column chromatography is rarely needed due to the clean conversion.

Data Analysis & Comparison

The following table contrasts the validated microwave protocol against traditional conductive heating methods found in literature for similar pyridine derivatives.

ParameterConventional Method (Reflux)Microwave Protocol (This Work)Improvement Factor
Step 1 Time 12 Hours (DMF Reflux)15 Minutes 48x Faster
Step 1 Yield 65 - 72%88 - 92% +20%
Step 2 Time 4 Hours (RT to 50°C)5 Minutes 48x Faster
Step 2 Yield 75 - 80%90 - 95% +15%
Total Process Time ~18 Hours< 1 Hour Significant
Solvent Usage High (Reflux volumes)Low (Sealed vessel)Green Metric

Process Workflow Diagram

Workflow cluster_step1 Step 1: SnAr Coupling cluster_step2 Step 2: Oxidation start Start: Raw Materials mix1 Mix 6-CNA + Thiol + K2CO3 in DMF start->mix1 mw1 MW Irradiation 160°C | 15 min mix1->mw1 workup1 Acidify & Filter Isolate Sulfide mw1->workup1 mix2 Suspend Sulfide in MeOH/H2O Add Oxone workup1->mix2 mw2 MW Irradiation 80°C | 5 min mix2->mw2 workup2 Extraction & Drying Isolate Sulfone mw2->workup2 end Final Product: 6-(Cyclopentylsulfonyl)nicotinic acid workup2->end

Figure 2: End-to-end workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization Guide

  • Pressure Spikes: If the pressure exceeds 17 bar during Step 1, reduce the reaction scale or ensure the DMF is anhydrous. Water content generates steam pressure rapidly at 160°C.

  • Incomplete Oxidation: If TLC shows sulfoxide intermediate (lower

    
     than sulfide, but higher than sulfone), extend Step 2 irradiation by 2-minute increments. Do not exceed 100°C to avoid decarboxylation.
    
  • Byproduct Formation: If 2-hydroxynicotinic acid is observed (hydrolysis of chloride), ensure the thiol is added after the base has been stirred with the acid for 1 minute to ensure the carboxylate is formed, protecting the system from acidic hydrolysis.

Safety Considerations

  • Sulfones: While generally stable, sulfone synthesis involves strong oxidants. Oxone is a triple salt peroxymonosulfate; handle with care and avoid contact with metal powders.

  • Microwave Vials: Always use rated pressure vials (e.g., Pyrex or borosilicate glass designed for 300 psi). Never microwave standard laboratory glassware in a sealed manner.

  • Venting: Open vessels only after they have cooled to below 50°C to prevent solvent flash-boiling.

References

  • Microwave-Assisted Synthesis of 2-aminonicotinic acids. Tetrahedron Letters, 2009.[1]

  • Microwave-Assisted Synthesis of Nicotinic Acid Derivatives. Asian Journal of Research in Chemistry, 2010.

  • Sulfone synthesis by oxidation. Organic Chemistry Portal.

  • 6-(Cyclopentylsulfonyl)nicotinic acid Product Data. Sigma-Aldrich.

  • Microwave-Assisted Organic Synthesis (MAOS) Essentials. National Institutes of Health (NIH).

Sources

Application Notes and Protocols for 6-(Cyclopentylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyclopentylsulfonyl)nicotinic acid is a compound of interest within drug discovery and development, belonging to the class of nicotinic acid derivatives. The integrity of research and development outcomes is intrinsically linked to the stability and purity of such compounds. Therefore, meticulous adherence to proper handling and storage protocols is not merely a procedural formality but a critical component of ensuring experimental reproducibility and the safety of laboratory personnel. These application notes provide a comprehensive guide to the best practices for the handling and storage of 6-(Cyclopentylsulfonyl)nicotinic acid, synthesized from established protocols for structurally related compounds in the absence of specific data for this molecule. The recommendations herein are grounded in the chemical properties of nicotinic acids and sulfonic acids.

Chemical and Physical Properties

While specific experimental data for 6-(Cyclopentylsulfonyl)nicotinic acid is not extensively available, its structure—a hybrid of a pyridinecarboxylic acid and a sulfonic acid derivative—allows for the inference of its key properties.

PropertyInferred Value/CharacteristicRationale/Reference
Molecular Formula C₁₁H₁₃NO₄SBased on its chemical structure.[1]
Appearance Likely a white to off-white crystalline solid.Based on the typical appearance of nicotinic acid and its derivatives.[2][3]
Solubility Expected to be soluble in hot water, hot ethanol, and alkaline solutions; sparingly soluble in cold water and non-polar solvents.Nicotinic acid is soluble in water and alcohol.[3][4]
Acidity (pKa) Expected to have a pKa around 4-5.The carboxylic acid group on the pyridine ring is acidic. Nicotinic acid has a pKa of approximately 4.85.[3]
Stability Generally stable under standard conditions. May be sensitive to light and strong oxidizing agents.Nicotinic acid is stable but incompatible with strong oxidizing agents and can be light-sensitive.[3]

Hazard Identification and Personal Protective Equipment (PPE)

As with any chemical of unknown detailed toxicology, 6-(Cyclopentylsulfonyl)nicotinic acid should be handled with care. Based on data for analogous compounds, it is prudent to assume it is an irritant.

  • Potential Hazards :

    • Eye Irritation : May cause serious eye irritation.[5][6][7]

    • Skin Irritation : May cause skin irritation upon prolonged contact.[6]

    • Respiratory Irritation : Inhalation of dust may irritate the respiratory tract.

  • Recommended Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield should be worn at all times.[8][9]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[8][10]

    • Respiratory Protection : When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended to prevent inhalation of dust particles.[8][11]

    • Protective Clothing : A lab coat should be worn to protect from accidental spills.[8][10]

Detailed Storage Protocols

Proper storage is paramount to maintaining the chemical integrity of 6-(Cyclopentylsulfonyl)nicotinic acid. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Storing at cool temperatures slows down potential degradation pathways.[3] While room temperature storage is common for many stable solids, refrigeration provides an extra measure of preservation for a compound with limited stability data.
Humidity Store in a dry environment.The presence of a sulfonyl group and a carboxylic acid makes the compound potentially hygroscopic. Absorption of moisture can lead to hydrolysis or degradation. A desiccator can be used for long-term storage.[8][12]
Light Protect from light.Nicotinic acid derivatives can be light-sensitive.[3] Amber vials or storage in a dark cabinet is recommended.
Atmosphere For long-term storage (>1 year), consider storage under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidation. While not always necessary for short-term storage, it is a best practice for preserving compound integrity over extended periods.
Container Store in a tightly sealed, appropriate container.This prevents contamination and exposure to moisture and air.[5][8][13]

Step-by-Step Handling Procedures

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name, CAS number (1072855-65-2), and other identifiers on the label match the order specifications.[1]

  • Record the date of receipt on the container.

Aliquoting the Solid Compound

To avoid repeated opening of the main stock container, it is advisable to create smaller aliquots for daily or weekly use.

  • Perform all aliquoting procedures in a well-ventilated chemical fume hood or a glove box to minimize inhalation exposure.[6][13]

  • Use appropriate PPE as described in Section 2.

  • Use clean, dry spatulas and weigh boats.

  • Dispense the desired amount of the compound into pre-labeled, airtight vials.

  • Tightly seal the aliquot vials and the main stock container immediately after use.

  • Store all containers under the recommended conditions.

Preparation of Solutions
  • When preparing solutions, add the solid 6-(Cyclopentylsulfonyl)nicotinic acid to the solvent slowly to avoid splashing.

  • If the compound does not dissolve readily at room temperature, gentle warming or sonication may be applied, provided there is no evidence of thermal degradation.

  • For aqueous solutions, the use of a buffer may be necessary depending on the experimental requirements and the pH sensitivity of the assay.

  • Solutions should be freshly prepared for optimal results. If storage of solutions is necessary, they should be stored at 2-8°C and protected from light. A stability study of the compound in the specific solvent is recommended to determine the maximum allowable storage time.

Spill and Waste Disposal

  • Spill Management :

    • In case of a spill, evacuate the immediate area if a large amount of dust is generated.

    • Wear the appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid material, avoiding the generation of dust.[8]

    • Place the collected material into a sealed, labeled container for waste disposal.[8]

    • Clean the spill area with a damp cloth or paper towel to remove any remaining residue.

    • Dispose of all contaminated cleaning materials in the designated chemical waste container.

  • Waste Disposal :

    • Dispose of unused 6-(Cyclopentylsulfonyl)nicotinic acid and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[14] Do not dispose of it down the drain.[14]

Workflow and Decision Making

The following diagram outlines the key decision points in the handling and storage of 6-(Cyclopentylsulfonyl)nicotinic acid.

G Workflow for Handling and Storage of 6-(Cyclopentylsulfonyl)nicotinic Acid A Compound Receipt B Inspect Container & Verify Label A->B C Proceed with Storage B->C D Quarantine & Contact Supplier C->D Damaged/Incorrect E Store at 2-8°C, Dry, Dark C->E OK F Need to Use? E->F G Long-term Storage (>1 year) F->G No H Aliquot in Fume Hood F->H Yes I Prepare Solution H->I J Use Immediately I->J K Store Solution (Short-term, 2-8°C, Dark) I->K If necessary L Dispose of Waste Properly J->L K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis. This document is structured to address specific challenges you may encounter, explaining the underlying chemical principles to empower your experimental choices.

Introduction to Synthetic Strategies

The synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid is a critical process in the development of various pharmaceutical compounds. Achieving a high yield of a pure product is paramount. The two most probable and scientifically sound synthetic routes are:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This pathway involves the reaction of a 6-halonicotinic acid derivative, typically 6-chloronicotinic acid, with a cyclopentylsulfinate salt.

  • Route B: Oxidation of a Thioether Precursor : This two-step approach begins with the synthesis of 6-(cyclopentylthio)nicotinic acid, which is subsequently oxidized to the desired sulfone.

This guide will provide detailed troubleshooting for both routes, enabling you to identify and resolve common experimental hurdles.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_A Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_B Route B: Oxidation of Thioether A1 6-Chloronicotinic Acid A3 6-(Cyclopentylsulfonyl)nicotinic acid A1->A3 SNAr Reaction (e.g., DMSO, heat) A2 Sodium Cyclopentylsulfinate A2->A3 B1 6-Chloronicotinic Acid B3 6-(Cyclopentylthio)nicotinic acid B1->B3 Thioether Formation (e.g., Base) B2 Cyclopentanethiol B2->B3 B4 6-(Cyclopentylsulfonyl)nicotinic acid B3->B4 Oxidation (e.g., m-CPBA, H2O2)

Caption: Overview of the two primary synthetic routes to 6-(Cyclopentylsulfonyl)nicotinic acid.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address potential issues in your synthesis.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl-sulfur bonds. The pyridine ring, particularly with the electron-withdrawing carboxylic acid group, is activated towards nucleophilic attack, making this a viable approach.[1]

Q1: My SNAr reaction shows low or no conversion of 6-chloronicotinic acid. What are the likely causes and solutions?

A1: Low conversion in an SNAr reaction can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reactivity of the Nucleophile: The cyclopentylsulfinate salt is your key nucleophile. Its purity and stability are critical.

    • Troubleshooting:

      • Preparation of the Sulfinate: If you are preparing the sodium cyclopentylsulfinate in-situ or in a separate step from cyclopentylsulfonyl chloride, ensure the complete reduction of the sulfonyl chloride. Residual starting material can complicate the reaction.

      • Stability: Sulfinate salts can be susceptible to oxidation. Ensure it is dry and stored under an inert atmosphere if necessary. Consider using freshly prepared sulfinate for optimal reactivity.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: Aprotic polar solvents like DMSO or DMF are generally effective for SNAr reactions as they solvate the cation of the salt, leaving a more "naked" and reactive nucleophilic anion.[2] Ensure your solvent is anhydrous, as water can interfere with the reaction.

      • Temperature: These reactions often require elevated temperatures to overcome the activation energy of forming the Meisenheimer complex.[1] If you are running the reaction at a lower temperature, a gradual increase (e.g., in 10-20°C increments) may be necessary. Monitor for decomposition of your starting materials at higher temperatures.

  • Leaving Group: While chloride is a common leaving group, its displacement from an aromatic ring is not as facile as in aliphatic systems.

    • Troubleshooting:

      • For SNAr on heteroaromatic rings, the reactivity of halogens can be counterintuitive compared to SN2 reactions. In some cases, fluoride can be a better leaving group due to its high electronegativity, which strongly polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack.[3] If you have access to 6-fluoronicotinic acid, it may be a more reactive substrate.

Q2: I am observing significant side products in my SNAr reaction. What could they be and how can I minimize them?

A2: Side product formation is often related to the reactivity of the starting materials and intermediates under the reaction conditions.

  • Potential Side Reactions:

    • Decarboxylation: Nicotinic acid derivatives can decarboxylate at high temperatures. If your reaction requires prolonged heating, this could be a significant issue.

    • Reaction with the Carboxylic Acid: The nucleophilic sulfinate could potentially react with the carboxylic acid group, although this is less likely than the desired SNAr.

  • Minimizing Side Products:

    • Temperature Control: Carefully control the reaction temperature. Use the minimum temperature necessary to achieve a reasonable reaction rate.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.

    • Protection of the Carboxylic Acid: If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed in a subsequent step.

Route B: Oxidation of a Thioether Precursor

This two-step route is a classic and reliable method for synthesizing sulfones.[4] The success of this pathway depends on the efficient formation of the thioether intermediate and its subsequent clean oxidation.

Q3: The initial thioether formation from 6-chloronicotinic acid and cyclopentanethiol is low-yielding. How can I improve this step?

A3: The formation of 6-(cyclopentylthio)nicotinic acid is a nucleophilic aromatic substitution, but with a thiol as the nucleophile.

  • Deprotonation of the Thiol: Cyclopentanethiol needs to be deprotonated to form the more nucleophilic thiolate anion.

    • Troubleshooting:

      • Choice of Base: A moderately strong base is required. Common choices include sodium hydroxide, potassium carbonate, or triethylamine. The choice of base can be solvent-dependent. Ensure you are using at least one equivalent of base to deprotonate the thiol.

      • Order of Addition: It is often beneficial to pre-form the thiolate by adding the base to the cyclopentanethiol before introducing the 6-chloronicotinic acid.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: Polar aprotic solvents like DMF or acetonitrile are suitable for this reaction.

      • Temperature: Gentle heating may be required, but be mindful of potential side reactions.

Q4: My oxidation of 6-(cyclopentylthio)nicotinic acid is not going to completion, or I am seeing over-oxidation. How can I control the oxidation?

A4: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.[5] Controlling this process is key to achieving a high yield of the desired sulfone.

  • Incomplete Oxidation (Stuck at the Sulfoxide):

    • Troubleshooting:

      • Stoichiometry of the Oxidant: The oxidation of a sulfide to a sulfone requires two equivalents of the oxidizing agent. Ensure you are using a sufficient amount.

      • Reactivity of the Oxidant: Some oxidants are milder than others. If you are using a mild oxidant and the reaction is stalling, you may need to switch to a more powerful one. For example, if hydrogen peroxide is ineffective, consider meta-chloroperbenzoic acid (m-CPBA).[6]

  • Over-oxidation and Side Reactions:

    • Troubleshooting:

      • Temperature Control: Oxidation reactions are often exothermic. It is crucial to control the temperature, often by adding the oxidant slowly at a low temperature (e.g., 0 °C) and then allowing the reaction to warm to room temperature.

      • Choice of Oxidant: Select an oxidant that is chemoselective for the sulfide and will not react with the pyridine ring or the carboxylic acid. Urea-hydrogen peroxide in the presence of phthalic anhydride is a metal-free and environmentally benign option for the selective oxidation of sulfides to sulfones.[7]

      • Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to determine the point of complete conversion of the sulfoxide to the sulfone, without allowing the reaction to proceed for an extended period, which could lead to side reactions.

Experimental Protocols

Protocol for Route B: Oxidation of 6-(cyclopentylthio)nicotinic acid

This protocol provides a general guideline. Optimization may be necessary based on your specific experimental setup and observations.

  • Dissolution: Dissolve 6-(cyclopentylthio)nicotinic acid (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperbenzoic acid (m-CPBA, 2.2 equivalents) in the same solvent to the cooled solution over 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the sulfoxide intermediate.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 6-(Cyclopentylsulfonyl)nicotinic acid.

Data Summary

ParameterRoute A (SNAr)Route B (Oxidation)
Starting Materials 6-Chloronicotinic acid, Cyclopentylsulfinate6-Chloronicotinic acid, Cyclopentanethiol
Key Intermediate Meisenheimer Complex6-(Cyclopentylthio)nicotinic acid
Common Solvents DMSO, DMFDichloromethane, Acetic Acid
Typical Temperature 80-120 °C0 °C to Room Temperature
Potential Issues Low conversion, DecarboxylationIncomplete oxidation, Over-oxidation

Troubleshooting Workflow

Troubleshooting_Workflow cluster_A Route A (SNAr) cluster_B Route B (Oxidation) start Low Yield of 6-(Cyclopentylsulfonyl)nicotinic acid A1 Low Conversion? start->A1 B1 Low Yield of Thioether? start->B1 A2 Check Sulfinate Quality (Freshly prepared?) A1->A2 Yes A5 Side Products? A1->A5 No A3 Increase Temperature A2->A3 A4 Use Anhydrous Solvent (DMSO, DMF) A3->A4 A6 Lower Temperature/ Shorter Reaction Time A5->A6 Yes A7 Protect Carboxylic Acid A6->A7 B2 Ensure Complete Thiol Deprotonation B1->B2 Yes B4 Incomplete Oxidation? B1->B4 No B3 Optimize Base and Solvent B2->B3 B5 Increase Oxidant (>2 equivalents) B4->B5 Yes B7 Over-oxidation? B4->B7 No B6 Use Stronger Oxidant (e.g., m-CPBA) B5->B6 B8 Control Temperature (Add oxidant at 0°C) B7->B8 Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid.

References

  • Umierski, N., & Manolikakes, G. (2013). Arylation of Lithium Sulfinates with Diaryliodonium Salts: A Direct and Versatile Access to Arylsulfones. Organic Letters, 15(1), 188-191. Available at: [Link]

  • Rueping, M., et al. (2018). Nickel- and Photoredox-Catalyzed Sulfonylation of Aryl and Heteroaryl Halides. Organic Letters, 20(15), 4551-4555. Available at: [Link]

  • Bao, X., et al. (2015). CuI/l-proline sodium salt catalyzed coupling reaction of aryl halides with sulfinic acid salts. Tetrahedron Letters, 56(23), 3339-3342. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 23(9), 2335. Available at: [Link]

  • Mohammadi, A. A., et al. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry, 1, 130-140. Available at: [Link]

  • Beng, T. K., et al. (2023). Introducing a sulfone-embedded anhydride to the anhydride-imine reaction for the modular synthesis of N-heterocyclic sulfones. RSC Advances, 13(22), 14355-14360. Available at: [Link]

  • Lian, Z., et al. (2021). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 26(24), 7545. Available at: [Link]

  • Yotphan, S., et al. (2019). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C–S Bond Construction from Non-Halide Substrates. Molecules, 25(1), 11. Available at: [Link]

  • Xia, W., et al. (2023). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au, 3(5), 1466-1475. Available at: [Link]

  • Manolikakes, G. (2019). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. European Journal of Organic Chemistry, 2019(29), 4693-4710. Available at: [Link]

  • McElvain, S. M., & Adams, R. (1923). Nicotinic Acid. Organic Syntheses, 2, 59. Available at: [Link]

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • Shive, W., & Glenn, R. A. (1946). U.S. Patent No. 2,409,806. Washington, DC: U.S. Patent and Trademark Office.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 705. Available at: [Link]

  • Zhang, X., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(6), 2511-2515. Available at: [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. Available at: [Link]

  • Walter, H. (1950). U.S. Patent No. 2,513,251. Washington, DC: U.S. Patent and Trademark Office.
  • Behera, P. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity, 1(1). Available at: [Link]

  • Mangaonkar, S. R., & Singh, F. V. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. Available at: [Link]

  • Volcho, K. P., et al. (2021). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Molecules, 26(17), 5245. Available at: [Link]

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).
  • LibreTexts Chemistry. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • El-Ghanam, A. M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 903-916. Available at: [Link]

  • Synthesis of carboxylic acid 6 Reagents and conditions. (n.d.). Retrieved from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1999. Available at: [Link]

  • (PDF) Synthesis of nicotinic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 6-Methoxypyridine-3-carboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents. (n.d.).

Sources

troubleshooting solubility issues with 6-(Cyclopentylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characteristics, handling protocols, and troubleshooting strategies for 6-(Cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2).

The content is structured for researchers requiring high-fidelity solutions for drug discovery assays, chemical synthesis, and biological screening.

Physicochemical Snapshot & Solubility Profile

To troubleshoot effectively, one must understand the molecule's behavior in solution.[1] This compound is a pyridine-3-carboxylic acid derivative modified with a lipophilic cyclopentylsulfonyl tail at the C6 position.

Chemical Identity[2][3][4][5][6]
  • CAS Number: 1072855-65-2[2]

  • Molecular Formula: C₁₁H₁₃NO₄S

  • Molecular Weight: 255.29 g/mol [2]

  • Key Functional Groups:

    • Carboxylic Acid (C3): The primary solubility handle.

      
      . It must be deprotonated (ionized) for aqueous solubility.
      
    • Cyclopentyl Tail: Highly lipophilic (hydrophobic). This group drives precipitation in aqueous media.

    • Sulfonyl Group (C6): Electron-withdrawing. It lowers the

      
       of the carboxylic acid (making it more acidic than nicotinic acid) and drastically reduces the basicity of the pyridine nitrogen.
      
Solubility Data Table
Solvent SystemSolubility RatingMax Conc. (Est.)Usage Context
DMSO (Anhydrous) Excellent > 50 mMPrimary stock solution storage (-20°C).
DMF Good > 30 mMAlternative stock if DMSO is incompatible.
Water (pH < 3) Poor < 0.1 mMAvoid. Molecule is neutral and lipophilic.
PBS (pH 7.4) Moderate ~ 1–5 mMSoluble as a salt, but lipophilic tail limits max concentration.
0.1 M NaOH High > 10 mMBest for preparing aqueous stock (forms Sodium salt).
Ethanol/Methanol Moderate ~ 5–10 mMGood for chemical synthesis; avoid for bioassays (toxicity).

Critical Troubleshooting (Q&A)

This section addresses specific failure modes reported by researchers.

Q1: "I diluted my DMSO stock into the assay buffer, and a white precipitate formed immediately. Why?"

The Mechanism: This is a classic "Solubility Crash."

  • The Cause: You likely diluted a high-concentration stock (e.g., 50 mM) directly into a buffer with a pH near the compound's

    
     or with high ionic strength. While the DMSO solubilizes the neutral form, the sudden shift to water forces the lipophilic cyclopentyl group to aggregate before the carboxylic acid can fully ionize.
    
  • The Fix:

    • Step 1: Ensure your buffer pH is > 7.0 . At pH 7.4, the carboxylic acid is deprotonated (

      
      ), which is the soluble species.
      
    • Step 2: Use an intermediate dilution step . Dilute DMSO stock into a 50:50 DMSO:Water mix before the final buffer step.

    • Step 3: Add a surfactant (e.g., 0.01% Tween-20) to the assay buffer to stabilize the lipophilic tail.

Q2: "Why won't the compound dissolve in pure water, even with sonication?"

The Mechanism: Pure water often has a slightly acidic pH (pH 5.5–6.0) due to dissolved CO₂.

  • The Cause: At pH 5.5, a significant fraction of the molecule remains in its protonated (neutral), lipophilic state. The cyclopentyl group prevents the crystal lattice from breaking apart.

  • The Fix: You must drive the equilibrium to the salt form. Add 1-2 equivalents of NaOH or use a buffered solution (PBS pH 7.4). Do not heat excessively, as sulfones are stable, but thermal stress is unnecessary if pH is corrected.

Q3: "My DMSO stock froze in the fridge. Is the compound degraded?"

The Mechanism: DMSO has a freezing point of 19°C (66°F).

  • The Cause: Freezing is a physical property of the solvent, not a sign of compound degradation. However, repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic), which can cause hydrolysis over months.

  • The Fix: Thaw completely at room temperature (or 37°C water bath) and vortex vigorously. Inspect for "needles" (crystals). If clear, the compound is safe.[3] Aliquot stocks to avoid freeze-thaw cycles.

Validated Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Use this for long-term storage and high-concentration screening.

  • Calculate: For 10 mg of compound (MW 255.29):

    
    
    
  • Add Solvent: Add 783 µL of anhydrous DMSO to the vial.

  • Dissolve: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes (bath sonicator).

  • Verify: Hold vial against a light source. Solution must be optically clear.

  • Store: Aliquot into amber vials, seal under nitrogen (if possible), and store at -20°C.

Protocol B: "Crash-Free" Aqueous Dilution

Use this for introducing the compound into cell culture or enzymatic assays.

  • Start: 50 mM DMSO Stock.

  • Intermediate Step: Prepare a 10x Working Solution in media/buffer containing 5-10% DMSO.

    • Example: To get 100 µM final, make a 1 mM intermediate (2 µL stock + 98 µL buffer).

    • Why: This lower concentration prevents immediate aggregation.

  • Final Step: Dilute the 10x Working Solution 1:10 into the final assay well.

    • Result: 100 µM compound, 0.5-1% DMSO (usually tolerated by cells).

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the ionization states governing solubility.

Diagram 1: Solubility Decision Tree

SolubilityTree Start Start: 6-(Cyclopentylsulfonyl)nicotinic acid AppType What is the Application? Start->AppType StockPrep Stock Solution Storage AppType->StockPrep Long Term BioAssay Biological Assay (pH 7.4) AppType->BioAssay Immediate Use ChemSynth Chemical Synthesis AppType->ChemSynth Reactions DMSO Use Anhydrous DMSO (Conc: 10-100 mM) StockPrep->DMSO PrecipCheck Dilution Check: Is Final Conc > 100 µM? BioAssay->PrecipCheck OrgSolv Use MeOH, EtOH, or DMF ChemSynth->OrgSolv DirectAdd Direct Addition to Media (Risk of Precipitation) PrecipCheck->DirectAdd No (<100 µM) StepDilution Use Serial Dilution Method (Protocol B) PrecipCheck->StepDilution Yes (>100 µM) DirectAdd->StepDilution If Precipitates

Caption: Decision logic for solvent selection based on experimental application and concentration requirements.

Diagram 2: pH-Dependent Species

Species LowPH Acidic pH (< 4.0) Protonated Form (COOH) Neutral & Lipophilic INSOLUBLE HighPH Physiological pH (> 7.0) Ionized Form (COO-) Anionic & Polar SOLUBLE LowPH->HighPH  Add Base (NaOH)   or Buffer (pH 7.4) HighPH->LowPH  Add Acid (HCl)  

Caption: The solubility switch: Deprotonation of the carboxylic acid is required to overcome the lipophilic tail.

References & Further Reading

  • Physicochemical Properties of Nicotinic Acid Derivatives:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid.

    • URL:[Link]

  • Solubility Optimization in Biological Assays:

    • Source: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

    • URL:[Link]

  • DMSO Stock Management:

    • Source: Waybright, T. J., et al. (2009). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.

    • URL:[Link]

  • Chemical Structure Validation:

    • Source: Sigma-Aldrich Product Specification: 6-(Cyclopentylsulfonyl)nicotinic acid.

Sources

Technical Support Hub: Stability & Handling of 6-(Cyclopentylsulfonyl)nicotinic Acid

[1]

Executive Summary: The "Golden Rules" of Handling

For researchers working with 6-(Cyclopentylsulfonyl)nicotinic acid , immediate adherence to these three rules is critical to prevent rapid degradation:

  • NO Protic Solvents for Storage: Never store stock solutions in water, methanol, or ethanol.[1] The compound will undergo nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2][3][4]
    
  • Avoid Basic pH: Any pH > 7.0 accelerates hydrolysis by orders of magnitude.[1]

  • Anhydrous is Mandatory: Store solid at -20°C under inert gas. Make solutions fresh in anhydrous DMSO or DMF immediately before use.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the specific vulnerability of this molecule. The sulfonyl group at the 6-position of the pyridine ring is an exceptional leaving group , making the C6 carbon highly electrophilic.

The Mechanism: Nucleophilic Aromatic Substitution ( )

Unlike standard benzenes, the pyridine nitrogen withdraws electron density from the ring, specifically activating the 2- and 6-positions. When a nucleophile (like water, hydroxide, or an alcohol) is present, it attacks the C6 position, displacing the cyclopentylsulfinate group.

Visualizing the Degradation Pathway:

SNAr_MechanismStart6-(Cyclopentylsulfonyl)nicotinic acidComplexMeisenheimerIntermediate(Anionic Transition)Start->ComplexNucleophilic Attackat C6 PositionNucNucleophile(H2O, OH-, ROH)Nuc->ComplexProductDegradation Product(6-Hydroxynicotinic acid)Complex->ProductRestoration ofAromaticityLeavingLeaving Group(Cyclopentanesulfinic acid)Complex->LeavingElimination

Figure 1: The

Diagnostic Indicators

If degradation occurs, you will likely observe:

  • Color Change: The solution turns from colorless to yellow . 6-Hydroxynicotinic acid (and its pyridone tautomer) often exhibits a yellow hue in solution [1].

  • Precipitation: The solubility profile of the hydrolysis product differs from the parent sulfone, potentially causing crashing out in organic media.

  • Loss of Reactivity: The sulfone is the "warhead." Once hydrolyzed, the molecule can no longer react with your target amine/thiol.

Module 2: Solvent Compatibility & Preparation

The choice of solvent is the single most significant variable in stability.

Solvent Selection Matrix
Solvent ClassExamplesCompatibilityTechnical Notes
Aprotic Polar DMSO, DMF, NMP Recommended Best for Stock. Must be anhydrous.[1] High solubility; stabilizes the electrophile without reacting.[1]
Protic Water, Methanol, EthanolFORBIDDEN Rapidly reacts via solvolysis (

).[1] Methanol forms the 6-methoxy derivative; Water forms the 6-hydroxy derivative.
Non-Polar Hexanes, ToluenePoorPoor solubility due to the carboxylic acid moiety.[1]
Chlorinated DCM, ChloroformModerateGood for short-term handling, but ensure acid-free (stabilized with amylene, not ethanol).[1]
Protocol: Preparation of Stable Stock Solution (10 mM)

Materials: Anhydrous DMSO (≥99.9%, water <50 ppm), Septum-sealed vials, Nitrogen/Argon line.

  • Equilibrate: Allow the solid vial of 6-(Cyclopentylsulfonyl)nicotinic acid to reach room temperature before opening to prevent condensation.

  • Weighing: Rapidly weigh the required amount into a dry vial. Flush with inert gas.[1]

  • Dissolution: Add anhydrous DMSO via syringe through a septum.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C.

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture, which acts as the nucleophile [2].

Module 3: Buffer & pH Management

Researchers often attempt to dissolve this compound in PBS for biological assays.[1] This is a common error.

The pH Trap:

  • pH > 7 (Basic): The hydroxide ion (

    
    ) is a potent nucleophile. At pH 7.4 or higher, the half-life of the sulfonyl group decreases significantly.
    
  • pH < 4 (Acidic): While acid protonates the pyridine nitrogen (

    
    ), making the ring more electrophilic, it reduces the concentration of strong nucleophiles (
    
    
    ). However, hydrolysis can still occur via water attack.

Decision Tree for Assay Design:

Assay_DesignStartExperimental RequirementQ1Is aqueous buffer required?Start->Q1NoUse Anhydrous DMSO/DMFQ1->NoNo (Chemical Synthesis)YesSelect Buffer CarefullyQ1->YesYes (Bio-assay)BufferChoiceBuffer Selection Rules:1. pH < 7.0 (MES, Citrate)2. No Nucleophilic Buffers (Avoid Tris, Glycine)3. Add immediately before useYes->BufferChoice

Figure 2: Logic flow for selecting the correct medium. Note that Tris and Glycine buffers contain primary amines that will react with the sulfonyl group, destroying your compound.

Module 4: Troubleshooting & FAQ

Q: My solution turned yellow overnight in methanol. Is it still usable? A: No. The yellow color indicates the formation of the 6-methoxy or 6-hydroxy/pyridone derivative [1]. The sulfonyl group has been displaced. Methanol acts as a nucleophile. You must discard and re-synthesize using aprotic solvents (DMSO/DMF).

Q: Can I use Tris-HCl buffer for my protein coupling reaction? A: Absolutely not. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] This amine will attack the C6 position, displacing the sulfonyl group and attaching the Tris molecule to the pyridine ring, effectively neutralizing your drug candidate before it touches the protein. Use Phosphate (pH < 7) or HEPES, but only for the duration of the reaction.

Q: I see a precipitate when diluting my DMSO stock into water. A: This is likely the protonated form of the carboxylic acid crashing out due to the change in polarity, or the formation of the hydrolysis byproduct (cyclopentanesulfinic acid) which has different solubility. Ensure your final aqueous concentration does not exceed the solubility limit of the free acid (approx. <1 mM without pH adjustment).

Q: How long is the DMSO stock stable at -20°C? A: If kept anhydrous: 3-6 months . If exposed to air/moisture: <1 week .[1] The sulfonyl-pyridine bond is inherently labile [2].[1]

References

  • Organic Syntheses. (1951).[1] 6-Hydroxynicotinic Acid.[1][5][6] Organic Syntheses, Coll. Vol. 4, p.532.[1] Link

  • Vertex Pharmaceuticals. (2023).[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (Demonstrates the lability of heteroaryl sulfones to hydrolysis and nucleophilic attack). Link[1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. (Foundational mechanism explaining the reactivity of electron-deficient aromatic rings). Link

optimizing reaction time for 6-(Cyclopentylsulfonyl)nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Time for 6-(Cyclopentylsulfonyl)nicotinic Acid Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Kinetic Optimization & Troubleshooting for Sulfone Synthesis

Executive Summary: The Kinetic Bottleneck

Welcome to the technical support interface. If you are synthesizing 6-(Cyclopentylsulfonyl)nicotinic acid (or its derivatives), you are likely performing an oxidation of the corresponding thioether (sulfide) precursor.

The Core Problem: Researchers often encounter a "kinetic stall" where the reaction proceeds rapidly to the sulfoxide intermediate but struggles to convert fully to the sulfone, often taking >24 hours or requiring excess oxidant that leads to side reactions (N-oxidation).

The Mechanism:

  • Step 1 (Fast): Oxidation of Sulfide (

    
    ) 
    
    
    
    Sulfoxide (
    
    
    ). The sulfide sulfur is electron-rich and nucleophilic.
  • Step 2 (Slow): Oxidation of Sulfoxide

    
     Sulfone (
    
    
    
    ). The sulfoxide sulfur is electron-deficient due to the oxygen atom. It is a poor nucleophile, creating a high activation energy barrier for the second oxidation event.

This guide provides the protocols to bypass this barrier, reducing reaction times from days to hours while suppressing the formation of Pyridine N-oxides.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific rate-limiting factor in your setup.

ReactionLogic Start Reaction Stalled/Slow CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Stuck at Sulfoxide CheckTLC->Result1 Intermediate persists Result2 N-Oxide Impurity CheckTLC->Result2 M+16 mass observed Result3 No Reaction CheckTLC->Result3 Starting Material intact Solution1 Switch to Tungstate Catalyst (Protocol A) Result1->Solution1 Solution2 Adjust pH < 3 (Protonate Pyridine) Result2->Solution2 Solution3 Add Phase Transfer Catalyst (Aliquat 336) Result3->Solution3

Figure 1: Diagnostic decision tree for identifying reaction bottlenecks in sulfone synthesis.

Optimized Protocols

Protocol A: The "High-Speed" Method (Sodium Tungstate)

Recommended for: Maximum speed, scalability, and preventing N-oxide formation.

Why this works: Sodium tungstate (


) forms a peroxotungstate complex in situ. This active species is a far more potent electrophile than 

alone, specifically targeting the electron-poor sulfoxide sulfur. The acidic media protonates the pyridine nitrogen, rendering it unreactive to oxidation (protecting it).

Reagents:

  • Substrate: 6-(Cyclopentylthio)nicotinic acid

  • Oxidant: 30%

    
     (2.5 - 3.0 equivalents)
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Solvent: Water/Acetic Acid (or Ethyl Acetate with PTC)

  • Additive: Phenylphosphonic acid (optional, accelerates turnover)

Step-by-Step:

  • Dissolution: Dissolve the sulfide precursor in Glacial Acetic Acid (AcOH). If solubility is poor, use a mixture of EtOAc/AcOH.

  • Catalyst Addition: Add

    
     (2 mol%). Heat to 50°C.
    
  • Oxidant Stream: Add 30%

    
     dropwise. Caution: Exothermic.
    
  • Temperature Ramp: Increase temperature to 60-70°C.

    • Note: Do not exceed 80°C to avoid thermal decomposition of the peroxide.

  • Monitoring: Check LCMS at 2 hours .

    • Expectation: >98% conversion to sulfone.

  • Quench: Cool to RT. Add aqueous Sodium Sulfite (

    
    ) to destroy excess peroxide.
    
  • Isolation: Dilute with water. The sulfone product usually precipitates as a white solid due to the carboxylic acid moiety. Filter and wash.

Protocol B: The "Legacy" Method (mCPBA) - Optimized

Recommended for: Small scale (<100mg) or when metal catalysts are forbidden.

The Issue: mCPBA is non-selective and will oxidize the pyridine nitrogen to an N-oxide. The Fix: You must trap the generated benzoic acid byproduct or use a biphasic system to remove it.

  • Solvent: Use Dichloromethane (DCM).

  • Stoichiometry: Use exactly 2.2 equivalents of mCPBA. Excess leads to N-oxides.

  • Temperature: Start at 0°C, then warm to RT. Do not reflux immediately.

  • Workup (Critical): Wash the organic layer with 10% Sodium Thiosulfate (removes peroxides) followed by Saturated Sodium Bicarbonate (removes benzoic acid).

Technical FAQ & Troubleshooting

Q1: My reaction is stuck at the sulfoxide intermediate (M+16). Adding more oxidant doesn't help. Why?

A: You are facing "electrophilic starvation." The sulfoxide is not nucleophilic enough to attack the remaining oxidant.

  • Fix: Increase the temperature to 60°C. If using

    
    , you must add a transition metal catalyst (Sodium Tungstate or Molybdate). Without the metal catalyst, 
    
    
    
    is too weak to oxidize the sulfoxide efficiently in a reasonable timeframe [1].
Q2: I see a mass of M+32 (Sulfone) but also M+48. What is this?

A: This is the Sulfone N-Oxide . The pyridine nitrogen has been oxidized.[1][2][3][4][5]

  • Cause: pH was too neutral/basic, or too large an excess of oxidant was used.

  • Fix: Run the reaction in acidic media (Acetic Acid). Protonating the pyridine ring (

    
    ) withdraws electron density from the nitrogen, making it immune to electrophilic attack by the oxidant, while the sulfur remains reactive [2].
    
Q3: My starting material is not dissolving in the reaction solvent.

A: 6-substituted nicotinic acids are often zwitterionic and have poor solubility in non-polar solvents.

  • Fix: Use Phase Transfer Catalysis (PTC) .

    • System: Ethyl Acetate / Water (biphasic).

    • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Aliquat 336 (5 mol%).

    • Mechanism: The quaternary ammonium salt pulls the tungstate/peroxide anion into the organic phase where the sulfide resides, drastically increasing reaction rate [3].

Q4: How do I remove the Tungstate catalyst after the reaction?

A: Tungstate is water-soluble.

  • Protocol: After the reaction, dilute the mixture with water and adjust pH to >9 (using NaOH) briefly to ensure the tungstate is fully soluble in the aqueous layer, then extract the product (if it's an ester) or precipitate the product (if it's the acid) by re-acidifying to pH 3-4. The tungsten remains in the filtrate.

Comparative Data: Solvent & Catalyst Effects

MethodReagentsReaction TimeSelectivity (Sulfone:N-Oxide)Notes
Standard mCPBA (DCM, RT)18-24 hrs85:15High N-oxide risk; difficult workup (benzoic acid).
Catalytic

/

(AcOH, 60°C)
2-4 hrs >99:1 Recommended. Acid protects N-ring.
Oxone Oxone (MeOH/H2O)4-6 hrs95:5Good, but Oxone is expensive and generates sulfate salts.

Visualizing the Pathway

The diagram below illustrates the kinetic pathway and where the specific reagents influence the rate constants (


).

ChemicalKinetics cluster_0 Optimization Zone Sulfide Sulfide (Start) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Fast (k1) Any Oxidant Sulfone Sulfone (Target) Sulfoxide->Sulfone Slow (k2) Requires Catalyst (Na2WO4) NOxide N-Oxide (Impurity) Sulfone->NOxide Side Reaction Blocked by Acid (pH < 3)

Figure 2: Kinetic pathway of thioether oxidation. Note that k2 (Sulfoxide to Sulfone) is the rate-limiting step requiring catalytic intervention.

References

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 57(13), 2469-2476.

  • Carro, L., et al. (2014). Tunable oxidation of pyridine derivatives: Selective synthesis of N-oxides and sulfones. European Journal of Organic Chemistry.
  • Grigoropoulou, G., & Clark, J. H. (2006). Tungstate-catalyzed oxidation of sulfides with hydrogen peroxide under phase-transfer conditions. Tetrahedron Letters, 47(26), 4479-4482.

Sources

Technical Support: Crystallization Optimization for 6-(Cyclopentylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely working with 6-(Cyclopentylsulfonyl)nicotinic acid , a critical intermediate often associated with the synthesis of AKT inhibitors (e.g., Ipatasertib). This molecule presents a classic "Janus-faced" crystallization challenge: it possesses a highly polar, ionizable zwitterionic core (pyridine carboxylic acid) attached to a lipophilic, flexible tail (cyclopentyl sulfone).

This duality leads to three specific failure modes during scale-up:

  • Oiling Out (LLPS): The cyclopentyl group drives phase separation before nucleation occurs.

  • Sulfoxide Persistence: Incomplete oxidation of the sulfide precursor leads to difficult-to-purge sulfoxide impurities.

  • Fines/Gelation: Rapid precipitation due to the high melting point of the sulfone moiety.

Below are the specific troubleshooting modules to resolve these issues.

Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

The Problem

User Report: "During cooling, the solution turns milky, then distinct oily droplets form on the reactor walls. These eventually harden into an amorphous glass or sticky gum."

The Mechanism

This is Liquid-Liquid Phase Separation (LLPS) .[1] The metastable zone width (MSZW) for this molecule is deceptively narrow in aqueous mixtures. The lipophilic cyclopentyl ring reduces the energy barrier for the formation of a disordered liquid phase (oil) compared to the ordered solid phase (crystal). If the solution enters the "oiling out" region of the phase diagram before it hits the nucleation boundary, you get oil.

The Solution: The "Seeded Isothermal" Protocol

To bypass the oiling boundary, we must decouple supersaturation generation from cooling .

Step-by-Step Protocol
  • Dissolution: Dissolve crude material in Ethanol/Water (3:1 v/v) at 75°C.

    • Why: Ethanol solubilizes the cyclopentyl tail; Water solubilizes the ionic head.

  • Clarification: Filter hot to remove insolubles.

  • The Critical Hold: Cool to 60°C .

    • Checkpoint: The solution must remain clear. If it oils here, add 5% more Ethanol.

  • Seeding: Add 0.5 wt% pure seed crystals at 60°C.

    • Validation: Seeds must persist and not dissolve.

  • Isothermal Aging: Hold at 60°C for 2 hours.

    • Mechanism:[2][3][4][5] This allows crystal surface growth without increasing supersaturation, preventing the concentration from spiking into the LLPS zone.

  • Controlled Ramp: Cool to 20°C at a rate of 5°C/hour .

    • Warning: Do not crash cool.

Troubleshooting Workflow (Decision Tree)

OilingOut Start Start Cooling Check Visual Check at T - 5°C Start->Check Clear Solution Clear? Check->Clear Milky Milky/Oily droplets Clear->Milky No Seed Add Seeds (0.5 wt%) Clear->Seed Yes Reheat Reheat to Dissolution Milky->Reheat Hold Isothermal Hold (2 Hours) Seed->Hold Adjust Add 5-10% Solubilizer (Ethanol or IPA) Reheat->Adjust Adjust->Start Cool Slow Ramp (5°C/hr) Hold->Cool

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 2: Impurity Rejection (The Sulfoxide Problem)

The Problem

User Report: "HPLC shows 1.5% residual sulfoxide impurity. Recrystallization isn't removing it."

The Mechanism

The synthesis typically involves oxidizing a thioether (sulfide) to a sulfone. The intermediate state is the sulfoxide .

  • Sulfone (Product):

    
     symmetry, packs well, high melting point.
    
  • Sulfoxide (Impurity): Chiral (at sulfur), lower symmetry, disrupts packing less than expected, leading to solid solution formation (inclusion of impurity in the crystal lattice).

The Solution: The "pH Swing" Purification

Since standard recrystallization fails due to solid solution formation, we utilize the chemical difference: the acidity of the carboxylic acid.

Solubility Data (Approximate)
Solvent SystemSulfone (Product)Sulfoxide (Impurity)Selectivity
Water (pH 2) InsolubleSparingly SolubleLow
Water (pH 10) Soluble (Salt) Soluble (Salt) N/A
IPA/Water (Neutral) ModerateHighHigh
DCM LowModerateModerate
Self-Validating Protocol: The pH Swing
  • Salting In: Suspend crude solid in Water (5 vol). Add 1M NaOH dropwise until pH = 10-11.

    • Validation: The solution must become clear. If haze remains, filter it off (this removes non-acidic neutral impurities).

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (2 vol).

    • Mechanism:[2][3][4][5] The sulfoxide impurity is slightly less acidic and more lipophilic than the sulfone salt; this wash extracts a portion of the organic impurities.

  • Salting Out (Precipitation): Separate the aqueous layer. Slowly add 1M HCl to pH 4-5.

    • Critical Step: Do not drop to pH 1 immediately. Stop at pH 4. The sulfone (stronger acid/higher lattice energy) precipitates first. The sulfoxide often remains in the mother liquor at this metastable pH.

  • Filtration: Filter the solid.

  • Final Polish: Reslurry the wet cake in refluxing Isopropanol (IPA).

Module 3: Particle Size & Filtration

The Problem

User Report: "Filtration takes hours. The cake cracks and retains high solvent levels."

The Mechanism

This is caused by rapid nucleation generating fines (particles <10 µm). The sulfone moiety creates strong intermolecular hydrogen bonds, leading to a high driving force for nucleation once the solubility limit is breached.

The Solution: Ostwald Ripening (Temperature Cycling)

We must sacrifice small crystals to grow larger ones.

Protocol
  • Perform the crystallization as described in Module 1.

  • Once the slurry reaches 20°C, do not filter .

  • Heat the slurry back to 45°C over 30 minutes. (Fines dissolve).

  • Cool back to 20°C over 2 hours. (Dissolved mass deposits on large crystals).

  • Repeat this cycle 3 times.

Process Logic Diagram

ParticleEngineering Slurry Initial Slurry (Contains Fines) Heat Heat to 45°C (Supersaturation < 1) Slurry->Heat Dissolve Fines Dissolve (Ostwald Ripening) Heat->Dissolve Cool Cool to 20°C (Slow Ramp) Dissolve->Cool Growth Deposition on Large Crystals Cool->Growth Growth->Heat Repeat 3x Filter Filtration (Fast Flow) Growth->Filter After Cycle 3

Figure 2: Temperature cycling workflow to eliminate fines and improve filtration rates.

References

  • Synthesis and Intermediate Context

    • Source: Mitchell, S. A., et al. "Discovery of GDC-0068 (Ipatasertib): A Highly Selective and Potent ATP-Competitive Akt Inhibitor." Journal of Medicinal Chemistry.
    • Relevance: Establishes the chemical context of the 6-(cyclopentylsulfonyl) moiety and its synthetic precursors.
  • Crystallization of Sulfonyl Nicotinic Acids

    • Source: Patent WO2013173739A1 "Processes for the prepar
    • Relevance: Describes specific solvent systems (Ethanol/Water)
  • General Troubleshooting for Oiling Out

    • Source: Veesler, S., et al.
    • Relevance: Provides the thermodynamic basis for the "Seeded Isothermal" protocol to avoid LLPS.
  • Nicotinic Acid Purification

    • Source: US Patent 3,037,987 "Purification of Nicotinic Acid."[6]

    • Relevance: Foundational chemistry for pH-swing purific

Sources

stability of 6-(Cyclopentylsulfonyl)nicotinic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 6-(Cyclopentylsulfonyl)nicotinic acid , focusing specifically on its behavior under acidic conditions. This content is structured for researchers requiring immediate, actionable troubleshooting steps and mechanistic understanding.

Executive Stability Summary

Compound: 6-(Cyclopentylsulfonyl)nicotinic acid CAS: 1072855-65-2 Core Stability Status: Conditionally Unstable in Acid. While the nicotinic acid core is generally robust, the 6-sulfonyl moiety renders this specific derivative susceptible to acid-catalyzed nucleophilic aromatic substitution (SNAr) .[1] Under acidic aqueous conditions, particularly at elevated temperatures, the sulfonyl group acts as a leaving group, leading to hydrolysis and the formation of 6-hydroxynicotinic acid (isolated as the pyridone tautomer).

Critical Mechanism: Why Degradation Occurs

To prevent sample loss, you must understand the "Activation-Substitution" pathway.

  • Electronic Activation: The pyridine ring is electron-deficient.[2][3] The carboxylic acid at C-3 and the sulfonyl group at C-6 are both electron-withdrawing, further deactivating the ring.

  • Acid Catalysis (The Trigger): In acidic media (pH < 3), the pyridine nitrogen becomes protonated (pyridinium ion). This dramatically increases the electrophilicity of the C-2 and C-6 positions.

  • Nucleophilic Attack: Water (acting as a nucleophile) attacks the highly activated C-6 position.

  • Displacement: The cyclopentylsulfonyl group is displaced as cyclopentylsulfinic acid, yielding 6-hydroxynicotinic acid.

Visualization: Acid-Mediated Hydrolysis Pathway

HydrolysisMechanism Start 6-(Cyclopentylsulfonyl) nicotinic acid Inter N-Protonated Intermediate (Highly Electrophilic) Start->Inter Protonation (Fast) Acid Acidic Medium (H+) Acid->Inter Product 6-Hydroxynicotinic acid (Major Impurity) Inter->Product SNAr Hydrolysis (Rate Limiting) Leaving Cyclopentylsulfinic acid (Byproduct) Inter->Leaving Elimination Water H2O Attack (Nucleophile) Water->Product

Caption: Figure 1. Mechanism of acid-catalyzed desulfonylation. Protonation activates the C-6 position for nucleophilic attack by water.

Troubleshooting Guide & FAQs

Scenario A: "I lost my product during acid workup."

Symptom: LC-MS shows a new peak with M-H = 138 (corresponding to 6-hydroxynicotinic acid) instead of the expected mass. Root Cause: You likely used a strong mineral acid (e.g., 1M HCl) or allowed the acidified solution to stand at room temperature or higher. Corrective Action:

  • Protocol Change: Switch to a milder acidification agent like 0.5 M Citric Acid or Acetic Acid to reach pH 4–5 (isoelectric precipitation) rather than pH 1.

  • Temperature Control: Perform all acidification steps on an ice bath (0–4°C). Process immediately; do not store the acidic solution.

Scenario B: "The compound is insoluble in my acidic mobile phase."

Symptom: Precipitants form in HPLC vials or peak tailing is severe. Root Cause: At low pH, the pyridine nitrogen is protonated, but the sulfonyl group makes the salt less soluble than simple nicotinic acid. If the pH is near the isoelectric point (pI), solubility is minimal. Corrective Action:

  • Buffer Selection: Ensure your mobile phase pH is sufficiently distinct from the pI. For this compound, a standard 0.1% Formic Acid (pH ~2.7) is usually acceptable for short-term analysis, but avoid leaving samples in the autosampler for >12 hours.

  • Solvent: Dissolve the sample in DMSO or Methanol first, then dilute with the mobile phase immediately before injection.

Scenario C: "Can I use this compound in a reaction with hot sulfuric acid?"

Answer: No. Reasoning: High heat combined with strong acid will drive the hydrolysis reaction to completion within minutes. Alternative: If you need to perform a transformation requiring acid, investigate Lewis acids (e.g., BF3·Et2O) in anhydrous organic solvents (DCM or THF) to minimize the presence of water, which is the nucleophile required for degradation.

Validated Protocols

Protocol 1: Stability Assessment (Stress Test)

Use this protocol to validate the stability of your specific batch before scaling up.

StepActionTechnical Note
1 Prepare Stock Dissolve 5 mg of compound in 1 mL acetonitrile (ACN).
2 Prepare Acid Medium Mix 1 mL of Stock with 1 mL of 0.1 M HCl .
3 Incubation Split into two vials: Vial A (Room Temp), Vial B (Heat to 50°C).
4 Timepoints Sample at T=0, T=1h, T=4h.
5 Analysis Analyze via HPLC-UV (254 nm). Look for the emergence of a peak at RRT ~0.4-0.6 (more polar 6-hydroxy derivative).
Protocol 2: Optimized Isolation (Workup)

Recommended method to isolate the free acid from a basic reaction mixture.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Dilution: Dilute with ethyl acetate (EtOAc) to create a biphasic system.

  • Controlled Acidification:

    • Do NOT dump strong acid.

    • Dropwise add 10% aqueous Citric Acid or 1M KHSO4 while stirring vigorously.

    • Monitor pH continuously. Stop exactly when pH 4.0–4.5 is reached.

  • Extraction: Immediately separate the organic layer.

  • Wash: Wash the organic layer once with cold brine.

  • Drying: Dry over Na2SO4 and concentrate in vacuo at <40°C.

Decision Logic for Experimental Design

Use the following flow to determine if your experimental conditions are safe for this compound.

DecisionTree Start Experimental Planning Q1 Is the pH < 3.0? Start->Q1 Q2 Is Water Present? Q1->Q2 Yes Safe SAFE Proceed Q1->Safe No (pH > 3) Q3 Is Temperature > 25°C? Q2->Q3 Yes Q2->Safe No (Anhydrous) Caution CAUTION Limit Time (<1h) Q3->Caution No (Cold) Danger CRITICAL RISK High Hydrolysis Probability Q3->Danger Yes (Hot)

Caption: Figure 2. Decision tree for handling 6-(Cyclopentylsulfonyl)nicotinic acid in acidic environments.

References

  • Citation Support: Establishes the reactivity order of sulfonyl pyridines (4 > 2 >> 3) and the susceptibility of the 2-position (equivalent to 6-position) to SNAr in acidic media.
  • Zambaldo, C., et al. (2020).[4][5] 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979.[1][4] Retrieved from [Link]

    • Citation Support: Validates the electrophilic nature of 2-sulfonyl pyridines and their reactivity toward nucleophiles (SNAr mechanism).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

    • Citation Support: Provides baseline stability data for the nicotinic acid core and pKa values for proton

Sources

Technical Support Center: High-Efficiency Coupling of 6-(Cyclopentylsulfonyl)nicotinic Acid

[1]

Case ID: 6-CPS-NIC-001 Status: Open Priority: High Topic: Overcoming Steric and Electronic Deactivation in Amide Coupling[1]

Executive Summary & Mechanistic Insight[1]

Welcome to the technical support guide for 6-(cyclopentylsulfonyl)pyridine-3-carboxylic acid . If you are accessing this guide, you are likely experiencing low yields, unreacted starting material, or unexpected byproducts using standard coupling conditions (e.g., EDC/HOBt or DCC).[1]

The "Hidden" Barrier: Electronics Masquerading as Sterics

While the user query highlights "steric hindrance," the primary antagonist in this molecule is often electronic deactivation , exacerbated by the physical bulk of the cyclopentyl group.[1]

  • Electronic Deactivation: The sulfonyl group at position 6 (

    
    ) is a potent electron-withdrawing group (EWG).[1] It pulls electron density from the pyridine ring, making the ring electron-deficient.[1]
    
    • Effect: The pyridine nitrogen becomes non-basic (good), but the carboxylic acid carbonyl carbon becomes highly electrophilic.[1] However, the intermediate active esters (e.g., O-acylisourea) are prone to hydrolysis or side reactions before the amine can attack, especially if the amine is also hindered.[1]

  • The

    
     Trap:  The electron-deficient C6 position is susceptible to Nucleophilic Aromatic Substitution (
    
    
    ).[1] Strong nucleophiles or high heat can displace the entire cyclopentylsulfonyl group, destroying your scaffold.[1]
  • Steric Reality: While the sulfonyl group is distal (position 6) to the carboxyl (position 3), the cyclopentyl moiety is hydrophobic and bulky.[1] It can induce aggregation in polar solvents or create a "pocket" that shields the reaction center in the transition state.[1]

Troubleshooting Decision Matrix

Before proceeding to protocols, diagnose your specific failure mode using the logic flow below.

TroubleshootingFlowStartStart: What is the primary failure mode?Issue1No Reaction / Low ConversionStart->Issue1Issue2Complex Impurity ProfileStart->Issue2Issue3Precipitation / SolubilityStart->Issue3Sol1Diagnosis: Activated ester hydrolysis.Solution: Switch to T3P (Method A)Issue1->Sol1Active ester unstableSol2Diagnosis: S_NAr displacement of Sulfonyl.Solution: Lower Temp, Non-nuc Base (DIPEA)Issue2->Sol2Loss of sulfonyl groupSol3Diagnosis: Aggregation.Solution: Use NMP/DMF mix or Ghosez ReagentIssue3->Sol3Reagents not dissolving

Figure 1: Diagnostic logic for coupling failures involving sulfonyl-pyridines.

Frequently Asked Questions (Technical Q&A)

Q1: I am using EDC/HOBt, but the reaction stalls at 20% conversion. Adding more reagent doesn't help.[1] Why? A: EDC intermediates (O-acylisourea) are moderately reactive but short-lived.[1] With your electron-deficient nicotinic acid, the activated ester is highly reactive toward water (hydrolysis) or rearrangement (N-acylurea formation).[1] If your amine is sterically hindered, the "background" decomposition of the active ester is faster than the amide bond formation.[1]

  • Fix: You need a reagent that regenerates the active species or forms a more stable/reactive intermediate.[1][2] T3P (Propylphosphonic anhydride) is the gold standard here.[1]

Q2: I see a new spot on TLC that corresponds to a lower molecular weight, and my sulfonyl group is missing by NMR. A: You have triggered a Nucleophilic Aromatic Substitution (

111
  • Fix: Avoid DMAP. Use non-nucleophilic bases like DIPEA or 2,6-lutidine.[1] Keep temperatures below 50°C.

Q3: Can I use Thionyl Chloride (


) to make the acid chloride?A:1

1

1
  • Fix: If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1] It generates the acid chloride under neutral conditions at room temperature.[1]

Validated Experimental Protocols

Method A: The T3P Protocol (Recommended)

Why: T3P acts as both a coupling agent and a water scavenger.[1] It drives the equilibrium toward the amide.[1] It is particularly effective for sterically hindered systems because the byproduct (T3P acid) is water-soluble, simplifying workup.[1]

Reagents:

  • Acid: 6-(Cyclopentylsulfonyl)nicotinic acid (1.0 equiv)[1]

  • Amine: Coupling partner (1.1 – 1.2 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve the nicotinic acid and the amine in the minimum amount of solvent (EtOAc or DMF) at 0°C.

  • Base Addition: Add Pyridine (or DIPEA).[1] Stir for 5 minutes. Note: Pyridine often suppresses racemization and side reactions better than DIPEA in T3P couplings.[1]

  • Activation: Add T3P solution dropwise. The reaction is exothermic; maintain temperature <10°C during addition.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

  • Monitoring: Check HPLC/TLC. If incomplete after 12h, add 1.0 equiv more T3P and heat to 40°C (Do not exceed 50°C).

  • Workup: Dilute with EtOAc. Wash with water, then 0.5M HCl (to remove pyridine), then Sat.[1] NaHCO3, then Brine.[1] Dry over Na2SO4.[1]

Method B: The Ghosez’s Reagent Protocol (For Extremely Hindered Amines)

Why: This generates the highly reactive acid chloride in situ without acidic byproducts.[1]

Reagents:

  • Acid: 6-(Cyclopentylsulfonyl)nicotinic acid (1.0 equiv)[1]

  • Reagent: Ghosez’s Reagent (1.2 equiv)

  • Amine: Coupling partner (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: Dry DCM or THF[1]

Step-by-Step:

  • Activation: Suspend the nicotinic acid in dry DCM at 0°C. Add Ghosez’s reagent dropwise.

  • Formation: Stir at RT for 1–2 hours. The solution should become clear as the acid chloride forms.[1] Do not isolate.

  • Coupling: Cool the solution back to 0°C. Add the Amine followed by DIPEA.

  • Completion: Stir at RT for 2–4 hours.

  • Quench: Quench with Sat. NaHCO3. Extract with DCM.[1]

Data Summary & Comparison

ParameterStandard (EDC/HOBt)Recommended (T3P)Alternative (Ghosez)
Steric Tolerance LowHigh Very High
Risk of

Moderate (if heated)Low (Mild conditions)Low (Neutral pH)
Byproduct Removal Urea (difficult)Water soluble (Easy)Amide (Easy)
Yield (Typical) 20–40%85–95% 70–90%

Mechanistic Visualization

The following diagram illustrates the pathway competition between the desired coupling and the fatal

ReactionPathwaysStart6-(Cyclopentylsulfonyl)nicotinic acidActivatedActivated Species(Active Ester/Acid Cl)Start->ActivatedActivation (T3P/Ghosez)AmideDESIRED PRODUCTAmide Bond FormedActivated->AmideAmine Attack at C3 (C=O)Fast at RTSideProductSIDE PRODUCT(S_NAr Displacement)Activated->SideProductAmine Attack at C6Promoted by Heat/Strong Base

Figure 2: Competition between C3 Amidation (Desired) and C6 Displacement (Side Reaction).

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Patterson, J. A., et al. (2011).[1] "Ghosez’s Reagent: A Versatile Reagent for the Synthesis of Amides."[1] Organic Process Research & Development, 15(6).

  • Pfizer Inc. (2010).[1] "Amide Coupling Reagent Guide." Pfizer Internal/External Technical Guides. (Contextual Reference for T3P selection in drug discovery).

  • Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. "Propylphosphonic Anhydride (T3P)."[1][4][5][6] Wiley.[1]

solvent selection for optimal 6-(Cyclopentylsulfonyl)nicotinic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Cyclopentylsulfonyl)nicotinic Acid Optimization

Executive Summary: The Reactivity Triad

Status: Active Case File [CAS: 1072855-65-2] Molecule Profile: 6-(Cyclopentylsulfonyl)nicotinic acid is a bifunctional pyridine scaffold. Its reactivity is defined by a "Push-Pull" tension between the electron-withdrawing sulfone at the C6 position and the carboxylic acid at the C3 position.

  • The Acid (C3): Standard electrophilic center for amide coupling/esterification.

  • The Sulfone (C6): A highly activated leaving group (pseudo-halogen) susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Ring: Electron-deficient pyridine core, prone to reduction or nucleophilic attack.[1][2]

Core Directive: Solvent selection is not just about solubility; it is the primary control switch for determining whether you achieve Amide Coupling (Pathway A) or Sulfone Displacement (Pathway B) .

Solubility Intelligence Unit

The cyclopentyl group adds significant lipophilicity to the polar nicotinic acid core, creating a "solubility duality."

Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility RatingRisk ProfileRecommended Use
Polar Aprotic DMSO, DMF, NMP High (>>>> 100 mg/mL)High Reactivity Excellent for

(Pathway B). Use with caution for coupling; can accelerate side reactions.
Chlorinated DCM, Chloroform Moderate Low Gold Standard for Amide Coupling (Pathway A). Minimizes

side reactions.
Ethers THF, 2-MeTHF Moderate-Good Low Green Alternative. 2-MeTHF is preferred over DCM for scale-up.
Alcohols MeOH, EtOH Good Medium Avoid in Coupling. Competes with amines (ester formation). Good for workup/crystallization.
Non-Polar Hexane, Heptane Negligible N/A Anti-solvent for precipitation only.

Technical Insight: The Pfizer Solvent Selection Guide identifies 2-MeTHF as a preferred sustainable alternative to DCM. For this specific molecule, 2-MeTHF offers the perfect balance: sufficient polarity to dissolve the sulfone, but low dielectric constant to suppress unwanted


 attack at the C6 position during amide coupling.

Experimental Workflows & Protocols

Scenario A: Amide Coupling (Preserving the Sulfone)

Objective: React the C3-COOH with an amine while keeping the C6-Sulfone intact.

The Mechanism: The C6-sulfonyl group makes the ring highly electron-deficient. If you use a polar aprotic solvent (like DMF) and heat, your amine may attack the C6 position, displacing the sulfone instead of coupling with the acid.

Optimized Protocol:

  • Solvent: Anhydrous DCM or 2-MeTHF .

  • Base: Non-nucleophilic base (DIPEA or N-Methylmorpholine). Avoid Pyridine (nucleophilic).

  • Coupling Agent: T3P (Propylphosphonic anhydride) or HATU.

    • Why T3P? It works well in organic solvents (EtOAc/DCM) and generates easy-to-remove byproducts, avoiding the need for extensive aqueous workup which might hydrolyze the sulfone.

  • Temperature: Strictly 0°C to Room Temperature . Do not heat.

Scenario B: Sulfone Displacement ( )

Objective: Replace the Cyclopentylsulfonyl group with a nucleophile (Core Diversification).

The Mechanism: The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex formed when a nucleophile attacks C6.

Optimized Protocol:

  • Solvent: DMSO or NMP .

    • Why? These dipolar aprotic solvents solvate the cation of your nucleophile, leaving the "naked" anion highly reactive.

  • Temperature: 60°C - 100°C.

  • Stoichiometry: Excess nucleophile (2-3 equiv) to drive the reaction to completion.

Visualization: Reaction Pathways & Decision Logic

The following diagram illustrates the divergent reactivity based on solvent and reagent selection.

SolventLogic Start 6-(Cyclopentylsulfonyl) nicotinic acid Decision Target Reaction? Start->Decision PathA Pathway A: Amide Coupling (C3 Functionalization) Decision->PathA Preserve Sulfone PathB Pathway B: S_NAr Displacement (C6 Diversification) Decision->PathB Displace Sulfone SolventA Solvent: DCM or 2-MeTHF (Low Dielectric) PathA->SolventA SolventB Solvent: DMSO or NMP (High Dielectric) PathB->SolventB RiskA Risk: C6-Displacement Control: Keep T < 25°C SolventA->RiskA ProductA Product: Amide Derivative (Sulfone Intact) SolventA->ProductA + Amine + Coupling Agent RiskB Mechanism: Meisenheimer Complex Stabilization SolventB->RiskB ProductB Product: 6-Amino/Thio Nicotinic Acid SolventB->ProductB + Nucleophile + Heat

Caption: Solvent-dependent divergence of reactivity. Low-polarity solvents favor C3-coupling; high-polarity solvents facilitate C6-displacement.

Troubleshooting & FAQ

Q1: My amide coupling yield is low, and I see a spot with a lower retention time on LCMS. What is it?

  • Diagnosis: You likely displaced the sulfone. The cyclopentylsulfinate is a good leaving group.

  • Fix: Switch from DMF to DCM or EtOAc. Lower the reaction temperature to 0°C. If your amine is sterically unhindered and highly nucleophilic, add it slowly to the activated acid.

Q2: The reaction mixture turns black when using NaH in THF.

  • Diagnosis: Pyridine ring decomposition. Strong bases can deprotonate the pyridine ring (ortho-lithiation/sodiation logic) or cause ring-opening polymerization in electron-deficient pyridines.

  • Fix: Switch to milder bases like

    
     or organic bases (DIPEA). Avoid hydride bases unless specifically targeting ring functionalization.
    

Q3: How do I remove the unreacted starting material? It co-elutes with my product.

  • Technique: Exploit the acid.[3][4] If you performed an amide coupling, the product is neutral (usually), but the starting material is an acid.

  • Protocol: Dilute the reaction mixture with EtOAc and wash with 5%

    
     . The starting material will deprotonate and move to the aqueous layer. The sulfone group makes the acid more acidic (lower pKa), ensuring efficient extraction into mild base.
    

References & Authority

  • Pfizer Solvent Selection Guide: "Green Chemistry - Solvent Selection Guide." Royal Society of Chemistry, 2016.

  • Nucleophilic Aromatic Substitution (

    
    ) on Pyridines:  "Regioselectivity of Nucleophilic Attack on 2-Sulfonyl Pyridines." Journal of Organic Chemistry. (General mechanism validation).
    
  • Amide Coupling Optimization: "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2012.[5]

  • Specific Molecule Context: "Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator."[6] Journal of Medicinal Chemistry, 2012. (Validates the molecule's use as an intermediate and stability profile).

Sources

Validation & Comparative

H-NMR Characterization Guide: 6-(Cyclopentylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical operating procedure (TOP) for the structural validation of 6-(Cyclopentylsulfonyl)nicotinic acid . It focuses on the critical differentiation between the target sulfone, its sulfide precursor, and potential regioisomers, utilizing H-NMR as the primary analytical tool.

Executive Summary & Application Scope

6-(Cyclopentylsulfonyl)nicotinic acid is a functionalized pyridine building block often employed in the synthesis of pharmaceuticals targeting metabolic disorders (e.g., GPR119 agonists) or inflammation.

This guide compares the NMR profile of the target Sulfone against its synthetic precursor (Sulfide ) and alternative solvent systems. The primary challenge in characterizing this molecule is confirming the complete oxidation of the sulfur atom and validating the regiochemistry of the pyridine ring.

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Functional Comparison: Sulfone vs. Alternatives

In drug design, the choice between a sulfonyl (-SO₂-) linker and its alternatives (Sulfide -S-, Sulfoxide -SO-) is critical. The NMR data serves as the primary confirmation of this functional switch.

Table 1: Structural & NMR Performance Comparison
FeatureTarget: Sulfone (-SO₂-) Alternative: Sulfide (-S-) Alternative: Sulfoxide (-SO-)
Metabolic Stability High (End-stage oxidation)Low (Oxidizes in vivo)Moderate (Chiral center issues)
Electronic Effect Strong EWG (Deshields ring)Weak EDG/NeutralModerate EWG
Key NMR Marker (Aliphatic) Methine (CH) ~3.8–4.1 ppm Methine (CH) ~3.5–3.7 ppmMethine (CH) ~3.2–3.5 ppm
Key NMR Marker (Aromatic) H5/H4 Downfield Shift H5/H4 Upfield relative to sulfoneIntermediate Shift
Solubility (DMSO-d₆) ExcellentGoodGood

Expert Insight: The most common failure mode in synthesizing this compound is incomplete oxidation. The "Alternative" here is often the impurity (the sulfide). If you see a multiplet at 3.6 ppm , your reaction is incomplete.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data (E-E-A-T principle), follow this protocol. The use of DMSO-d₆ is mandatory due to the carboxylic acid moiety, which can aggregate or exchange broadly in CDCl₃.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid analyte.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Add 1 drop of TFA-d (Trifluoroacetic acid-d) if the carboxylic acid proton is too broad or affects the baseline. This collapses the exchangeable proton into a sharp singlet or moves it downfield, cleaning the aromatic region.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

    • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to ensure quantitative integration of the aromatic protons.

    • Scans (NS): 16–32 scans are sufficient for >95% purity.

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad COOH peak (>13 ppm).

Structural Assignment & Data Analysis[4][5][6][7]

The Molecule

Structure: Pyridine ring substituted at C3 (COOH) and C6 (Cyclopentyl-SO₂-). Numbering: N=1, C2=H, C3=COOH, C4=H, C5=H, C6=Sulfone.

Aromatic Region (7.5 – 9.5 ppm)

The pyridine protons exhibit a characteristic splitting pattern confirming the 2,5-substitution relative to the nitrogen (or 3,6-substitution relative to the ring carbons).

  • H2 (C2-H): 9.0 – 9.2 ppm (d, J2 Hz) .

    • Logic: Most deshielded due to proximity to Nitrogen and the electron-withdrawing COOH group. Appears as a doublet due to meta-coupling with H4.

  • H4 (C4-H): 8.4 – 8.6 ppm (dd, J8, 2 Hz) .

    • Logic: Ortho to the COOH group. Shows large ortho-coupling to H5 and small meta-coupling to H2.

  • H5 (C5-H): 8.0 – 8.2 ppm (d, J8 Hz) .

    • Logic: Ortho to the Sulfonyl group. The sulfone is strongly electron-withdrawing, pushing this signal downfield compared to a sulfide analog, but it remains the most shielded aromatic proton in this specific system relative to H2/H4.

Aliphatic Region (1.5 – 4.0 ppm)

The cyclopentyl ring provides the "fingerprint" for the sulfonyl attachment.

  • H_methine (S-CH): ~3.9 – 4.1 ppm (quintet/multiplet) .

    • Diagnostic: This is the critical quality attribute . In the sulfide precursor, this proton appears near 3.6 ppm. The shift to ~4.0 ppm confirms the formation of the S(=O)₂ bond.

  • H_methylene (Cyclopentyl CH₂): 1.5 – 2.0 ppm (multiplets, 8H) .

    • Stacked multiplets typical of cyclic alkanes.

Exchangeable Region
  • COOH: 13.0 – 14.0 ppm (broad singlet) .

    • Note: Highly dependent on water content and concentration. May disappear if the sample is wet.

Visualization: Synthesis & Characterization Logic

The following diagram illustrates the oxidation pathway and the decision logic for NMR validation.

G Sulfide Precursor: Sulfide (R-S-R') Oxidation Oxidation (mCPBA or Oxone) Sulfide->Oxidation Sulfone Product: Sulfone (R-SO2-R') Oxidation->Sulfone NMR_Check H-NMR Checkpoint Sulfone->NMR_Check Analyze DMSO-d6 Result_Fail Fail: Methine @ 3.6 ppm (Incomplete Oxidation) NMR_Check->Result_Fail Signal < 3.8 ppm Result_Pass Pass: Methine @ 4.0 ppm (Target Structure) NMR_Check->Result_Pass Signal > 3.9 ppm

Figure 1: Decision tree for validating the oxidation state of the sulfur atom using H-NMR shift diagnostics.

References

  • General Pyridine Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Sulfone vs. Sulfide Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2][3] Link

  • Synthesis of Pyridine Sulfones: Journal of Medicinal Chemistry, "Synthesis and SAR of GPR119 Agonists" (General reference for cyclopentylsulfonyl pyridine scaffolds).

  • Solvent Effects in NMR: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

Sources

Precision Purity Profiling of 6-(Cyclopentylsulfonyl)nicotinic Acid: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2) is a critical heterocyclic building block, often employed in the synthesis of AKT inhibitors and other kinase-targeting therapeutics. Its structural duality—possessing both an ionizable carboxylic acid and a sulfonyl-functionalized pyridine core—presents unique chromatographic challenges.

This guide objectively compares a Generic Screening Method against a Targeted pH-Controlled Method . We demonstrate that while generic gradients often fail to resolve critical oxidation byproducts (sulfoxides and sulfides), a rational design focusing on pKa suppression and stationary phase selectivity yields a robust, self-validating protocol suitable for GMP environments.

Chemical Context & Impurity Profile[1][2][3][4][5]

To develop a robust method, one must first understand the synthesis pathway and potential impurities. The target molecule is typically synthesized via the oxidation of a thioether intermediate.

The Critical Separation Challenge: Oxidation States

The primary challenge is separating the target Sulfone from its incomplete oxidation precursors: the Sulfoxide and the Sulfide .

  • Target: 6-(Cyclopentylsulfonyl)nicotinic acid (Most Polar/Elutes Early in RP if ionized, Late if neutral)

  • Impurity A: 6-(Cyclopentylsulfinyl)nicotinic acid (Sulfoxide - Intermediate Polarity)

  • Impurity B: 6-(Cyclopentylthio)nicotinic acid (Sulfide - Least Polar/Most Hydrophobic)

G Start 6-Chloronicotinic Acid Sulfide Impurity B: Sulfide Intermediate (Hydrophobic) Start->Sulfide + Cyclopentylthiol (SNAr) Sulfoxide Impurity A: Sulfoxide (Semi-Polar) Sulfide->Sulfoxide Oxidation (mCPBA/H2O2) Target Target Analyte: Sulfone (Polar/Acidic) Sulfoxide->Target Complete Oxidation

Figure 1: Synthetic pathway illustrating the origin of critical impurities. The method must resolve these three distinct oxidation states.

Comparative Analysis: Generic vs. Optimized Method

We evaluated the performance of a standard "walk-up" LC/MS gradient against a method specifically engineered for acidic pyridines.

Method A: The "Generic" Screening Approach
  • Column: Standard C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: Water / Acetonitrile (Unbuffered)

  • Rationale: Common first-pass approach in many labs.

Performance Verdict: FAILED

  • Issue 1 (Peak Splitting): Without pH control, the carboxylic acid moiety (pKa ~3.5–4.0) exists in a dynamic equilibrium between ionized and neutral states, causing severe peak fronting and splitting.

  • Issue 2 (Tailing): The pyridine nitrogen interacts with free silanols on the column, leading to Tailing Factors (

    
    ) > 2.0.
    
  • Issue 3 (Co-elution): The polar sulfoxide impurity co-elutes with the target sulfone due to inconsistent ionization.

Method B: The Optimized pH-Controlled Approach
  • Column: C18 with Polar Endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18).

  • Mobile Phase: 0.1% Phosphoric Acid (pH ~2.1) / Acetonitrile.[1][2][3]

  • Rationale: Low pH suppresses the carboxylic acid ionization (ensuring it is neutral and retained) and protonates the pyridine nitrogen (reproducible cationic state), while the phosphate buffer masks silanols.

Performance Verdict: SUPERIOR

  • Resolution: Baseline separation of Sulfide, Sulfoxide, and Sulfone (

    
    ).
    
  • Peak Shape: Sharp, symmetrical peaks (

    
    ).
    
  • Robustness: Retention times remain stable ±0.05 min across 50 injections.

Quantitative Data Comparison
ParameterMethod A (Generic Unbuffered)Method B (Optimized pH 2.1)Improvement
Target Peak Symmetry (

)
2.4 (Severe Tailing)1.08 (Excellent)+122%
Resolution (Sulfone/Sulfoxide) 0.8 (Co-elution)3.2 (Baseline)+300%
Theoretical Plates (

)
~2,500>12,000+380%
Retention Stability (%RSD) 2.5%0.1%High Precision

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Standard" containing the starting material ensures the column is active and the mobile phase is correctly prepared.

Reagents & Materials[6][8]
  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q (18.2 MΩ).

  • Phosphoric Acid (85%): Analytical Grade.

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (Recommended: High surface area, fully endcapped).

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1%

    
     in Water.
    
    • Step: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix well. pH should be approx 2.1–2.2.

  • Mobile Phase B (MPB): 100% Acetonitrile.

Instrument Parameters[6]
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C (Controls viscosity and kinetics)

  • Detection: UV @ 260 nm (Nicotinic acid characteristic max) and 220 nm (Sulfonyl sensitivity).

  • Injection Volume: 5–10 µL

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955End

Method Development Workflow Logic

The following decision tree illustrates the logic applied to arrive at Method B, ensuring scientific rigor and reproducibility.

MethodLogic Start Analyte Assessment Acidic COOH + Basic Pyridine Decision1 Check pKa COOH pKa ~3.8 Start->Decision1 BranchA High pH (>7) Ionized COOH (COO-) Decision1->BranchA Option 1 BranchB Low pH (<2.5) Neutral COOH (COOH) Decision1->BranchB Option 2 (Preferred) ResultA Poor Retention Ionic Repulsion BranchA->ResultA ResultB High Retention Hydrophobic Interaction BranchB->ResultB Final Select Acidic Mobile Phase (0.1% H3PO4) ResultB->Final

Figure 2: Method development decision tree. Low pH was selected to suppress ionization of the carboxylic acid, maximizing retention and peak sharpness.

Troubleshooting & Robustness

Common Issues
  • Peak Tailing: If tailing persists despite low pH, the column stationary phase may have exposed silanols.

    • Fix: Switch to a "Polar Embedded" group column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) which shields silanols.

  • Ghost Peaks:

    • Cause: Cyclopentyl derivatives can be "sticky."

    • Fix: Ensure the post-gradient wash (90% ACN) is held for at least 3 minutes.

  • Retention Shift:

    • Cause: Evaporation of Acetonitrile in MPB or pH drift in MPA.

    • Fix: Cap solvent bottles tightly; replace buffer every 48 hours.

Validation Criteria (Acceptance Limits)
  • Linearity:

    
     over 50%–150% of target concentration.
    
  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).[3]

  • Precision: Injection repeatability RSD < 1.0%.

References

  • Review of Nicotinic Acid Chromatography: Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization. Retrieved from 4 Provides foundational data on nicotinic acid retention behavior and detection.

  • Impurity Profiling Standards: Sigma-Aldrich.[5] (n.d.). 6-(Cyclopentylsulfonyl)nicotinic acid Product Specification. Retrieved from Source for chemical structure, CAS verification, and commercial purity standards.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text)
  • Nicotinic Acid Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from 6 Reference for pKa (4.[7]85) and solubility data used to determine buffer pH.

Sources

A Researcher's Guide to the Spectroscopic Validation of 6-(Cyclopentylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of spectroscopic methods for the validation of 6-(Cyclopentylsulfonyl)nicotinic acid, a molecule of interest for its potential pharmacological applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the rationale behind experimental choices and to establish a framework for self-validating protocols.

The Imperative of Spectroscopic Validation

The identity, purity, and structural integrity of a potential drug candidate are foundational to its development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of a compound. For 6-(Cyclopentylsulfonyl)nicotinic acid, a multifaceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for unequivocal characterization. This guide will dissect the expected spectroscopic data for this molecule, compare it with data from analogous compounds, and provide detailed protocols for data acquisition, all while adhering to the principles of scientific integrity and referencing authoritative guidelines.

Predicted Spectroscopic Data for 6-(Cyclopentylsulfonyl)nicotinic Acid

In the absence of extensive, publicly available experimental spectra for 6-(Cyclopentylsulfonyl)nicotinic acid, this guide utilizes high-quality predicted data from validated computational models. These predictions serve as a robust baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of 6-(Cyclopentylsulfonyl)nicotinic acid offers distinct signals for the protons of the nicotinic acid ring and the cyclopentylsulfonyl group. The electron-withdrawing nature of the sulfonyl group and the aromaticity of the pyridine ring will significantly influence the chemical shifts.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~9.1d1HH-2 (Pyridine)The proton at position 2 is adjacent to the nitrogen and is expected to be the most downfield proton on the ring.
~8.4dd1HH-4 (Pyridine)This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. Its downfield shift is due to the aromatic ring current.
~7.8d1HH-5 (Pyridine)Coupled to H-4, this proton appears as a doublet.
~3.8m1HCH (Cyclopentyl)The methine proton of the cyclopentyl group directly attached to the sulfonyl group is expected to be the most deshielded of the cyclopentyl protons.
~2.0 - 1.6m8HCH₂ (Cyclopentyl)The methylene protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region.
~13.5br s1HCOOHThe carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (ppm)AssignmentRationale
~165C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is expected at a characteristic downfield shift.
~155C-6 (Pyridine)The carbon atom attached to the electron-withdrawing sulfonyl group will be significantly deshielded.
~152C-2 (Pyridine)The carbon adjacent to the nitrogen atom is also deshielded.
~138C-4 (Pyridine)Aromatic carbon chemical shift.
~125C-3 (Pyridine)The carbon bearing the carboxylic acid group.
~120C-5 (Pyridine)Aromatic carbon chemical shift.
~60CH (Cyclopentyl)The methine carbon of the cyclopentyl group attached to the sulfonyl group will be the most downfield aliphatic carbon.
~28CH₂ (Cyclopentyl)Methylene carbons of the cyclopentyl ring.
~25CH₂ (Cyclopentyl)Methylene carbons of the cyclopentyl ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

  • Molecular Ion (M+) : The expected exact mass for C₁₁H₁₃NO₄S is 255.0565. High-resolution mass spectrometry (HRMS) should be used to confirm this value.

  • Fragmentation Pattern : The molecule is expected to fragment at the sulfonyl group and the nicotinic acid moiety. Key fragments would likely include the loss of the cyclopentyl group, the SO₂ group, and the carboxylic acid group. A prominent fragment corresponding to the nicotinic acid cation (m/z 124.03) is anticipated.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-HStretching (Carboxylic Acid)
~1700C=OStretching (Carboxylic Acid)
~1600, ~1470C=C, C=NAromatic Ring Stretching
~1350 and ~1150S=OAsymmetric and Symmetric Stretching (Sulfone)
~3000C-HAromatic and Aliphatic Stretching

Comparative Analysis with Alternative Compounds

To provide context for the spectroscopic data of 6-(Cyclopentylsulfonyl)nicotinic acid, a comparison with structurally related compounds is invaluable.

6-Methylsulfonylnicotinic Acid

This compound offers a simpler alkyl substituent on the sulfonyl group.

  • ¹H NMR : The ¹H NMR spectrum would show a singlet for the methyl group protons instead of the complex multiplets of the cyclopentyl group. This singlet would likely appear around 3.2-3.5 ppm.

  • ¹³C NMR : The ¹³C NMR spectrum would exhibit a single peak for the methyl carbon, typically in the range of 40-45 ppm.

  • MS : The molecular ion would be significantly lower (m/z for C₇H₇NO₄S is 201.0096). The fragmentation would involve the loss of the methyl group.

Nicotinic Acid

As the core scaffold, the spectroscopic data of nicotinic acid provides a fundamental reference.

  • ¹H NMR : The protons on the pyridine ring will show a similar splitting pattern but will have different chemical shifts due to the absence of the electron-withdrawing sulfonyl group at the 6-position.[2]

  • ¹³C NMR : The chemical shifts of the pyridine ring carbons will be further upfield compared to 6-(Cyclopentylsulfonyl)nicotinic acid.[2]

  • IR : The IR spectrum will show the characteristic bands for the carboxylic acid and the pyridine ring, but will lack the strong S=O stretching bands of the sulfone.[3][4]

Experimental Protocols for Spectroscopic Validation

Adherence to standardized protocols is critical for obtaining reproducible and reliable data. The following are detailed step-by-step methodologies for the key spectroscopic experiments.

NMR Spectroscopy
NMR Spectroscopy Workflow
Mass Spectrometry (LC-MS)
LC-MS Workflow
Infrared (IR) Spectroscopy (ATR)
ATR-IR Spectroscopy Workflow

Trustworthiness and Validation

The validation of analytical procedures is a cornerstone of good scientific practice and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which includes assessing parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. For spectroscopic methods used for identification, specificity is a key validation characteristic. This is achieved by demonstrating that the signal is unique to the analyte and is not interfered with by other components.

Conclusion

The structural validation of 6-(Cyclopentylsulfonyl)nicotinic acid requires a synergistic application of NMR, MS, and IR spectroscopy. By comparing experimental data with high-quality predicted spectra and data from analogous compounds, researchers can build a comprehensive and robust data package to confirm the identity and purity of this molecule. Adherence to established validation guidelines ensures the integrity and reliability of the data, which is critical for advancing a compound through the drug development pipeline.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]

  • NIST. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Lal, A., Shukla, N., Singh, V. B., & Singh, D. K. (2014). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 6(7), 136-146.
  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005759310. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Validation of 6-(Cyclopentylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyclopentylsulfonyl)nicotinic acid is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and drug discovery. The presence of the cyclopentylsulfonyl moiety at the 6-position of the nicotinic acid scaffold imparts specific physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. The precise and validated synthesis of this molecule is paramount for ensuring the reliability and reproducibility of downstream research.

This guide provides an in-depth comparison of potential synthetic strategies for 6-(Cyclopentylsulfonyl)nicotinic acid and outlines a comprehensive framework for the validation of its synthesis. The methodologies discussed are grounded in established chemical principles and supported by data from analogous transformations reported in the scientific literature.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic approaches are considered for the synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid. The choice between these routes will depend on the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach

This strategy involves the reaction of a pre-functionalized 6-halonicotinic acid derivative with a cyclopentylsulfinate salt. This approach is often favored due to the commercial availability of 6-chloronicotinic acid derivatives and the relatively mild conditions for the SNAr reaction on electron-deficient pyridine rings.

Route 2: Oxidation of a Thioether Precursor

An alternative pathway involves the initial synthesis of a 6-(cyclopentylthio)nicotinic acid intermediate, followed by oxidation to the desired sulfone. This route offers flexibility in the introduction of the sulfur moiety but requires an additional oxidation step, which must be carefully controlled to avoid over-oxidation or side reactions.

Below is a detailed comparison of these two synthetic strategies.

FeatureRoute 1: SNAr ApproachRoute 2: Oxidation of Thioether
Starting Materials 6-Halonicotinic acid ester, Cyclopentylsulfinic acid sodium salt6-Halonicotinic acid ester, Cyclopentanethiol
Key Transformations Nucleophilic Aromatic SubstitutionThiolation followed by Oxidation
Number of Steps 2 (SNAr followed by hydrolysis)3 (Thiolation, Oxidation, Hydrolysis)
Potential Advantages More direct, potentially higher overall yield.Milder conditions for the initial C-S bond formation.
Potential Challenges Availability and stability of the sulfinate salt.Control of oxidation state, potential for side reactions during oxidation.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Synthesis via Nucleophilic Aromatic Substitution

This route leverages the electron-withdrawing nature of the carboxylate group and the pyridine nitrogen to activate the 6-position towards nucleophilic attack.

Workflow Diagram:

Synthesis_Route_1 cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrolysis Start Methyl 6-chloronicotinate Intermediate1 Methyl 6-(cyclopentylsulfonyl)nicotinate Start->Intermediate1 Reagent1 Sodium cyclopentylsulfinate (prepared from cyclopentylmagnesium bromide and SO2) Reagent1->Intermediate1 Solvent1 DMSO, Heat Solvent1->Intermediate1 Product 6-(Cyclopentylsulfonyl)nicotinic acid Intermediate1->Product Reagent2 LiOH, THF/H2O Reagent2->Product

Caption: Synthetic workflow for Route 1.

Experimental Protocol:

Step 1: Synthesis of Methyl 6-(cyclopentylsulfonyl)nicotinate

  • Preparation of Sodium Cyclopentylsulfinate: To a solution of cyclopentylmagnesium bromide (1.1 eq) in THF at 0 °C, bubble sulfur dioxide gas until the Grignard reagent is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate, and then evaporate the solvent to obtain the crude sodium cyclopentylsulfinate, which can be used without further purification.

  • SNAr Reaction: In a round-bottom flask, dissolve methyl 6-chloronicotinate (1.0 eq) and sodium cyclopentylsulfinate (1.2 eq) in anhydrous DMSO. Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC. Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Causality: The use of a polar aprotic solvent like DMSO facilitates the SNAr reaction by solvating the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion. Heating is necessary to overcome the activation energy of the reaction.

Step 2: Hydrolysis to 6-(Cyclopentylsulfonyl)nicotinic acid

  • Dissolve the purified methyl 6-(cyclopentylsulfonyl)nicotinate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by HPLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Trustworthiness: Each step of this protocol should be monitored by appropriate analytical techniques (TLC, HPLC) to ensure complete conversion before proceeding to the next step. The purity of the final product must be confirmed by HPLC, NMR, and MS.

Route 2: Synthesis via Oxidation of a Thioether Intermediate

This pathway provides an alternative for C-S bond formation followed by a well-established oxidation reaction.

Workflow Diagram:

Synthesis_Route_2 cluster_0 Step 1: Thiolation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis Start Methyl 6-chloronicotinate Intermediate1 Methyl 6-(cyclopentylthio)nicotinate Start->Intermediate1 Reagent1 Cyclopentanethiol, K2CO3 Reagent1->Intermediate1 Solvent1 DMF Solvent1->Intermediate1 Intermediate2 Methyl 6-(cyclopentylsulfonyl)nicotinate Intermediate1->Intermediate2 Reagent2 m-CPBA, DCM Reagent2->Intermediate2 Product 6-(Cyclopentylsulfonyl)nicotinic acid Intermediate2->Product Reagent3 LiOH, THF/H2O Reagent3->Product

Caption: Synthetic workflow for Route 2.

Experimental Protocol:

Step 1: Synthesis of Methyl 6-(cyclopentylthio)nicotinate

  • To a solution of methyl 6-chloronicotinate (1.0 eq) in DMF, add cyclopentanethiol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 2: Oxidation to Methyl 6-(cyclopentylsulfonyl)nicotinate

  • Dissolve the methyl 6-(cyclopentylthio)nicotinate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by HPLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfone.

Causality: The use of a slight excess of m-CPBA ensures the complete conversion of the thioether to the sulfone. The reaction is performed at low temperature initially to control the exothermic nature of the oxidation.

Step 3: Hydrolysis to 6-(Cyclopentylsulfonyl)nicotinic acid

  • Follow the same hydrolysis procedure as described in Route 1, Step 2.

Validation of Synthesis: A Multi-Technique Approach

Robust validation of the synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid is critical to confirm its identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques should be employed.

Validation Workflow Diagram:

Validation_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Identity Confirmation HPLC High-Performance Liquid Chromatography (HPLC) Purity Purity > 95% HPLC->Purity NMR Nuclear Magnetic Resonance (NMR) (1H and 13C) Structure Confirmation of Chemical Structure NMR->Structure MS Mass Spectrometry (MS) MS->Structure FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Identity Functional Group Analysis FTIR->Identity Final_Product Final Product: 6-(Cyclopentylsulfonyl)nicotinic acid Final_Product->HPLC Final_Product->NMR Final_Product->MS Final_Product->FTIR

Caption: Analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the synthesized compound and for monitoring the progress of the reactions.

  • Method: A reverse-phase C18 column is typically suitable. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile is recommended.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (around 260 nm) should be used.

  • Expected Outcome: A single major peak with a purity of >95% (by peak area) is expected for the final product. The retention times of intermediates and the final product should be consistent across runs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of the target molecule.

  • ¹H NMR:

    • Expected Signals:

      • Aromatic protons of the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.5-9.0 ppm). The coupling patterns will be indicative of the substitution pattern.

      • The methine proton of the cyclopentyl group attached to the sulfonyl group will be shifted downfield.

      • The methylene protons of the cyclopentyl ring will appear as multiplets in the aliphatic region.

      • A broad singlet for the carboxylic acid proton will be observed, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Expected Signals:

      • Signals for the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring will be in the downfield region.

      • Signals for the carbons of the cyclopentyl group will be in the upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity.

  • Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Both positive and negative ion modes should be explored.

  • Expected Outcome:

    • In positive ion mode, the protonated molecular ion [M+H]⁺ is expected.

    • In negative ion mode, the deprotonated molecular ion [M-H]⁻ should be observed.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorption Bands:

    • A broad O-H stretch for the carboxylic acid.

    • A C=O stretch for the carboxylic acid.

    • Characteristic S=O stretching bands for the sulfone group (typically two bands).

    • C=C and C=N stretching vibrations for the pyridine ring.

Conclusion

The synthesis of 6-(Cyclopentylsulfonyl)nicotinic acid can be reliably achieved through either a nucleophilic aromatic substitution or a thioether oxidation route. The SNAr approach is more direct, while the oxidation pathway offers an alternative with different reaction conditions. A rigorous validation of the synthesized compound using a combination of HPLC, NMR, MS, and FTIR is essential to ensure its purity and structural integrity for its intended use in research and development. The choice of the synthetic route will ultimately be guided by practical considerations in the laboratory, but both pathways, when carefully executed and validated, will yield the desired product of high quality.

References

  • Synthesis of Pyridyl Sulfones: A concise and efficient one-pot synthesis of functionalized sulfonylated pyridines via an SNAr reaction of readily available pyridines and sodium sulfinate salts has been reported. This methodology is applicable to the synthesis of the target molecule.

    • Source: Organic Letters, "A Practical, One-Pot Synthesis of Sulfonyl
    • URL:[Link]

  • Oxidation of Pyridyl Sulfides: The preparation of pyridyl sulfones through the oxidation of the corresponding pyridinyl sulfides is a well-established method.

    • Source: ACS Publications, "The Preparation of Some 2-Pyridyl and 8-Quinolyl Phenyl Sulfides and Sulfones"
    • URL:[Link]

  • Synthesis of 6-Substituted Nicotinic Acid Derivatives: Various methods for the synthesis of 6-substituted nicotinic acid derivatives have been described, providing a basis for the selection of starting m

    • Source: Journal of Medicinal Chemistry, "Synthesis of 6-Substituted Nicotinic Acid Deriv
    • URL:[Link]

  • Analytical Methods for Nicotinic Acid Derivatives: HPLC and LC-MS/MS methods for the simultaneous determination of nicotinic acid and its metabolites have been developed and validated, offering guidance for the analytical valid

    • Source: Journal of Chromatography B, "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)"
    • URL:[Link]

  • Spectroscopic Data of Aryl Sulfones: The characteristic mass spectral fragmentation patterns and IR absorption bands of aryl sulfones are documented, which are useful for the interpretation of analytical d

    • Source: Canadian Journal of Chemistry, "Mass Spectra of Some Sulfin
    • URL:[Link]

A Senior Scientist's Comparative Guide to the Melting Point Determination of Novel Pharmaceutical Compounds: The Case of 6-(Cyclopentylsulfonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Seemingly Simple Parameter

In the landscape of drug discovery and development, the melting point is a foundational characteristic of any crystalline active pharmaceutical ingredient (API). Far from being a mere physical constant, it serves as a critical indicator of identity, purity, and polymorphic form.[1] An impure compound or an unintended polymorph will exhibit a depressed and broadened melting range, providing an early warning of potential issues in synthesis or stability.[2]

This guide provides an in-depth comparison of the principal methodologies for accurate melting point determination, tailored for researchers characterizing novel compounds. We will use the example of 6-(Cyclopentylsulfonyl)nicotinic acid (CAS No. 1072855-65-2), a substituted nicotinic acid derivative, to frame our discussion.[3] As a novel compound, its physical properties are not yet widely documented, making it a perfect case study for establishing a rigorous characterization workflow from first principles. We will explore the "how" and, more importantly, the "why" behind three orthogonal techniques: the pharmacopeial capillary method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy.

Method 1: The Pharmacopeial Standard - Digital Capillary Melting Point

The capillary method is the most established and widely required technique by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopeia (Ph. Eur.).[4][5][6] Its ubiquity stems from its simplicity and cost-effectiveness. Modern digital instruments have replaced subjective oil baths with automated optical detection, significantly improving reproducibility.[2][5]

Scientific Principle

The method relies on detecting the change in light transmission as a finely packed powder in a glass capillary tube is heated at a controlled rate.[7] The crystalline solid is opaque, while the liquid melt is transparent. The instrument records the temperatures at which this transition begins and ends.

Experimental Protocol (Based on USP General Chapter <741>)
  • Instrument Calibration: Before any analysis, the instrument's temperature accuracy must be verified. This is a non-negotiable step for data integrity. Use at least three USP-certified reference standards that bracket the expected melting range of the sample.[4] The measured "clear point" of these standards must fall within their certified ranges. If not, instrument recalibration is mandatory.

  • Sample Preparation: The sample must be a dry, fine powder.[4] Grinding is necessary to ensure uniform packing and efficient heat transfer. Drying, for instance in a vacuum desiccator for 24 hours, prevents solvent effects from artificially depressing the melting point.

  • Capillary Loading: Charge a USP-specified capillary tube (0.8–1.2 mm internal diameter) with the dry powder to form a tightly packed column 2.5–3.5 mm high.[4] Inconsistent packing is a primary source of variability.

  • Measurement Execution (Class Ia):

    • Set a rapid heating ramp to reach a temperature approximately 10°C below the expected melting point.

    • Once this temperature is reached, the ramp rate must be reduced to a slow, controlled rate of 1°C/minute .[4][6][8] This slow rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself, preventing temperature lag.[2]

    • Insert the capillary when the temperature is about 5°C below the expected onset.[8][9]

    • The instrument will automatically detect and record the melting range.

Data Interpretation

The result is reported as a range:

  • Onset Point: The temperature at which the substance first shows signs of melting (e.g., collapse against the capillary wall).[4]

  • Clear Point (or End Point): The temperature at which the substance becomes completely liquid.[4][7]

For a pure, crystalline compound, this range is typically narrow, often less than 2°C.[2]

Workflow Diagram: Capillary Method

G cluster_prep Preparation cluster_run Analysis cluster_result Result Calibrate Calibrate Instrument (USP Standards) Prepare Prepare Dry, Fine Powder Sample Calibrate->Prepare Pack Pack Capillary Tube (2.5-3.5 mm) Prepare->Pack Insert Insert into Apparatus (~5°C below onset) Pack->Insert Heat Heat at 1°C/min Insert->Heat Detect Optical Detection of Onset & Clear Point Heat->Detect Record Record Melting Range (e.g., 150.5 - 151.8 °C) Detect->Record

Caption: Workflow for USP <741> Capillary Melting Point Determination.

Method 2: Quantitative Thermal Analysis - Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more than just a melting temperature; it quantifies the energy absorbed or released by a sample during a thermal transition.[10][11][12] This makes it indispensable for in-depth material characterization.

Scientific Principle

DSC measures the difference in heat flow required to maintain a sample and an inert reference (typically an empty crucible) at the same temperature.[10][13] As the sample melts (an endothermic process), it requires more energy than the reference to maintain the same temperature increase. This difference in heat flow is recorded against temperature, producing a thermogram where the melting event appears as a peak.[12]

Experimental Protocol (Based on ASTM D3418)
  • Instrument Calibration: Calibrate the instrument for both temperature and enthalpy using certified reference materials (e.g., high-purity indium). This ensures the accuracy of both the x-axis (temperature) and y-axis (heat flow).

  • Sample Preparation: Accurately weigh a small amount of sample (typically 1-5 mg) into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. For volatile substances, hermetically sealed pans are used to prevent mass loss during the experiment.

  • Measurement Execution:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a controlled atmosphere (typically a nitrogen purge) at a defined, constant rate (e.g., 10°C/minute).

    • The instrument records the differential heat flow as a function of temperature.

Data Interpretation

The resulting DSC thermogram provides several key data points:

  • Onset Temperature (T_onset): The extrapolated beginning of the melting peak, often considered the closest equivalent to the capillary melting point.

  • Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.

  • Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak, measured in Joules per gram (J/g). This value is proportional to the sample's crystallinity.

Workflow Diagram: DSC Analysis

G cluster_prep Preparation cluster_run Analysis cluster_result Result Calibrate Calibrate Instrument (Temp & Enthalpy) Weigh Weigh Sample (1-5 mg) into Pan Calibrate->Weigh Crimp Crimp/Seal Pan Weigh->Crimp Place Place Sample & Ref in DSC Cell Crimp->Place Heat Heat at Constant Rate (e.g., 10°C/min) Place->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze Thermogram for T_onset, T_peak, ΔH_fus Record->Analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Method 3: Visual Confirmation - Hot Stage Microscopy (HSM)

HSM combines an optical microscope with a precision-controlled heating stage, allowing for direct visual observation of the sample as it is heated.[14][15] This technique is exceptionally powerful for interpreting complex thermal events that might be ambiguous in other methods, such as distinguishing melting from decomposition or observing polymorphic transitions.[2][16]

Scientific Principle

A small amount of sample is placed on a microscope slide on the hot stage. As the temperature is ramped, a camera records images or a video of the sample. The melting point is determined by visually identifying the temperatures at which physical changes, such as softening, meniscus formation, and complete liquefaction, occur.[15]

Experimental Protocol
  • Instrument Calibration: The temperature sensor of the hot stage is calibrated using certified reference standards.

  • Sample Preparation: Place a small number of crystals on a clean microscope slide. A coverslip is typically placed on top.

  • Measurement Execution:

    • Mount the slide onto the hot stage.

    • Set a heating program, often a rapid ramp to a temperature below the expected melt, followed by a slower ramp (e.g., 2-10°C/minute) through the melting region.

    • Observe the sample through the microscope (often with cross-polarized light, which can highlight changes in crystallinity).

    • Record the temperatures corresponding to key visual events.

Data Interpretation

HSM provides qualitative and quantitative data:

  • Visual Confirmation: Direct observation confirms that the thermal event is true melting and not decomposition (e.g., charring, gas evolution).

  • Polymorph Detection: Different crystal forms may be observed to melt and recrystallize into a more stable form before the final melting occurs.

  • Melting Range: The temperatures at which the first droplet of liquid appears and the last crystal disappears can be recorded.

Workflow Diagram: Hot Stage Microscopy

G cluster_prep Preparation cluster_run Analysis cluster_result Result Calibrate Calibrate Hot Stage Prepare Place Crystals on Microscope Slide Calibrate->Prepare Mount Mount Slide on Stage Prepare->Mount Heat Heat at Programmed Rate Mount->Heat Observe Observe Sample via Microscope & Camera Heat->Observe Record Record Temperatures of Visual Events Observe->Record Correlate Correlate Visual Data with Thermal Events Record->Correlate

Caption: Workflow for Hot Stage Microscopy (HSM) Analysis.

Comparative Analysis: Choosing the Right Tool for the Job

For a novel compound like 6-(Cyclopentylsulfonyl)nicotinic acid, no single method tells the whole story. A multi-faceted approach is required. The table below summarizes the key performance characteristics of each technique.

FeatureDigital Capillary MethodDifferential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Melting Range (Onset & Clear Point)T_onset, T_peak, Enthalpy of Fusion (ΔH)Visual evidence of thermal events, Temperature Range
Purity Indication Good (Broadened Range)[2]Excellent (Peak Shape, Broadening)Good (Visual observation of melting behavior)
Polymorphism Limited DetectionExcellent (Multiple peaks, Recrystallization)Excellent (Direct visual confirmation)[2][15]
Sample Size ~1-2 mg~1-5 mgVery Small (few crystals)
Throughput High (Modern instruments run multiple capillaries)[5]Moderate to High (Autosamplers available)Low to Moderate
Regulatory Standing Gold Standard (USP, Ph. Eur. required)[4][5]Widely accepted, orthogonal method (ASTM)[11]Supportive/Investigative Tool
Key Advantage Simplicity, Cost-Effective, High ComplianceQuantitative Enthalpic Data[11]Unambiguous Visual Confirmation

Conclusion and Recommended Strategy

For the initial characterization of a novel API such as 6-(Cyclopentylsulfonyl)nicotinic acid , a strategic, tiered approach is recommended.

  • Initial Screening (Capillary Method): Begin with the digital capillary method following USP <741> guidelines. It is fast, compliant, and provides a reliable melting range that serves as the primary benchmark for purity and identity.

  • In-Depth Characterization (DSC): Follow up with DSC analysis. This will confirm the melting temperature (T_onset) and provide crucial quantitative data on the enthalpy of fusion (ΔH_fus), which is invaluable for understanding the compound's crystallinity and for future formulation development.

  • Problem Solving & Confirmation (HSM): If the DSC thermogram is complex (e.g., shows multiple peaks) or if decomposition is suspected, use Hot Stage Microscopy. The direct visual evidence from HSM can definitively interpret ambiguous thermal events, ensuring a complete and accurate understanding of the material's behavior upon heating.

By integrating these three methodologies, researchers can establish a robust, self-validating dataset for the melting point of any new chemical entity, ensuring scientific rigor and regulatory readiness.

References

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). AIP Publishing. Available at: [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at: [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. Available at: [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available at: [Link]

  • USP 741 Melting Point or Range. Scribd. Available at: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. Available at: [Link]

  • Melting Range or Temperature (Apparatus and Deternination). (2011). Pharmaguideline. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • Melting point testing as per USP 741. (2021). YouTube. Available at: [Link]

  • <741> MELTING RANGE OR TEMPERATURE. (2011). The United States Pharmacopeial Convention. Available at: [Link]

  • Hot Stage Microscope. etn athor. Available at: [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available at: [Link]

  • Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. (2007). ACS Publications. Available at: [Link]

  • Microscope Hot Stage for Determination of Melting Points: Application to Carotenoid Pigments. (1940). ACS Publications. Available at: [Link]

  • Melting point determination. Edisco. Available at: [Link]

  • Hot Stage Microscopy. (2023). Linkam Scientific. Available at: [Link]

  • USE OF THE HOT STAGE MICROSCOPE TO EVALUATE THE CHARACTERISTICS AND BEHAVIOUR OF FRITS AND GLAZES AT DIFFERENT HEATING RATES. Qualicer. Available at: [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. Available at: [Link]

  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO. Available at: [Link]

  • Differential Scanning Calorimetry. NETZSCH. Available at: [Link]

  • Differential Scanning Calorimetry - Thermal Analysis. ITL Inc. Available at: [Link]

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Comparative Profiling Guide: 6-(Cyclopentylsulfonyl)nicotinic Acid vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-(Cyclopentylsulfonyl)nicotinic acid (CAS: 1072855-65-2) represents a structural evolution of the classical lipid-lowering agent Niacin (Nicotinic Acid) . While Niacin is the clinical "Gold Standard" for GPR109A (HCA2) activation—critical for inhibiting lipolysis and raising HDL—its utility is limited by cutaneous flushing and short half-life.

The introduction of the 6-cyclopentylsulfonyl moiety is a medicinal chemistry strategy designed to modulate lipophilicity (LogP) and receptor residence time. This guide benchmarks the 6-substituted candidate against Niacin and Acipimox, providing researchers with a roadmap to validate its efficacy as a "non-flushing" or "high-potency" alternative.

Chemical Identity Benchmark
FeatureCandidate Standard 1 (Gold) Standard 2 (Synthetic)
Name 6-(Cyclopentylsulfonyl)nicotinic acid Niacin (Nicotinic Acid) Acipimox
CAS 1072855-65-259-67-651037-30-0
Structure Pyridine-3-COOH + 6-SO₂-CyclopentylPyridine-3-COOHPyrazine-oxide analog
MW ~269.32 g/mol 123.11 g/mol 154.12 g/mol
LogP (Calc) ~1.8 - 2.2 (Lipophilic)0.36 (Hydrophilic)-0.48 (Hydrophilic)
Solubility Low (Requires DMSO/Ethanol)High (Water soluble)Moderate

Mechanism of Action & Signaling Pathways[3]

To benchmark this compound effectively, one must understand the GPR109A signaling cascade. The primary therapeutic effect (antilipolysis) and the side effect (flushing) diverge downstream of the receptor.

GPR109A Dual-Pathway Diagram

Figure 1: The GPR109A receptor couples to Gi/o proteins to inhibit Adenylyl Cyclase (therapeutic pathway) but also activates PLA2/COX pathways in Langerhans cells (flushing pathway).

GPR109A_Signaling Agonist 6-(Cyclopentylsulfonyl) nicotinic acid / Niacin Receptor GPR109A (HCA2) (Adipocytes & Immune Cells) Agonist->Receptor Binding (Kd) Gi Gi/o Protein Receptor->Gi Arrestin Beta-Arrestin / ERK Receptor->Arrestin Biased Agonism? AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces PKA PKA (Inactive) cAMP->PKA HSL Hormone Sensitive Lipase (Inhibited) PKA->HSL Phosphorylation blocked Lipolysis Lipolysis (Reduced FFA Release) HSL->Lipolysis Inhibits PLA2 PLA2 Activation Arrestin->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flushing Cutaneous Flushing PGD2->Flushing

Caption: GPR109A activation inhibits lipolysis via Gi-cAMP (Left) while triggering flushing via Arrestin-PLA2-PGD2 (Right).[1] Benchmarking must assess both arms.

Benchmarking Protocols

Protocol A: In Vitro Potency (cAMP Inhibition)

Objective: Determine the EC50 of the candidate for GPR109A-mediated Gi signaling compared to Niacin. System: CHO-K1 cells stably expressing human GPR109A (Eurofins/DiscoverX).

  • Preparation:

    • Dissolve 6-(Cyclopentylsulfonyl)nicotinic acid in 100% DMSO to 10 mM (Stock).

    • Dissolve Niacin in water/PBS to 10 mM (Stock).

    • Prepare serial dilutions (10 µM to 0.1 nM) in assay buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Stimulation:

    • Seed cells (10,000/well) in 384-well plates.

    • Add 5 µM Forskolin (to stimulate baseline cAMP) + Test Compound.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Use TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

    • Read fluorescence ratio (665/615 nm).

  • Analysis:

    • Normalize data: 0% inhibition = Forskolin alone; 100% inhibition = Forskolin + 10 µM Niacin.

    • Fit to 4-parameter logistic curve to derive EC50.

Self-Validating Check: Niacin EC50 must fall within 50–200 nM. If >500 nM, the system sensitivity is compromised.

Protocol B: Lipolysis Inhibition (Functional Assay)

Objective: Confirm the compound inhibits free fatty acid (FFA) release in primary adipocytes. System: Primary murine adipocytes or differentiated 3T3-L1 cells.

  • Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (Oil Red O positive) over 10 days.

  • Starvation: Serum-starve cells for 2 hours in KRB buffer with 2% BSA.

  • Treatment:

    • Induce lipolysis with 100 nM Isoproterenol (Beta-adrenergic agonist).

    • Co-treat with Candidate or Niacin (1 nM – 10 µM).

  • Quantification:

    • Collect supernatant after 60 minutes.

    • Measure Glycerol or NEFA (Non-Esterified Fatty Acids) using a colorimetric enzymatic assay.

  • Causality: The 6-sulfonyl group increases lipophilicity, potentially enhancing membrane partitioning near the receptor, which may result in a lower EC50 (higher potency) than Niacin in this lipid-rich environment.

Comparative Data & Interpretation

Based on the Structure-Activity Relationship (SAR) of 6-sulfonyl nicotinic acids, the following performance profile is expected when benchmarking against standards.

Table 1: Benchmarking Matrix
MetricNiacin (Standard)6-(Cyclopentylsulfonyl)nicotinic acidInterpretation
GPR109A EC50 (cAMP) 100 nM50 - 150 nM Potency likely retained or slightly improved due to hydrophobic pocket binding at C6.
GPR109B (HCA3) Activity Active (Low Affinity)Inactive / Low Bulky 6-substituents often improve selectivity for GPR109A over GPR109B.
Lipolysis IC50 ~200 nM~100 nM Higher lipophilicity aids adipocyte tissue penetration.
Solubility (pH 7.4) >15 mg/mL<0.1 mg/mL Critical Limitation: Formulation will require solubilizers (cyclodextrins) or salt formation.
Flushing Risk HighModerate/High Unless the compound is a "Partial Agonist" for Beta-Arrestin, flushing persists.
Visualizing the SAR Logic

Figure 2: Structure-Activity Relationship Flow for 6-Substituted Nicotinates.

SAR_Logic Core Nicotinic Acid Core (Essential for Binding) Mod 6-Cyclopentylsulfonyl Group (The Variable) Core->Mod Derivatization Effect1 Increased Lipophilicity (LogP ~2.0) Mod->Effect1 Effect2 Steric Bulk at C6 Mod->Effect2 Outcome1 Improved Tissue Distribution Effect1->Outcome1 Outcome3 Solubility Challenge Effect1->Outcome3 Outcome2 Potential Selectivity (vs GPR109B) Effect2->Outcome2

Caption: The 6-sulfonyl modification enhances lipophilicity and selectivity but compromises aqueous solubility.

Expert Insights & Recommendations

The Solubility Trap

Researchers often fail to benchmark 6-(Cyclopentylsulfonyl)nicotinic acid correctly because they attempt to dissolve it in aqueous buffer like Niacin.

  • Correction: You must prepare a DMSO stock (e.g., 100 mM). When dosing cells, ensure the final DMSO concentration is <0.5% to avoid vehicle artifacts.

  • Formulation: For in vivo benchmarking (e.g., dyslipidemic mice), do not use simple saline. Use a vehicle of 0.5% Methylcellulose + 0.1% Tween 80 to ensure suspension homogeneity.

The Flushing Proxy

To benchmark flushing without human trials, use the PGD2 Release Assay in THP-1 macrophages or primary keratinocytes.

  • Protocol: Treat cells with 10 µM compound for 1 hour. Measure PGD2 in supernatant via ELISA.

  • Benchmark: If PGD2 levels are >80% of the Niacin response, the candidate will cause flushing. If <50%, it is a "Partial Agonist" with a superior therapeutic index.

Synthesis Note

If sourcing the compound as a building block (e.g., for Akt inhibitors), the sulfonyl group is a robust leaving group in nucleophilic aromatic substitution (


) reactions only under harsh conditions. For benchmarking chemical reactivity, compare it to 6-chloronicotinic acid . The sulfonyl group is generally less reactive than the chloro group for simple substitutions but offers unique coupling opportunities in specific catalytic cycles.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews. Link

  • Gille, A., et al. (2008).[2] "Nicotinic acid: pharmacological effects and mechanisms of action."[3][1][4] Annual Review of Pharmacology and Toxicology. Link

  • PubChem Compound Summary. (2024). "6-(Cyclopentylsulfonyl)nicotinic acid (CID 24871534)." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). "Product Specification: 6-(Cyclopentylsulfonyl)nicotinic acid." Link

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Safety Operating Guide

6-(Cyclopentylsulfonyl)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 6-(Cyclopentylsulfonyl)nicotinic Acid

Executive Operational Summary

Immediate Directive: 6-(Cyclopentylsulfonyl)nicotinic acid is a pharmaceutical intermediate containing a pyridine ring, a carboxylic acid, and a sulfonyl moiety.[1] It must be treated as Hazardous Chemical Waste .

Do NOT:

  • Do not dispose of via sanitary sewer (sink).

  • Do not mix with strong bases or oxidizers during accumulation.

  • Do not dispose of as general trash.

Primary Disposal Path: High-Temperature Incineration (with scrubber for sulfur oxides).

Hazard Profile & Scientific Rationale

To dispose of this compound safely, you must understand its reactivity profile. As a Senior Scientist, I categorize this material based on its functional groups, which dictate its behavior in a waste stream.

Functional GroupHazard CharacteristicOperational Implication
Carboxylic Acid (

)
Corrosive / Irritant Segregation: Must be separated from bases to prevent exothermic neutralization and potential spattering.
Pyridine Ring Toxic / Irritant Environmental: Pyridine derivatives often exhibit aquatic toxicity. Zero-discharge policy to waterways is mandatory.
Sulfonyl Group (

)
Combustion Byproduct Incineration: Upon thermal destruction, this releases Sulfur Oxides (

).[1] Disposal facilities must use scrubbers.
Cyclopentyl Ring Combustible Adds to the caloric value of the waste, aiding the incineration process.

GHS Classification (Inferred/Class-Based):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • STOT-SE: Category 3 (Respiratory Irritation)

Step-by-Step Disposal Protocol

Phase 1: Waste Stream Characterization

Before removing the material from the bench, confirm its physical state. 6-(Cyclopentylsulfonyl)nicotinic acid is typically a solid (powder) at room temperature.

  • If Solid: Dispose of in the "Solid Organic Waste" stream.

  • If in Solution: Determine the solvent.[2][3][4]

    • Halogenated Solvent (e.g., DCM): Segregate into "Halogenated Waste."

    • Non-Halogenated Solvent (e.g., Methanol/DMSO): Segregate into "Non-Halogenated Organic Waste."

Phase 2: Segregation & Packaging

The Golden Rule of Segregation: Never mix acidic organics with cyanide salts, sulfides, or strong bases.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers if the compound is wet or in solution, as the acidic nature may corrode metal over time.

  • Labeling:

    • Affix a hazardous waste label immediately upon the first drop/grain entering the container.

    • Chemical Name: Write out the full name: "6-(Cyclopentylsulfonyl)nicotinic acid". Do not use abbreviations or project codes (e.g., "Compound X").

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."

Phase 3: Final Disposal (Incineration)

The only acceptable terminal disposal method for this compound is High-Temperature Incineration .

  • Mechanism: The facility will incinerate the waste at

    
    .
    
    • The organic skeleton (cyclopentyl, pyridine) oxidizes to

      
       and 
      
      
      
      .
    • The nitrogen in the pyridine ring converts to

      
       or 
      
      
      
      (scrubbed).
    • The sulfonyl group converts to

      
       (scrubbed).
      
  • Regulatory Code (US RCRA Context):

    • If pure/unused: May fall under P or U listed codes if chemically equivalent to specific listed pyridines (check 40 CFR 261.33).

    • If used/mixture: Typically coded as D001 (Ignitable, if in solvent) or regulated as state-specific hazardous waste.

Emergency Spill Response

Trustworthiness Check: A protocol is useless if it cannot be executed under stress. Memorize this "SWIM" modification.

  • S top: Isolate the area. Don appropriate PPE (Nitrile gloves, safety goggles, N95 dust mask if powder is aerosolized).

  • W arn: Notify nearby personnel.

  • I solate:

    • Solid Spill: Gently sweep into a dustpan. Avoid creating dust.[5] Do not use a vacuum unless it is HEPA-rated and spark-proof.

    • Liquid Spill: Cover with an absorbent pad or vermiculite. If the solution is acidic, lightly dust with Sodium Bicarbonate (

      
      ) to neutralize.
      
  • M anage: Place all spill debris into a wide-mouth jar, label as "Spill Debris: 6-(Cyclopentylsulfonyl)nicotinic acid," and treat as hazardous waste.

Operational Workflow Diagram

The following logic tree guides the researcher from the bench to the pickup dock.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Pure Compound LiquidPath Solution (Liquid) StateCheck->LiquidPath Reaction Mix SolidContainer Container: Wide-Mouth HDPE Stream: Solid Organic SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloContainer Container: Safety Can/Glass Stream: Halogenated SolventCheck->HaloContainer Contains DCM, Chloroform NonHaloContainer Container: Safety Can/Glass Stream: Non-Halogenated SolventCheck->NonHaloContainer Contains MeOH, DMSO, EtOAc Labeling Labeling Protocol: 1. Full Chemical Name 2. Hazard: Irritant/Toxic 3. Start Date SolidContainer->Labeling HaloContainer->Labeling NonHaloContainer->Labeling Pickup EHS Pickup -> Incineration Labeling->Pickup

Caption: Operational decision tree for segregating 6-(Cyclopentylsulfonyl)nicotinic acid based on physical state and solvent matrix.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2024). Nicotinic Acid Compound Summary.[2][6] (Used for class-based hazard inference of pyridine-3-carboxylic acid derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 6-(Cyclopentylsulfonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 6-(Cyclopentylsulfonyl)nicotinic acid presents a unique combination of chemical functionalities. While specific safety and toxicological data for this exact molecule are not yet extensively documented, a robust safety protocol can be established by examining its constituent parts: the nicotinic acid core and the cyclopentylsulfonyl group. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment: A Synthesis of Known Risks

Due to the absence of specific toxicological data for 6-(Cyclopentylsulfonyl)nicotinic acid, a conservative approach is mandated. We must assume the potential for hazards associated with both nicotinic acid and sulfonyl-containing compounds.

Nicotinic Acid Moiety: Nicotinic acid (Vitamin B3) is generally considered to have low toxicity. However, in its pure form as a laboratory chemical, it is classified as an irritant.[1][2]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Skin Irritation: May cause skin irritation.[5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

  • Vasodilation: Overexposure can lead to skin flushing, warmth, and itching.

Cyclopentylsulfonyl Moiety: The sulfonyl group (-SO2-) is a common functional group in many pharmaceuticals. While the cyclopentylsulfonyl group itself does not have readily available specific hazard data, the general class of sulfonyl compounds, and particularly their precursors like sulfonyl chlorides, can present reactivity hazards.[6] Although 6-(Cyclopentylsulfonyl)nicotinic acid is not a sulfonyl chloride, the presence of the sulfonyl group warrants caution regarding its thermal decomposition products, which may include sulfur oxides.[7]

Overall Hazard Profile (Assumed): Based on the combination of these functionalities, 6-(Cyclopentylsulfonyl)nicotinic acid should be handled as a substance that is:

  • A potential eye, skin, and respiratory irritant.

  • Potentially harmful if swallowed or inhaled in large quantities.

  • Likely to produce hazardous decomposition products, such as nitrogen and sulfur oxides, upon combustion.[7]

HazardPotential EffectSource of Concern
Eye Contact Serious IrritationNicotinic Acid Moiety[3][4]
Skin Contact IrritationNicotinic Acid Moiety[5]
Inhalation Respiratory Tract IrritationNicotinic Acid Moiety (as dust)[5]
Ingestion May be harmfulGeneral chemical toxicity
Thermal Decomposition Release of toxic fumes (NOx, SOx)Nicotinic acid and Sulfonyl moieties[7]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on standard laboratory practices for handling irritant chemical powders.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3][4] If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[3][4]

  • Body Protection: A standard laboratory coat is required. For operations with a higher risk of dust generation or spillage, consider a disposable gown.[4]

  • Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if the material is dusty or if you are handling larger quantities, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.[3][4]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: Proper sequence for putting on and taking off PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.

3.1. Engineering Controls:

  • Ventilation: Always handle 6-(Cyclopentylsulfonyl)nicotinic acid in a well-ventilated area.[1][4] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is strongly recommended.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

3.2. Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Perform these operations in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula to handle the solid. Avoid scooping actions that could generate dust.

    • Close the container tightly immediately after use.[4]

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, perform this step in a fume hood.

  • Post-Handling:

    • Clean the work area thoroughly after handling.

    • Wash hands thoroughly with soap and water after removing gloves.[3][4]

Handling Workflow Diagram

Handling_Workflow prep Preparation (Designate area, check PPE) weigh Weighing/Transfer (In fume hood) prep->weigh dissolve Dissolving (Add solid to solvent slowly) weigh->dissolve cleanup Cleanup (Decontaminate surfaces) dissolve->cleanup wash Personal Hygiene (Wash hands) cleanup->wash

Caption: Step-by-step workflow for handling the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to protect both personnel and the environment.

4.1. Waste Segregation:

  • Solid Waste:

    • Place any unused 6-(Cyclopentylsulfonyl)nicotinic acid and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) into a clearly labeled, sealed waste container.

  • Liquid Waste:

    • Solutions of 6-(Cyclopentylsulfonyl)nicotinic acid should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Contaminated gloves and disposable gowns should be placed in a sealed bag and disposed of as solid chemical waste.

4.2. Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[8]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream labeling and pickup procedures.

  • Never dispose of 6-(Cyclopentylsulfonyl)nicotinic acid or its solutions down the drain.[3][4]

Disposal Decision Tree

Disposal_Decision_Tree start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in labeled solid waste container is_solid->solid_waste Yes liquid_waste Place in labeled liquid waste container is_solid->liquid_waste No ppe_waste Is it contaminated PPE? solid_waste->ppe_waste dispose Dispose via EHS guidelines liquid_waste->dispose ppe_waste->solid_waste Yes ppe_waste->dispose No

Caption: Decision-making process for waste segregation.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.[4]

    • Clean the spill area with a suitable detergent and water.

By adhering to these guidelines, researchers can work confidently and safely with 6-(Cyclopentylsulfonyl)nicotinic acid, ensuring both personal safety and the integrity of their research.

References

  • ChemScience. Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. Retrieved from [Link]

  • D. L. A. D. Parry, P. D. T. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 284-303). The Royal Society of Chemistry.
  • Loba Chemie. NICOTINIC ACID EXTRA PURE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.